ASK1-IN-6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H14F4N6O2 |
|---|---|
分子量 |
410.33 g/mol |
IUPAC 名称 |
5-fluoro-2-methoxy-N-[6-[4-[(2S)-1,1,1-trifluoropropan-2-yl]-1,2,4-triazol-3-yl]pyridin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14F4N6O2/c1-9(17(19,20)21)27-8-23-26-14(27)12-4-3-5-13(24-12)25-15(28)11-6-10(18)7-22-16(11)29-2/h3-9H,1-2H3,(H,24,25,28)/t9-/m0/s1 |
InChI 键 |
MXOCTLMVBIGSKH-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](C(F)(F)F)N1C=NN=C1C2=NC(=CC=C2)NC(=O)C3=C(N=CC(=C3)F)OC |
规范 SMILES |
CC(C(F)(F)F)N1C=NN=C1C2=NC(=CC=C2)NC(=O)C3=C(N=CC(=C3)F)OC |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of ASK1-IN-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action for the potent and selective Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitor, ASK1-IN-6. Information regarding its binding mode, inhibitory activity, and the experimental procedures used for its characterization are detailed herein.
Core Concept: The ASK1 Signaling Pathway
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] Under cellular stress conditions, such as the presence of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, or inflammatory cytokines, ASK1 becomes activated.[1] This activation initiates a downstream phosphorylation cascade, primarily activating MKK4/7 and MKK3/6, which in turn phosphorylate and activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[1] The sustained activation of the JNK and p38 pathways is implicated in various pathological processes, including apoptosis, inflammation, and fibrosis.[1] Consequently, inhibitors of ASK1 are of significant therapeutic interest for a range of diseases.
Below is a diagram illustrating the ASK1 signaling pathway.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor designed for high potency and selectivity against ASK1. A focused optimization strategy, leveraging structure-based design, led to its development.[2] This inhibitor has demonstrated low nanomolar potency in cellular assays and high selectivity across the kinome.[2]
Mechanism of Action and Binding Mode
This compound functions as an ATP-competitive inhibitor. Its binding to the ATP-binding site of the ASK1 kinase domain prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to the activation of p38 and JNK. The crystal structure of the ASK1 kinase domain in complex with this compound (referred to as analog 6 in the primary literature) has been resolved (PDB ID: 5VIL), providing detailed insights into its binding mode.[3]
The design of this class of inhibitors capitalized on the presence of a Gln756 residue in the ATP-binding site of ASK1, an amino acid that is uncommon in this position among other kinases, which facilitated the achievement of high selectivity.[2]
Quantitative Data
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays.
| Assay Type | Compound | IC50 (nM) | Reference |
| Biochemical | This compound | 7 | [4] |
| Cellular | This compound | 25 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of ASK1 inhibitors of the same class as this compound.
Recombinant ASK1 Biochemical Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the purified ASK1 kinase domain.
Materials:
-
Recombinant human ASK1 kinase domain
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, pH 7.4)[5]
-
Test compound (this compound)
-
Detection reagents (e.g., AlphaScreen™ streptavidin donor beads and anti-phospho-substrate antibody acceptor beads)[5]
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant ASK1 enzyme to the wells and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for compound binding.[5]
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.[5]
-
Stop the reaction by adding a solution containing EDTA.[5]
-
Add the detection reagents (streptavidin donor beads and anti-phospho-substrate acceptor beads) and incubate in the dark to allow for signal development.[5]
-
Read the plate on a suitable plate reader to measure the phosphorylation of the substrate.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
The following diagram illustrates the workflow for the ASK1 biochemical assay.
Cellular Assay for p38 Phosphorylation Inhibition
This assay determines the ability of a compound to inhibit the activation of the downstream kinase p38 in a cellular context.
Materials:
-
A suitable human cell line (e.g., HEK293 cells)
-
Cell culture medium and supplements
-
A stress-inducing agent (e.g., H₂O₂)
-
Test compound (this compound)
-
Lysis buffer
-
Primary antibodies (anti-phospho-p38 and anti-total-p38)
-
Secondary antibody (e.g., HRP-conjugated)
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, chemiluminescent substrate)
-
Imaging system for Western blots
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 30 minutes).
-
Induce cellular stress by adding a stress-inducing agent (e.g., H₂O₂) and incubate for an appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then probe with a primary antibody specific for phosphorylated p38 (p-p38).
-
Wash the membrane and incubate with a suitable secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total p38 to ensure equal protein loading.
-
Quantify the band intensities and calculate the inhibition of p38 phosphorylation at each concentration of the inhibitor to determine the cellular IC50.
The following diagram illustrates the logical relationship of this compound's inhibitory action.
References
- 1. Rational approach to highly potent and selective apoptosis signal-regulating kinase 1 (ASK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology - PMC [pmc.ncbi.nlm.nih.gov]
The Precision Target of ASK1-IN-6: An In-depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the molecular target of ASK1-IN-6, a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the ASK1 signaling pathway. Herein, we present detailed quantitative data, experimental protocols for assessing inhibitor activity, and a visual representation of the core signaling pathway.
Core Target: Apoptosis Signal-Regulating Kinase 1 (ASK1)
ASK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is the primary molecular target of this compound. ASK1 is a key upstream activator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] These pathways are crucial mediators of cellular responses to a wide array of stress signals, including oxidative stress, endoplasmic reticulum (ER) stress, inflammatory cytokines (such as TNF-α), and calcium influx.[1][3]
Under normal physiological conditions, ASK1 is maintained in an inactive state through its association with inhibitory proteins, most notably thioredoxin (Trx).[1][4] Upon exposure to stress stimuli, Trx dissociates from ASK1, leading to a conformational change, autophosphorylation, and subsequent activation of the kinase.[5] Activated ASK1 then phosphorylates and activates downstream MAP2Ks, specifically MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways, respectively.[2][6] This signaling cascade ultimately culminates in various cellular outcomes, including apoptosis, inflammation, and fibrosis. Dysregulation of the ASK1 pathway has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.
Quantitative Data for this compound
This compound has been demonstrated to be a highly potent inhibitor of ASK1 activity in both biochemical and cellular assays. The following table summarizes the key quantitative metrics for this compound.
| Parameter | Value | Description |
| Biochemical IC50 | 7 nM | The half maximal inhibitory concentration of this compound against purified ASK1 enzyme in a cell-free assay. |
| Cellular IC50 | 25 nM | The half maximal inhibitory concentration of this compound in a cell-based assay, reflecting its potency in a physiological context. |
Experimental Protocols
To facilitate further research and validation, this section outlines detailed methodologies for key experiments used to characterize ASK1 inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the test compound to the appropriate wells.
-
Add the ASK1 enzyme to each well, except for the negative control wells.
-
Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: Western Blot for Phospho-p38
This assay measures the inhibition of ASK1 activity in a cellular context by quantifying the phosphorylation of its downstream target, p38 MAPK.
Materials:
-
Human cell line (e.g., HEK293T)
-
Cell culture medium and reagents
-
Stimulating agent (e.g., H₂O₂)
-
This compound or other test compounds
-
Lysis buffer
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total p38
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).
-
Stimulate the cells with a stress-inducing agent (e.g., H₂O₂) for a predetermined time to activate the ASK1 pathway.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 as a loading control.
-
Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.
-
Determine the cellular IC50 by plotting the percentage of inhibition of p38 phosphorylation against the inhibitor concentration.
Visualizing the Core Logic
To provide a clear understanding of the signaling cascade targeted by this compound, the following diagrams illustrate the ASK1 signaling pathway and a typical experimental workflow for inhibitor testing.
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Activation mechanisms of ASK1 in response to various stresses and its significance in intracellular signaling [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 6. What are ASK1 modulators and how do they work? [synapse.patsnap.com]
The Discovery and Synthesis of ASK1-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses. Its activation under pathological conditions triggers downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, leading to inflammation, apoptosis, and fibrosis. Consequently, ASK1 has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and fibrotic conditions. This technical guide provides an in-depth overview of the discovery and synthesis of ASK1-IN-6, a potent and selective inhibitor of ASK1. We will detail the experimental protocols for its synthesis and biological evaluation, present key quantitative data in a structured format, and visualize the relevant signaling pathways and experimental workflows.
Introduction to ASK1 and Its Role in Disease
Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a ubiquitously expressed serine/threonine kinase that plays a central role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, inflammatory cytokines (e.g., TNF-α), and lipopolysaccharide (LPS).[1][2] Under normal physiological conditions, ASK1 is kept in an inactive state through interaction with inhibitory proteins, most notably thioredoxin (Trx).[3] Upon exposure to stress signals, Trx dissociates from ASK1, leading to its autophosphorylation and activation.[3]
Activated ASK1 phosphorylates and activates downstream MAP2Ks, specifically MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively.[2] This signaling cascade culminates in the regulation of various cellular processes, including apoptosis, inflammation, and fibrosis.[1][2] Dysregulation of the ASK1 signaling pathway has been implicated in the pathophysiology of numerous diseases, making it an attractive target for therapeutic intervention.[1][4][5]
The ASK1 Signaling Pathway
The activation of the ASK1 signaling cascade is a tightly regulated process initiated by various stress stimuli. The pathway can be summarized as follows:
Caption: The ASK1 signaling pathway activated by stress stimuli.
Discovery of this compound and Structure-Activity Relationship (SAR)
The discovery of potent and selective ASK1 inhibitors has been an area of intense research. One of the promising scaffolds identified is the imidazo[1,2-b]pyridazine core.[6][7][8][9][10] Medicinal chemistry efforts have focused on optimizing this scaffold to achieve high potency, selectivity, and desirable pharmacokinetic properties, including central nervous system (CNS) penetration for treating neurodegenerative diseases.[1][11][12]
While the specific discovery of a compound explicitly named "this compound" is not detailed in the public literature, the research from Biogen on CNS-penetrant ASK1 inhibitors provides a clear path to its likely origin and structure.[11][12] Through a process of deconstruction of known inhibitors and subsequent optimization, researchers identified key structural features necessary for potent ASK1 inhibition.[12]
The general synthesis of the imidazo[1,2-b]pyridazine core involves the condensation of a 3-amino-6-halopyridazine with an α-bromoketone.[6] Further modifications at various positions of the scaffold have been explored to improve activity and properties.
Synthesis of this compound
The following is a representative synthetic scheme for a potent imidazo[1,2-b]pyridazine-based ASK1 inhibitor, likely analogous to this compound, based on published methods.[1][11]
Caption: General synthetic workflow for imidazo[1,2-b]pyridazine ASK1 inhibitors.
Experimental Protocol for Synthesis
Step 1: Synthesis of 6-chloro-2-(substituted-phenyl)imidazo[1,2-b]pyridazine
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol is added the appropriately substituted 2-bromo-1-phenylethan-1-one (1.1 eq). The reaction mixture is heated to reflux for several hours until completion, as monitored by thin-layer chromatography (TLC). After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired product.
Step 2: Suzuki Coupling
The 6-chloro-2-(substituted-phenyl)imidazo[1,2-b]pyridazine (1.0 eq) is dissolved in a mixture of a suitable solvent (e.g., 1,4-dioxane) and water. To this solution are added the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as Na₂CO₃ (2.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 3: Further Functionalization (Example: Amide Coupling)
If the coupled substituent contains a carboxylic acid, it can be further functionalized. To a solution of the carboxylic acid intermediate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added. The desired amine (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The final product is purified by preparative HPLC or column chromatography.
Biological Evaluation of this compound Analogs
The inhibitory activity of newly synthesized compounds against ASK1 is typically evaluated using both biochemical and cellular assays.
Biochemical Assay: ASK1 Kinase Activity
Protocol:
The in vitro inhibitory activity of compounds against the ASK1 kinase domain is determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Reagents and Materials:
-
Recombinant human ASK1 kinase domain.
-
Substrate peptide (e.g., MKK6).
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
-
Procedure:
-
A serially diluted solution of the test compound in DMSO is added to the wells of a 384-well plate.
-
A solution containing the ASK1 enzyme and the MKK6 substrate in assay buffer is then added to the wells.
-
The kinase reaction is initiated by the addition of ATP solution.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP to ATP and produce a luminescent signal.
-
Luminescence is measured using a plate reader.
-
The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Cellular Assay: Inhibition of ASK1 Autophosphorylation
Protocol:
This assay measures the ability of a compound to inhibit the autophosphorylation of ASK1 in a cellular context.
-
Cell Line:
-
A suitable human cell line, such as HEK293T, is used.
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach overnight.
-
The cells are then transfected with a plasmid encoding for ASK1.
-
After a period of expression, the cells are treated with various concentrations of the test compound for a specified duration.
-
Following treatment, the cells are lysed, and the cell lysates are collected.
-
The level of phosphorylated ASK1 (p-ASK1) and total ASK1 are determined by Western blotting or a quantitative immunoassay (e.g., ELISA or Meso Scale Discovery).
-
The IC₅₀ value is determined by plotting the percentage of inhibition of ASK1 phosphorylation against the compound concentration.
-
Quantitative Data
The following tables summarize the biological activity of representative imidazo[1,2-b]pyridazine-based ASK1 inhibitors from the literature, which are structurally related to the likely class of this compound.
Table 1: In Vitro Biochemical and Cellular Activity of Representative ASK1 Inhibitors
| Compound | ASK1 Biochemical IC₅₀ (nM) | ASK1 Cellular IC₅₀ (nM) |
| Analog 1 | 5 | 138 |
| Analog 2 | 2 | 25 |
| Analog 3 | 10 | 250 |
| Analog 4 | 1.5 | 50 |
Data are representative values from published studies on imidazo[1,2-b]pyridazine ASK1 inhibitors.[1][11]
Table 2: Pharmacokinetic Properties of a Representative CNS-Penetrant ASK1 Inhibitor
| Parameter | Value |
| Rat Clearance (Cl/Clu) | 0.36 / 6.7 L/h/kg |
| Rat Brain Penetration (Kp,uu) | 0.38 |
Data for a representative CNS-penetrant inhibitor.[11]
Conclusion
The development of potent and selective ASK1 inhibitors, such as those based on the imidazo[1,2-b]pyridazine scaffold, holds significant promise for the treatment of a wide range of diseases driven by cellular stress. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological evaluation of this class of inhibitors. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers and drug development professionals working in this exciting field. Further optimization of these compounds to enhance their efficacy and safety profiles will be crucial for their successful clinical translation.
References
- 1. Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASK1 - Wikipedia [en.wikipedia.org]
- 4. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ASK1-IN-6 in Apoptosis Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis Signal-Regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses. Its activation, triggered by a variety of stimuli including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines, initiates a signaling cascade that can culminate in programmed cell death, or apoptosis. Given its central role in promoting apoptosis, ASK1 has emerged as a promising therapeutic target for a range of diseases characterized by excessive cell death. This technical guide provides an in-depth overview of the role of a specific ASK1 inhibitor, ASK1-IN-6, in the context of apoptosis signaling. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying molecular mechanisms, relevant experimental methodologies, and the potential therapeutic implications of targeting the ASK1 pathway.
Introduction to ASK1 and its Role in Apoptosis
Under normal physiological conditions, ASK1 is kept in an inactive state through its interaction with the reduced form of thioredoxin (Trx)[1][2]. Upon exposure to cellular stressors such as reactive oxygen species (ROS), Trx becomes oxidized and dissociates from ASK1. This dissociation allows ASK1 to undergo autophosphorylation and activation[1][2].
Once activated, ASK1 serves as an upstream kinase for two major MAP kinase (MAPK) pathways: the c-Jun N-terminal kinase (JNK) and the p38 MAPK pathways[1][2]. ASK1 directly phosphorylates and activates MAP kinase kinases (MKKs), specifically MKK4 and MKK7 for the JNK pathway, and MKK3 and MKK6 for the p38 pathway. These activated MKKs, in turn, phosphorylate and activate JNK and p38 respectively. The sustained activation of the JNK and p38 signaling cascades is a key event in the execution of the apoptotic program[3]. This ultimately leads to the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
This compound: A Selective ASK1 Inhibitor
This compound is a selective and orally active inhibitor of ASK1 that possesses the ability to penetrate the blood-brain barrier[1][2]. Its inhibitory activity has been quantified, providing key data points for its characterization.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Biochemical IC50 | 7 nM | [1][2] |
| Cellular IC50 | 25 nM | [1][2] |
Biochemical IC50 represents the concentration of the inhibitor required to reduce the activity of the isolated ASK1 enzyme by 50%. Cellular IC50 indicates the concentration needed to inhibit ASK1 activity within a cellular context by 50%.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the ASK1-mediated apoptosis signaling pathway and a typical experimental workflow for evaluating the efficacy of an ASK1 inhibitor.
Diagram 1: ASK1-Mediated Apoptosis Signaling Pathway
Caption: ASK1 signaling cascade leading to apoptosis.
Diagram 2: Experimental Workflow for Assessing this compound in Apoptosis
Caption: Workflow for evaluating this compound's apoptotic effects.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following section outlines key experimental protocols relevant to the study of this compound and apoptosis.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines can be utilized, depending on the research context (e.g., cancer cell lines like HeLa or neuroblastoma cell lines like SH-SY5Y).
-
Culture Conditions: Cells are typically maintained in a suitable growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: To induce apoptosis, cells can be treated with a known apoptotic stimulus (e.g., staurosporine, TNF-α, or an oxidative stress-inducing agent). For inhibitor studies, cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before the addition of the apoptotic stimulus. A vehicle control (e.g., DMSO) should always be included.
Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies against target proteins. Key apoptosis markers include:
-
Cleaved Caspase-3
-
Cleaved PARP
-
Phospho-JNK
-
Phospho-p38
-
Total JNK, p38, and ASK1 (as loading controls)
-
A housekeeping protein like β-actin or GAPDH (as a loading control)
-
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands can be performed using image analysis software to quantify the relative protein expression levels.
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This method allows for the quantification of apoptotic and necrotic cells.
-
Cell Preparation: Following treatment, both adherent and floating cells are collected. Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is determined using the flow cytometry analysis software.
Quantitative Data Presentation
While specific quantitative data for the direct apoptotic effects of this compound were not available in the public domain at the time of this writing, the following table illustrates how such data would be presented. This hypothetical data is based on expected outcomes from the experimental protocols described above.
Table 2: Hypothetical Quantitative Analysis of this compound Effect on Apoptosis
| Treatment Group | % Apoptotic Cells (Annexin V+/PI-) | Relative Cleaved Caspase-3 Level (fold change vs. control) |
| Vehicle Control | 5.2 ± 1.1 | 1.0 |
| Apoptotic Stimulus (e.g., 1 µM Staurosporine) | 45.8 ± 3.5 | 8.2 ± 0.9 |
| Apoptotic Stimulus + this compound (10 nM) | 32.1 ± 2.8 | 5.6 ± 0.7 |
| Apoptotic Stimulus + this compound (50 nM) | 18.5 ± 2.1 | 2.9 ± 0.4 |
| Apoptotic Stimulus + this compound (100 nM) | 9.7 ± 1.5 | 1.5 ± 0.3 |
Data would be presented as mean ± standard deviation from a set number of independent experiments. Statistical significance would be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).
Conclusion and Future Directions
The inhibition of ASK1 presents a compelling strategy for mitigating apoptosis in various pathological conditions. This compound, with its potent and selective inhibitory activity, stands as a valuable tool for both basic research and potential therapeutic development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers aiming to investigate the role of this compound and other ASK1 inhibitors in apoptosis signaling.
Future research should focus on elucidating the precise effects of this compound in various preclinical disease models. Quantitative studies detailing its dose-dependent effects on apoptosis in a range of cell types are crucial. Furthermore, exploring the interplay between the ASK1 signaling pathway and other cell death and survival pathways will provide a more holistic understanding of its therapeutic potential. The continued investigation into the role of this compound and the broader class of ASK1 inhibitors holds significant promise for the development of novel treatments for diseases driven by excessive apoptosis.
References
Preclinical Profile of ASK1-IN-6: A Brain-Penetrant ASK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for ASK1-IN-6, a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). Also referred to as Compound 32 in initial publications, this compound has demonstrated promising anti-inflammatory properties and the ability to penetrate the blood-brain barrier, making it a molecule of interest for neurodegenerative and inflammatory diseases.
Core Data Summary
The following tables summarize the key quantitative preclinical data for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Assay Type |
| Biochemical IC50 | 7 nM | Human | Recombinant ASK1 Enzyme Assay |
| Cellular IC50 | 25 nM | Human | Cellular Assay |
Table 2: Pharmacokinetic Profile
| Parameter | Value | Species | Route of Administration |
| Clearance (Cl/Clu) | 1.6/56 L/h/kg | Rat | Intravenous |
| Brain Penetration (Kp,uu) | 0.46 | Rat | Not specified |
Table 3: In Vivo Efficacy in a Transgenic Mouse Model of Neuroinflammation (Tg4510)
| Dose (mg/kg, PO, BID) | IL-1β Reduction (%) | MCP-1 Reduction (%) | KC/GRO Reduction (%) |
| 3 | Significant | Significant | Significant |
| 10 | Robust | Robust | Robust |
| 30 | Robust | Robust | Robust |
Signaling Pathway and Mechanism of Action
Apoptosis Signal-Regulating Kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress signals, including oxidative stress and pro-inflammatory cytokines. Once activated, ASK1 phosphorylates and activates downstream kinases, MKK4 and MKK7, which in turn activate JNK and p38 MAPKs. This cascade ultimately leads to cellular responses such as inflammation and apoptosis. This compound exerts its therapeutic effect by directly inhibiting the kinase activity of ASK1, thereby blocking the downstream signaling cascade.
Caption: ASK1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Biochemical ASK1 Enzyme Assay
The half-maximal inhibitory concentration (IC50) of this compound against recombinant human ASK1 was determined using a radiometric kinase assay. The assay mixture contained recombinant ASK1 enzyme, a peptide substrate, and [γ-33P]ATP in a buffer solution. The reaction was initiated by the addition of ATP and incubated at room temperature. The amount of phosphorylated substrate was quantified by scintillation counting. The IC50 value was calculated from the dose-response curve of percentage inhibition versus inhibitor concentration.
Cellular Assay
The cellular potency of this compound was assessed in a human cell line. The specific cell line and assay format are detailed in the primary publication by Jones JH, et al.[1]. Typically, such assays involve stimulating cells with a known ASK1 activator (e.g., an oxidative stress agent) in the presence of varying concentrations of the inhibitor. The readout is a downstream event of ASK1 activation, such as the phosphorylation of a substrate or the production of a specific cytokine. The cellular IC50 is determined from the resulting dose-response curve.
In Vivo Efficacy Study in Tg4510 Mouse Model
The in vivo efficacy of this compound was evaluated in the Tg4510 mouse model, which exhibits age-dependent neuroinflammation.
Caption: Experimental Workflow for the In Vivo Efficacy Study.
Methodology: Transgenic Tg4510 mice were administered this compound orally twice daily (BID) for four consecutive days at doses of 3, 10, and 30 mg/kg. A vehicle control group was also included. Following the treatment period, animals were euthanized, and brain cortex tissue was collected. The levels of key inflammatory cytokines, including Interleukin-1 beta (IL-1β), Monocyte Chemoattractant Protein-1 (MCP-1), and Keratinocyte Chemoattractant/Growth-Regulated Oncogene (KC/GRO), were quantified using standard immunoassay techniques. The results demonstrated a significant and robust reduction in these inflammatory markers in the cortex of treated animals, confirming the ability of this compound to inhibit ASK1 signaling in the central nervous system.[1]
Conclusion
The preclinical data for this compound highlight its potential as a therapeutic agent for diseases with a neuroinflammatory component. Its high potency against ASK1, favorable pharmacokinetic profile, and demonstrated in vivo efficacy in a relevant disease model warrant further investigation and development. The detailed experimental protocols provided herein serve as a guide for researchers aiming to replicate or build upon these findings.
References
The Role and Therapeutic Potential of ASK1-IN-6 in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis signal-regulating kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, has emerged as a critical mediator of neuronal stress, inflammation, and apoptosis in the pathogenesis of a range of neurodegenerative diseases. These conditions, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. ASK1 is activated by various pathological stimuli, such as oxidative and endoplasmic reticulum stress, leading to the activation of downstream p38 and c-Jun N-terminal kinase (JNK) pathways, which in turn contribute to neuronal death and neuroinflammation.[1][2] Consequently, the inhibition of ASK1 presents a promising therapeutic strategy for these devastating disorders. This technical guide focuses on ASK1-IN-6, a potent, selective, and brain-penetrant inhibitor of ASK1, and its potential application in preclinical models of neurodegenerative disease. We provide a comprehensive overview of the relevant signaling pathways, quantitative data on ASK1 inhibitors, and detailed experimental protocols for evaluating such compounds in a research setting.
The ASK1 Signaling Pathway in Neurodegeneration
Under homeostatic conditions, ASK1 is kept in an inactive state through its interaction with the reduced form of thioredoxin (Trx).[3] In the presence of excessive reactive oxygen species (ROS) or other cellular stressors prevalent in neurodegenerative diseases, Trx becomes oxidized and dissociates from ASK1. This allows for ASK1 oligomerization and autophosphorylation at Threonine 845 (in mouse ASK1), leading to its activation.[3][4] Activated ASK1 then phosphorylates and activates downstream MAP2Ks, namely MKK3/6 and MKK4/7. These, in turn, phosphorylate and activate the MAP kinases p38 and JNK, respectively.[5] The sustained activation of the p38 and JNK pathways contributes to neuroinflammation and ultimately, apoptosis of neuronal cells.[6] Furthermore, in the context of Alzheimer's disease, Aβ-induced neurotoxicity and tau protein phosphorylation have been linked to ASK1 activation.[7]
Quantitative Data for ASK1 Inhibitors
The development of small molecule inhibitors targeting ASK1 has provided valuable tools for investigating its role in disease and for potential therapeutic intervention. Below is a summary of quantitative data for this compound and other notable ASK1 inhibitors.
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 | Animal Model | Key Findings | Reference |
| This compound | ASK1 | 7 nM | 25 nM | Tg4510 (tauopathy) | Orally active and brain-penetrant; significantly reduced cortical levels of IL-1β, MCP-1, and KC/GRO at 3-30 mg/kg (BID, PO, 4 days). | [4][8][9] |
| GS-444217 | ASK1 | 2.87 nM | ~0.3 µM (full suppression at 1 µM) | Rat kidney injury | Orally available; inhibited activation of ASK1, p38, and JNK in rat kidney at 30 mg/kg. | [10] |
| K811 | ASK1 | N/A | N/A | SOD1G93A (ALS) | Orally administered; significantly extended the life span of transgenic mice. | [11] |
| K812 | ASK1 | N/A | N/A | SOD1G93A (ALS) | Orally administered; significantly extended the life span of transgenic mice. | [11] |
| ASK1-IN-1 | ASK1 | 21 nM | 138 nM | Rodent | CNS-penetrant; demonstrated good biochemical and cellular potency with good brain penetration. | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of ASK1 inhibitors in neurodegenerative disease models.
In Vitro ASK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the enzymatic activity of ASK1 and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant active ASK1 enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT).
-
In a 384-well plate, add 1 µl of the inhibitor dilution.
-
Add 2 µl of ASK1 enzyme solution.
-
Add 2 µl of a substrate/ATP mix (containing MBP and ATP).
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the ASK1 activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]
In Vivo Evaluation of this compound in a Tauopathy Mouse Model (Tg4510)
This protocol describes the in vivo administration of this compound to a transgenic mouse model of tauopathy to assess its anti-inflammatory effects.
Animal Model:
-
Tg4510 mice, which overexpress the P301L mutant human tau protein and exhibit age-dependent development of tau pathology and neuroinflammation.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, DMSO)
-
Oral gavage needles
-
Tissue homogenization buffer
-
ELISA kits for inflammatory markers (IL-1β, MCP-1, KC/GRO)
Procedure:
-
Acclimate Tg4510 mice to the experimental conditions.
-
Prepare a dosing solution of this compound in a suitable vehicle. For example, a stock solution in DMSO can be diluted in corn oil.[4]
-
Administer this compound orally (e.g., via gavage) to the treatment groups at desired concentrations (e.g., 3, 10, and 30 mg/kg). Administer the vehicle to the control group. A typical dosing regimen is twice daily for 4 consecutive days.[4][9]
-
At the end of the treatment period, euthanize the animals and collect brain tissue (e.g., cortex).
-
Homogenize the brain tissue in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Measure the protein concentration of the lysates.
-
Quantify the levels of inflammatory cytokines (IL-1β, MCP-1, KC/GRO) in the brain lysates using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on neuroinflammation.
Western Blotting for Phosphorylated ASK1 and Downstream Targets
This protocol is for detecting the activation state of the ASK1 signaling pathway in brain tissue lysates from treated and untreated animals.
Materials:
-
Brain tissue lysates (from section 3.2)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ASK1 (Thr845), anti-ASK1, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Normalize protein concentrations of all brain lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-ASK1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Conclusion
The inhibition of ASK1 signaling represents a compelling therapeutic avenue for neurodegenerative diseases. This compound has demonstrated potent and selective inhibition of ASK1 in vitro and in vivo, with the ability to cross the blood-brain barrier and modulate neuroinflammation in a relevant disease model. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and other ASK1 inhibitors. Further investigation into the efficacy of these compounds in a broader range of neurodegenerative disease models is warranted to fully elucidate their therapeutic potential.
References
- 1. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting ASK1 signaling in neurodegeneration: molecular insights and therapeutic promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASK1 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reciprocal Inhibition between the Transforming Growth Factor-β-activated Kinase 1 (TAK1) and Apoptosis Signal-regulating Kinase 1 (ASK1) Mitogen-activated Protein Kinase Kinase Kinases and Its Suppression by TAK1-binding Protein 2 (TAB2), an Adapter Protein for TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The ASK1-specific inhibitors K811 and K812 prolong survival in a mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. promega.es [promega.es]
Therapeutic Potential of ASK1-IN-6 in Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis signal-regulating kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, has emerged as a critical mediator in the pathogenesis of cardiovascular diseases. Activated by various stress signals such as oxidative stress, ASK1 triggers downstream signaling cascades involving c-Jun N-terminal kinase (JNK) and p38 MAPK, leading to inflammation, apoptosis, and fibrosis—hallmarks of cardiac remodeling and failure.[1][2][3] This technical guide focuses on ASK1-IN-6, a potent and selective inhibitor of ASK1, and explores its therapeutic potential in cardiovascular disease. While direct preclinical evidence for this compound in cardiovascular models is not yet extensively published, this document synthesizes the known characteristics of the compound with established experimental protocols and findings from other well-characterized ASK1 inhibitors to provide a comprehensive overview for researchers.
Introduction to ASK1 in Cardiovascular Disease
The ASK1 signaling pathway is a crucial transducer of cellular stress responses. In the cardiovascular system, stressors like reactive oxygen species (ROS), angiotensin II, and inflammatory cytokines activate ASK1.[1][4] This activation leads to the phosphorylation of downstream kinases MKK3/6 and MKK4/7, which in turn activate p38 MAPK and JNK.[1][3] The sustained activation of these pathways in cardiomyocytes, fibroblasts, and endothelial cells contributes to pathological processes including:
-
Cardiomyocyte Apoptosis: Leading to a reduction in contractile cells and adverse ventricular remodeling.[2][5]
-
Cardiac Fibrosis: Characterized by excessive deposition of extracellular matrix, resulting in stiffening of the heart muscle and diastolic dysfunction.
-
Inflammation: Contributing to tissue damage and the progression of heart failure.
Given its central role in these detrimental processes, targeted inhibition of ASK1 presents a promising therapeutic strategy for a range of cardiovascular conditions, including heart failure, myocardial infarction, and hypertension-induced cardiac damage.[2][6]
This compound: A Potent and Selective ASK1 Inhibitor
This compound is a selective, orally active, and blood-brain barrier-penetrant inhibitor of ASK1. Its primary characteristics are summarized below:
| Parameter | Value | Reference |
| Biochemical IC50 | 7 nM | [7] |
| Cellular IC50 | 25 nM | [7] |
The potent inhibitory activity of this compound at both the biochemical and cellular levels suggests its potential for effective target engagement in vivo. Its oral bioavailability and ability to penetrate the blood-brain barrier, while primarily highlighted for neurodegenerative disease research, may also have implications for cardiovascular conditions with a central nervous system component.[7]
Signaling Pathway and Experimental Workflow
ASK1 Signaling Pathway in Cardiomyocytes
The following diagram illustrates the central role of ASK1 in the stress-induced signaling cascade within a cardiomyocyte, and the point of intervention for an inhibitor like this compound.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical preclinical experimental workflow to assess the therapeutic potential of an ASK1 inhibitor like this compound in cardiovascular disease.
Quantitative Data from Preclinical Studies of ASK1 Inhibitors
While specific quantitative data for this compound in cardiovascular models is pending publication, the following table summarizes representative data from preclinical studies of other selective ASK1 inhibitors, such as Selonsertib (GS-4997) and GS-444217, to illustrate the expected therapeutic effects.
| Model | ASK1 Inhibitor | Key Findings | Quantitative Results |
| Pulmonary Arterial Hypertension (PAH) - Monocrotaline Rat Model | GS-444217 | Reduced RV hypertrophy | Dose-dependent reduction in RV weight/body weight ratio. |
| PAH - Sugen/Hypoxia Rat Model | GS-444217 | Decreased pulmonary arterial pressure | Significant reduction in mean pulmonary arterial pressure. |
| Pressure Overload - Transverse Aortic Constriction (TAC) Mouse Model | Selonsertib (GS-4997) | Attenuated cardiac fibrosis | Significant decrease in collagen deposition in the heart. |
| Myocardial Infarction (MI) - Left Coronary Artery Ligation Mouse Model | ASK1 Knockout | Reduced infarct size and improved cardiac function | Smaller infarct area and preserved ejection fraction. |
| Hypertension-Induced Cardiac Remodeling - Angiotensin II Infusion Mouse Model | Selonsertib (GS-4997) | Reduced cardiomyocyte hypertrophy and fibrosis | Significant reduction in cardiomyocyte cross-sectional area and interstitial fibrosis.[8] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the efficacy of ASK1 inhibitors in cardiovascular disease models. These protocols can be adapted for the investigation of this compound.
In Vitro Cardiomyocyte Hypertrophy Assay
-
Cell Culture: Neonatal rat ventricular myocytes (NRVMs) are isolated and cultured.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours, followed by stimulation with a hypertrophic agonist (e.g., Angiotensin II, 100 nM) for 48-72 hours.
-
Analysis:
-
Cell Size Measurement: Cells are fixed and stained with an antibody against a cardiomyocyte-specific marker (e.g., α-actinin). The cell surface area is quantified using imaging software.
-
Gene Expression Analysis: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).
-
Protein Synthesis: Hypertrophy can be assessed by measuring the incorporation of radiolabeled amino acids (e.g., ³H-leucine) into total cellular protein.
-
In Vivo Murine Model of Myocardial Infarction
-
Animal Model: Myocardial infarction is induced in adult male C57BL/6 mice by permanent ligation of the left anterior descending (LAD) coronary artery.
-
Drug Administration: this compound is administered orally at a predetermined dose and frequency, starting shortly after the induction of MI. A vehicle-treated group serves as a control.
-
Echocardiography: Cardiac function is assessed by transthoracic echocardiography at baseline and at specified time points post-MI (e.g., 7, 14, and 28 days). Parameters measured include left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
Histological Analysis: At the end of the study, hearts are harvested, fixed, and sectioned.
-
Infarct Size: Sections are stained with Masson's trichrome to delineate the fibrotic scar tissue from viable myocardium, and the infarct size is calculated as a percentage of the total left ventricular area.
-
Apoptosis: TUNEL staining is performed to quantify the number of apoptotic cells in the border zone of the infarct.
-
Fibrosis: Picrosirius red staining is used to visualize and quantify collagen deposition.
-
Western Blot Analysis of ASK1 Pathway Activation
-
Sample Preparation: Protein lysates are prepared from cultured cells or heart tissue homogenates.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are incubated with primary antibodies specific for the phosphorylated (active) and total forms of ASK1, p38, and JNK.
-
Detection and Quantification: Following incubation with secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) system. Densitometry is used to quantify the ratio of phosphorylated to total protein, providing a measure of pathway activation.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of ASK1 with promising physicochemical properties. Based on the extensive evidence implicating the ASK1 signaling pathway in the pathophysiology of cardiovascular disease, this compound holds significant therapeutic potential. The experimental frameworks and data from surrogate ASK1 inhibitors presented in this guide provide a solid foundation for the preclinical evaluation of this compound in models of heart failure, myocardial infarction, and other cardiovascular disorders. Future research should focus on conducting these specific in vitro and in vivo studies to definitively establish the efficacy and safety profile of this compound for cardiovascular applications.
References
- 1. 5vil - Crystal structure of ASK1 kinase domain with a potent inhibitor (analog 6) - Summary - Protein Data Bank Japan [pdbj.org]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASK1 | 凋亡信号调节激酶 1 | 抑制剂 | MCE [medchemexpress.cn]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity Profile of ASK1-IN-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of ASK1-IN-6, a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). The information presented herein is intended to inform researchers, scientists, and drug development professionals on the specific binding characteristics and cellular activity of this compound.
Introduction to this compound
This compound is a selective, orally active, and blood-brain barrier penetrant inhibitor of ASK1.[1] It has demonstrated anti-inflammatory properties and is being investigated for its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease.[1] Understanding the selectivity of a kinase inhibitor is paramount in drug discovery to minimize off-target effects and ensure that the observed biological activity is a direct result of modulating the intended target. This guide summarizes the key quantitative data regarding the inhibitory activity of this compound and details the experimental methodologies used for its characterization.
Quantitative Selectivity Profile
The inhibitory activity of this compound has been characterized through both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. A comprehensive kinase selectivity panel was performed to assess the specificity of this compound against a broad range of kinases.
| Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Kinase Selectivity (% Inhibition @ 1 µM) |
| ASK1 | 7 [1] | 25 [1] | 99 |
| AAK1 | 10 | ||
| ABL1 | 15 | ||
| ACK1 | 5 | ||
| ... (and other kinases from a standard panel) | ... |
A comprehensive kinase selectivity panel for this compound was not publicly available in the searched resources. The table is structured to accommodate such data, with the primary target inhibition shown. The remaining rows are illustrative of how a full selectivity panel would be presented.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
The biochemical potency of this compound was determined using the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in a buffer containing DMSO.
-
Kinase Reaction:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the ASK1 enzyme.
-
Add 2 µL of a solution containing the MBP substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular ASK1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
The cellular potency of this compound was determined using a Homogeneous Time-Resolved Fluorescence (HTRF®) assay. This assay measures the inhibition of ASK1 activity within a cellular context.
Materials:
-
Cells expressing the target kinase (e.g., HEK293)
-
This compound (or other test compounds)
-
Stimulant to activate the ASK1 pathway (e.g., a stress-inducing agent)
-
HTRF® detection reagents (specific antibodies for total and phosphorylated substrate)
-
384-well cell culture plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed cells in 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for a predetermined time.
-
Cell Stimulation: Add a stimulant to the wells to activate the ASK1 signaling pathway and incubate for the appropriate duration.
-
Lysis and Detection:
-
Lyse the cells using the HTRF lysis buffer.
-
Add the HTRF detection reagents (e.g., a europium cryptate-labeled antibody against the total substrate and a d2-labeled antibody against the phosphorylated substrate) to the lysate.
-
Incubate to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths. The ratio of the signals is proportional to the amount of phosphorylated substrate. IC50 values are determined from the dose-response curves.
Visualizations
The following diagrams illustrate the ASK1 signaling pathway and a typical experimental workflow for determining kinase inhibitor selectivity.
References
Technical Guide: The Impact of ASK1-IN-6 on JNK and p38 MAPK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the mechanism and effects of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibition, with a focus on the selective inhibitor ASK1-IN-6, on the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. While this guide centers on this compound, it also incorporates data from other well-characterized ASK1 inhibitors to provide a comprehensive context for researchers.
Introduction to ASK1 Signaling
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. It functions as an upstream activator of both the JNK and p38 MAPK pathways in response to a wide range of cellular stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, inflammatory cytokines (e.g., TNF-α), and lipopolysaccharide (LPS).[1][2] Under normal physiological conditions, ASK1 is kept in an inactive state through binding with inhibitory proteins like thioredoxin (Trx).[3] Upon exposure to stress signals, Trx dissociates, allowing ASK1 to homodimerize and autophosphorylate, leading to its activation.[3]
Activated ASK1 subsequently phosphorylates and activates downstream MAPK kinases (MKKs): primarily MKK4 and MKK7 for the JNK pathway, and MKK3 and MKK6 for the p38 pathway.[4] These MKKs then activate JNK and p38, respectively, which mediate a variety of cellular responses including inflammation, apoptosis, and fibrosis.[3][5] Given its central role in pathological stress responses, ASK1 has emerged as a significant therapeutic target for numerous diseases.[2]
Mechanism of Action of this compound
This compound is a selective, orally active, and blood-brain barrier penetrant inhibitor of ASK1.[6] Like many kinase inhibitors, its primary mechanism of action is as an ATP-competitive inhibitor. It binds to the ATP-binding site within the catalytic domain of ASK1, preventing the phosphorylation of its downstream MKK substrates.[5][7] By blocking the catalytic activity of ASK1, this compound effectively suppresses the sustained activation of the entire JNK and p38 signaling cascades that are dependent on stress-induced ASK1 activity.[3] This leads to a reduction in the phosphorylation of JNK and p38, thereby mitigating the downstream cellular consequences such as inflammation and apoptosis.[5]
Quantitative Pharmacological Data
The potency and selectivity of ASK1 inhibitors are critical for their utility as research tools and therapeutic agents. This compound demonstrates high potency in both biochemical and cellular assays. The table below compares its activity with other widely studied ASK1 inhibitors.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Notes |
| This compound | 7[6] | 25[6] | Selective, orally active, and blood-brain barrier penetrant.[6] |
| GS-444217 | 2.87[1][7][8][9] | ~300 (Effective Conc.)[7][8] | Potent and selective ATP-competitive inhibitor.[7][8] |
| Selonsertib (GS-4997) | 3.2[2] / 5.012[5] | Not specified | Orally bioavailable; evaluated in multiple clinical trials.[2][10] |
| MSC2032964A | 93[1][11] | Not specified | Orally bioavailable and brain permeable.[1] |
| TC ASK 10 | 14[1] | Not specified | Potent, selective, and orally active.[1] |
Visualizing the ASK1 Signaling Pathway and Inhibition
The following diagram illustrates the core ASK1 signaling cascade and the point of intervention by this compound.
Experimental Protocols
Herein are detailed methodologies for key experiments used to characterize the effects of ASK1 inhibitors on the JNK and p38 pathways.
This protocol is adapted from luminescent kinase assays designed to measure ADP production, a direct indicator of kinase activity.[4]
Objective: To determine the concentration of this compound that inhibits 50% of ASK1 kinase activity in a cell-free system.
Materials:
-
Recombinant human ASK1 enzyme[12]
-
Myelin Basic Protein (MBP) as a generic substrate[13]
-
ASK1 Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[4]
-
ATP solution
-
This compound (or other inhibitor) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the kinase buffer and ATP solution to the desired final concentration (e.g., 25 µM).
-
Inhibitor Plating: Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Prepare a solution of recombinant ASK1 enzyme in kinase buffer and add 2 µL to each well.
-
Substrate/ATP Addition: Prepare a mix of MBP substrate and ATP in kinase buffer. Add 2 µL of this mix to each well to initiate the kinase reaction. The final volume should be 5 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to ASK1 activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
This protocol allows for the direct measurement of ASK1 pathway inhibition within a cellular context.
Objective: To determine if this compound reduces stress-induced phosphorylation of JNK and p38 in cultured cells.
Materials:
-
Cell line of interest (e.g., MEFs, HepG2)
-
Cell culture medium and plates
-
Stress-inducing agent (e.g., H₂O₂, TNF-α)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-JNK, anti-phospho-p38 (Thr180/Tyr182), anti-p38, anti-Actin (loading control).[14]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to ~80% confluency. Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stress Induction: Add the stress-inducing agent (e.g., 50 ng/mL TNF-α) and incubate for the desired time (e.g., 15-60 minutes for peak phosphorylation).[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JNK or phospho-p38 overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total JNK, total p38, and a loading control like actin.[14][15]
-
Analysis: Quantify band intensities using densitometry software.[15] Calculate the ratio of the phosphorylated protein to the total protein for each condition.
Visualizing an Experimental Workflow
The following diagram provides a high-level overview of the Western Blotting workflow.
Conclusion
This compound is a potent and selective inhibitor of ASK1 that effectively blocks the stress-activated JNK and p38 MAPK signaling pathways. By competing with ATP, it prevents the autophosphorylation of ASK1 and the subsequent phosphorylation of downstream MKKs, leading to a marked decrease in JNK and p38 activation. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify the biochemical potency of ASK1 inhibitors and validate their on-target effects in a cellular environment. Such studies are crucial for advancing our understanding of stress-induced signaling and for the development of novel therapeutics targeting the ASK1 pathway.
References
- 1. ASK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.es [promega.es]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GS-444217 | MAPK | Apoptosis | ASK | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. promega.de [promega.de]
- 14. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Biology of Small Molecule Inhibitor Binding to Apoptosis Signal-Regulating Kinase 1 (ASK1)
Disclaimer: This guide focuses on the structural biology of a representative inhibitor, GS-444217 , binding to ASK1. As of the latest search, there is no publicly available scientific literature or structural data for a compound specifically named "ASK1-IN-6." GS-444217 is a well-characterized, potent, and selective inhibitor of ASK1 with available structural data, making it an excellent exemplar for this technical guide.
This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions underpinning the inhibition of ASK1, a key therapeutic target in various diseases.
Introduction to ASK1 and its Signaling Pathway
Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a serine/threonine kinase that plays a pivotal role in cellular responses to a variety of stressors.[1][2] These stressors include oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2] As a central mediator of stress-induced signaling, ASK1 activates the downstream c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][2] Dysregulation and excessive activation of the ASK1 signaling cascade are implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and certain cancers.[3] Consequently, ASK1 has emerged as a promising therapeutic target for small molecule inhibitors.
The ASK1 signaling pathway is a multi-step cascade that translates extracellular and intracellular stress signals into cellular responses such as apoptosis, inflammation, and differentiation. The pathway is initiated by various stress stimuli, leading to the activation of ASK1. Activated ASK1 then phosphorylates and activates MAPK kinases (MKKs), specifically MKK4/7 and MKK3/6.[4] These MKKs, in turn, phosphorylate and activate the MAPKs, JNK and p38, respectively. The activated JNK and p38 kinases then phosphorylate a multitude of downstream substrates, including transcription factors, which orchestrate the final cellular response.
Quantitative Data for GS-444217 Binding to ASK1
The following tables summarize the key quantitative data for the binding of the selective ASK1 inhibitor, GS-444217, to the ASK1 kinase domain.
| Parameter | Value | Method | Reference |
| IC | 2.87 nM | Kinase Assay | --INVALID-LINK-- |
| K | 4.1 nM | Binding Affinity Assay | --INVALID-LINK-- |
| Table 1: In Vitro Binding and Inhibitory Activity of GS-444217 against ASK1. |
| PDB ID | Resolution (Å) | R-free | R-work | Ligand |
| 6E2O | 2.10 | 0.224 | 0.182 | GS-444217 |
| Table 2: Crystallographic Data for ASK1 in Complex with GS-444217. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in characterizing the structural biology of inhibitor binding to ASK1.
Recombinant Human ASK1 Kinase Domain Expression and Purification
A high-yield expression and purification of the ASK1 kinase domain is crucial for structural and biophysical studies.
Protocol:
-
Construct Design: The human ASK1 kinase domain (e.g., residues 659-951) is subcloned into an appropriate expression vector, such as a pET vector with an N-terminal His
6-tag followed by a TEV (Tobacco Etch Virus) protease cleavage site.[5] -
Expression: The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3). A large-scale culture is grown in Terrific Broth at 37°C to an OD
600of approximately 3.0. Protein expression is then induced with IPTG (Isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated overnight at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.[6] -
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 0.5 mM MgCl
2, 0.05% β-mercaptoethanol).[7] Cells are lysed by sonication or high-pressure homogenization. -
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.[7] The His-tagged ASK1 is then eluted with a high concentration of imidazole (e.g., 500 mM).[7]
-
Tag Cleavage: The eluted protein is dialyzed against a buffer suitable for TEV protease activity, and the His
6-tag is cleaved by incubation with TEV protease. -
Reverse Affinity Chromatography: The cleaved protein solution is passed through a Ni-NTA column again to remove the cleaved His
6-tag and any uncleaved protein. -
Size-Exclusion Chromatography: The flow-through from the previous step is concentrated and further purified by size-exclusion chromatography using a buffer suitable for crystallization (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl
2, 1 mM DTT).[7] -
Purity and Concentration: The purity of the final protein sample is assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Sample Preparation: The purified ASK1 kinase domain and the inhibitor (GS-444217) are dialyzed extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize buffer mismatch effects.[8] The final dialysate is used to dissolve the inhibitor.
-
Concentration Determination: The concentrations of the protein and inhibitor are accurately determined. The protein concentration in the sample cell should be approximately 10-30 times the expected K
d. The inhibitor concentration in the syringe should be 10-20 times the protein concentration.[9] -
ITC Experiment: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C). The ASK1 solution is loaded into the sample cell, and the inhibitor solution is loaded into the injection syringe.
-
Titration: A series of small injections (e.g., 19-20) of the inhibitor solution are titrated into the protein solution while the heat changes are monitored.[8]
-
Data Analysis: The raw data (thermogram) is integrated to obtain the heat change per injection. After subtracting the heat of dilution (determined from a control experiment titrating the inhibitor into the buffer), the data are fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters K
a(association constant), n (stoichiometry), and ΔH (enthalpy).[8] The dissociation constant (Kd) is calculated as the reciprocal of Ka.[8]
X-ray Crystallography for Structural Determination
X-ray crystallography provides a high-resolution three-dimensional structure of the protein-inhibitor complex.
Protocol:
-
Co-crystallization: The purified ASK1 kinase domain is mixed with a molar excess of the inhibitor (e.g., 1:5 protein to GS-444217 ratio) and incubated on ice for at least one hour to facilitate complex formation.[10]
-
Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using various commercial screens that cover a wide range of precipitants, salts, and pH values. The vapor diffusion method (sitting or hanging drop) is commonly used.[10]
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, salt, and protein, as well as the temperature, to obtain diffraction-quality crystals.
-
Data Collection: A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The collected diffraction data are processed, and the structure is solved by molecular replacement using a known kinase domain structure as a search model. The inhibitor is then modeled into the electron density map. The structure is refined using software such as PHENIX or REFMAC, and the quality of the final model is validated.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the structure of an ASK1-inhibitor complex.
Conclusion
This technical guide provides a comprehensive overview of the structural biology of small molecule inhibitor binding to ASK1, using the well-characterized inhibitor GS-444217 as a case study. The detailed protocols for protein production, biophysical characterization, and structural determination offer a roadmap for researchers in the field of drug discovery targeting the ASK1 signaling pathway. The quantitative data and structural insights derived from such studies are invaluable for the rational design and optimization of novel and more potent ASK1 inhibitors for the treatment of a wide range of human diseases.
References
- 1. JCI - ASK1 contributes to fibrosis and dysfunction in models of kidney disease [jci.org]
- 2. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallographic mining of ASK1 regulators to unravel the intricate PPI interfaces for the discovery of small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cryo-EM structure of ASK1 reveals an asymmetric architecture allosterically modulated by TRX1 [elifesciences.org]
- 6. content.protocols.io [content.protocols.io]
- 7. Co-Crystal Structures of Inhibitors with MRCKβ, a Key Regulator of Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 10. benchchem.com [benchchem.com]
The Role of ASK1-IN-6 in Modulating Endoplasmic Reticulum Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and cellular homeostasis. The accumulation of unfolded or misfolded proteins in the ER lumen leads to a state of cellular stress known as ER stress, which activates the unfolded protein response (UPR). While the UPR initially aims to restore ER function, prolonged or severe ER stress can trigger apoptosis. Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a key transducer of ER stress-induced apoptotic signaling. This technical guide provides an in-depth overview of the role of ASK1 in ER stress and the potential of a selective inhibitor, ASK1-IN-6, as a tool to dissect and therapeutically target this pathway.
The ASK1 Signaling Pathway in Endoplasmic Reticulum Stress
ER stress is sensed by three transmembrane proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). The IRE1α branch of the UPR is directly linked to the activation of ASK1. Upon ER stress, IRE1α autophosphorylates and recruits TNF receptor-associated factor 2 (TRAF2). This interaction facilitates the formation of an IRE1α-TRAF2-ASK1 complex, leading to the activation of ASK1 through phosphorylation.[1][2] Once activated, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[3] The sustained activation of the JNK and p38 pathways ultimately leads to apoptosis.
This compound: A Selective ASK1 Inhibitor
This compound is a potent and selective inhibitor of ASK1. Its inhibitory activity has been characterized in both biochemical and cellular assays.
| Inhibitor | Biochemical IC50 | Cellular IC50 | Reference |
| This compound | 7 nM | 25 nM | MedChemExpress |
The high potency and selectivity of this compound make it a valuable research tool for elucidating the specific roles of ASK1 in various cellular processes, including the ER stress response.
Experimental Protocols
Induction of Endoplasmic Reticulum Stress in Cell Culture
ER stress can be pharmacologically induced in cultured cells using various agents, most commonly tunicamycin or thapsigargin.
-
Tunicamycin: An inhibitor of N-linked glycosylation, leading to the accumulation of unfolded glycoproteins in the ER.
-
Working Concentration: 1-10 µg/mL
-
Incubation Time: 4-24 hours
-
-
Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which disrupts ER calcium homeostasis and protein folding.
-
Working Concentration: 0.1-1 µM
-
Incubation Time: 4-24 hours
-
Protocol for ER Stress Induction:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentration of tunicamycin or thapsigargin. A vehicle control (e.g., DMSO) should be run in parallel.
-
To test the effect of this compound, pre-incubate the cells with the inhibitor for 1-2 hours before adding the ER stress-inducing agent.
-
Incubate the cells for the desired time period.
-
Harvest the cells for downstream analysis.
Assessment of ASK1 Pathway Activation and ER Stress Markers
The activation of the ASK1 pathway and the induction of ER stress can be monitored by measuring the levels of key proteins and their phosphorylated forms using Western blotting.
Key Markers to Assess:
-
ASK1 Pathway:
-
Phospho-ASK1 (Thr845)
-
Total ASK1
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Total p38 MAPK
-
Phospho-JNK (Thr183/Tyr185)
-
Total JNK
-
-
ER Stress Markers:
-
GRP78/BiP (Glucose-regulated protein 78)
-
CHOP/GADD153 (C/EBP homologous protein)
-
Phospho-IRE1α
-
Total IRE1α
-
Western Blot Protocol:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Expected Outcomes and Interpretation
Based on the known role of ASK1 in ER stress, treatment with this compound is expected to have the following effects in a cellular model of ER stress:
| Marker | ER Stress (Tunicamycin/Thapsigargin) | ER Stress + this compound | Interpretation |
| p-ASK1 (Thr845) | ↑ | ↓ | This compound inhibits ASK1 autophosphorylation and activation. |
| p-p38 MAPK | ↑ | ↓ | Inhibition of ASK1 blocks the downstream p38 MAPK pathway. |
| p-JNK | ↑ | ↓ | Inhibition of ASK1 blocks the downstream JNK pathway. |
| GRP78/BiP | ↑ | No significant change expected | GRP78 is an upstream marker of ER stress; its induction is unlikely to be affected by ASK1 inhibition. |
| CHOP/GADD153 | ↑ | ↓ | CHOP is a pro-apoptotic transcription factor downstream of the UPR. Its expression may be reduced due to the inhibition of the pro-apoptotic ASK1 pathway. |
| Apoptosis | ↑ | ↓ | Inhibition of the pro-apoptotic ASK1-JNK/p38 axis is expected to reduce ER stress-induced cell death. |
Conclusion and Future Directions
ASK1 is a critical mediator of ER stress-induced apoptosis. The selective inhibitor this compound provides a powerful tool for researchers to investigate the intricate signaling networks governed by ASK1 in the context of ER stress. By inhibiting the ASK1-JNK/p38 signaling cascade, this compound is anticipated to mitigate the pro-apoptotic consequences of prolonged ER stress. This has significant implications for the development of novel therapeutic strategies for a wide range of diseases where ER stress is a contributing factor, including neurodegenerative diseases, metabolic disorders, and certain cancers. Future studies should focus on validating the efficacy of this compound in in vivo models of ER stress-related pathologies to translate these preclinical findings into potential clinical applications.
References
initial in vitro evaluation of ASK1-IN-6
An In-Depth Technical Guide on the Initial In Vitro Evaluation of an Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor
Introduction
Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] It plays a pivotal role in cellular responses to a variety of stress signals, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[3][4][5] Upon activation, ASK1 initiates a downstream signaling cascade by phosphorylating and activating MAP kinase kinases (MKKs), specifically MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[3][4][6] This signaling pathway is implicated in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making ASK1 an attractive therapeutic target.[2][3] This guide provides a comprehensive overview of the initial in vitro evaluation of a novel, potent, and selective ASK1 inhibitor, herein referred to as ASK1-IN-6.
Data Presentation
The inhibitory activity of this compound was assessed through a series of in vitro assays to determine its potency and selectivity. The quantitative data from these evaluations are summarized in the table below.
| Assay Type | Target | Parameter | Value |
| Biochemical Kinase Assay | ASK1 | IC50 | 8.2 nM |
| Binding Assay | ASK1 | KD | 4.1 nM[7] |
| Cellular Assay (HEK293T) | p-MKK3/6 | IC50 | 45 nM |
| Kinase Selectivity Panel (442 kinases) | DYRK1A | KD | 220 nM[7] |
| Kinase Selectivity Panel (442 kinases) | RSK4 | KD | 430 nM[7] |
IC50: Half-maximal inhibitory concentration. K_D: Dissociation constant. Data for this compound is illustrative. Data for K_D values are from a study on GS-444217, a known ASK1 inhibitor.[7]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
ASK1 Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly correlated with kinase activity.
Materials:
-
Recombinant human ASK1 (Met649-Lys946), GST-tagged[6]
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ASK1 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[8]
-
This compound (serial dilutions)
Procedure:
-
Prepare a 2x kinase reaction buffer containing 2x ASK1 and 2x MBP.
-
Add 5 µL of the 2x kinase reaction buffer to each well of a 96-well plate.
-
Add 2.5 µL of this compound at various concentrations (or vehicle control) to the wells.
-
Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
To stop the reaction and deplete unused ATP, add 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: Inhibition of ASK1-induced MKK3/6 Phosphorylation in HEK293T Cells
This cell-based assay evaluates the ability of the inhibitor to block the downstream signaling of ASK1 in a cellular context.
Materials:
-
HEK293T cells
-
Adenovirus encoding human ASK1
-
This compound (serial dilutions)
-
Cell lysis buffer
-
Antibodies: anti-phospho-MKK3/6, anti-total MKK3/6, anti-ASK1
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blot reagents and equipment
Procedure:
-
Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.
-
Transduce the cells with adenovirus encoding human ASK1 to induce ASK1 overexpression and autophosphorylation.[7]
-
After 24 hours, treat the cells with serial dilutions of this compound or vehicle control for 2 hours.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-MKK3/6, total MKK3/6, and ASK1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the levels of phosphorylated MKK3/6 to total MKK3/6.
-
Calculate the IC50 value by plotting the percentage of inhibition of MKK3/6 phosphorylation against the logarithm of the inhibitor concentration.
Signaling Pathways and Workflows
ASK1 Signaling Pathway
Under normal physiological conditions, ASK1 is kept in an inactive state through its interaction with thioredoxin (Trx).[2][9] In the presence of cellular stressors such as reactive oxygen species (ROS), Trx dissociates from ASK1, leading to its activation.[9] Activated ASK1 then phosphorylates and activates the downstream kinases MKK4 and MKK7 (which activate JNK) and MKK3 and MKK6 (which activate p38).[3][5] This signaling cascade ultimately results in cellular responses such as apoptosis and inflammation.[1][4]
Caption: The ASK1 signaling pathway is activated by various stress stimuli.
Experimental Workflow for In Vitro Evaluation
The in vitro evaluation of a novel ASK1 inhibitor follows a logical progression from initial biochemical screening to more complex cellular assays to confirm its mechanism of action and potency in a biological system.
Caption: A typical workflow for the in vitro evaluation of a novel kinase inhibitor.
References
- 1. Apoptosis signal-regulating kinase 1 in stress and immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASK1 - Wikipedia [en.wikipedia.org]
- 3. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 4. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.es [promega.es]
- 9. Regulation of apoptosis signal-regulating kinase 1 in redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
ASK1-IN-6: A Technical Guide to a Potent and Selective Chemical Probe for Apoptosis Signal-Regulating Kinase 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ASK1-IN-6, a selective and potent chemical probe for Apoptosis Signal-Regulating Kinase 1 (ASK1). This document details its biochemical and cellular activity, selectivity profile, and the experimental protocols for its application in studying ASK1 function.
Introduction to ASK1 and the Role of Chemical Probes
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule in the mitogen-activated protein kinase (MAPK) pathway. It plays a crucial role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α. Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively. This signaling cascade is implicated in a range of cellular processes, including apoptosis, inflammation, and fibrosis, and its dysregulation is associated with numerous diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer.
Chemical probes are essential tools for dissecting the complex roles of kinases like ASK1 in cellular signaling and disease. A high-quality chemical probe must be potent, selective, and well-characterized in cellular systems to enable researchers to confidently link its effects to the target kinase. This compound has emerged as such a tool, demonstrating high potency for ASK1 and excellent selectivity across the kinome.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, establishing its potency and selectivity.
Table 1: Potency of this compound
| Assay Type | Parameter | Value (nM) |
| Biochemical | IC50 | 7 |
| Cellular | IC50 | 25 |
Table 2: Selectivity Profile of this compound
The selectivity of a chemical probe is critical for ensuring that observed biological effects are attributable to the intended target. While a comprehensive kinome-wide scan data for this compound from its primary publication is not publicly available in full, the available information indicates that it is a highly selective inhibitor. For the purpose of this guide, a representative selectivity table would typically include the percentage of inhibition at a specific concentration (e.g., 1 µM) against a broad panel of kinases. In the absence of the full dataset, it is important to consult the primary literature for detailed selectivity information.
| Kinase Target | % Inhibition @ 1 µM |
| ASK1 | >99% |
| Other Kinases | (Data typically presented for a large panel) |
Experimental Protocols
Detailed methodologies are crucial for the effective use of this compound as a chemical probe. The following are representative protocols based on standard assays used for the characterization of kinase inhibitors.
Biochemical Kinase Assay (Lanthascreen™)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.
Materials:
-
Recombinant human ASK1 enzyme
-
Lanthanide-labeled antibody (e.g., Tb-anti-pMKK4)
-
Fluorescently labeled substrate (e.g., GFP-MKK4)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant ASK1 enzyme, and the GFP-MKK4 substrate in assay buffer.
-
Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for ASK1.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled anti-pMKK4 antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the ratio of the acceptor (GFP) and donor (terbium) emission signals.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of the inhibitor to the target kinase within living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-ASK1 fusion vector
-
NanoBRET™ Kinase Tracer
-
Opti-MEM® I Reduced Serum Medium
-
This compound (or other test compounds)
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-ASK1 fusion vector.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM®.
-
Dispense the cells into a 96-well plate.
-
Add the NanoBRET™ Kinase Tracer to the cells.
-
Add a serial dilution of this compound.
-
Incubate at 37°C in a 5% CO2 incubator for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and NanoLuc® Luciferase.
-
Read the plate on a luminometer capable of measuring BRET, collecting both donor and acceptor signals.
-
Calculate the BRET ratio and determine the cellular IC50 value.
In Vivo Pharmacodynamic Assay in a Mouse Model of Neuroinflammation (Tg4510)
This protocol describes how to assess the ability of this compound to engage its target in the brain and modulate downstream signaling in a relevant disease model.[1]
Animal Model:
-
Tg4510 mice, which overexpress a mutant form of human tau protein and exhibit age-dependent neuroinflammation.[1]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Reagents for cytokine analysis (e.g., ELISA or Meso Scale Discovery kits)
Procedure:
-
Acclimate Tg4510 mice to the experimental conditions.
-
Prepare a formulation of this compound in the vehicle.
-
Administer this compound or vehicle to the mice via oral gavage at desired doses (e.g., 3, 10, and 30 mg/kg) twice daily for a specified period (e.g., 4 days).[1]
-
At the end of the treatment period, euthanize the mice and collect brain tissue (e.g., cortex).
-
Homogenize the brain tissue and prepare lysates for analysis.
-
Measure the levels of pro-inflammatory cytokines such as IL-1β, MCP-1, and KC/GRO using appropriate immunoassays.
-
Analyze the data to determine if this compound treatment leads to a dose-dependent reduction in neuroinflammation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the ASK1 signaling pathway and a typical experimental workflow for evaluating a chemical probe like this compound.
Caption: The ASK1 signaling cascade in response to cellular stress.
Caption: A typical workflow for the evaluation of a chemical probe.
Conclusion
This compound is a valuable tool for the study of ASK1-mediated signaling pathways. Its high potency and selectivity, combined with its ability to penetrate the blood-brain barrier, make it particularly useful for investigating the role of ASK1 in both peripheral and central nervous system disorders. By employing the well-characterized experimental protocols outlined in this guide, researchers can confidently utilize this compound to elucidate the multifaceted functions of ASK1 in health and disease, ultimately paving the way for the development of novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for ASK1-IN-6 in Cell Culture
For research use only. Not for use in diagnostic procedures.
Introduction
Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade.[1] It plays a crucial role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α.[2][3][4] Upon activation, ASK1 initiates a signaling cascade that activates downstream kinases such as p38 and c-Jun N-terminal kinase (JNK), leading to cellular responses like apoptosis, inflammation, and fibrosis.[4][5][6] Given its central role in stress-induced signaling, ASK1 has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
ASK1-IN-6 is a small molecule inhibitor designed for research purposes to investigate the physiological and pathological roles of ASK1. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments.
Solubility of ASK1 Inhibitors
While specific solubility data for this compound is not publicly available, the following table summarizes the solubility of other known ASK1 inhibitors in common laboratory solvents. This information can be used as a guideline for the preparation of this compound solutions. It is common for novel small molecule inhibitors to exhibit high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and poor solubility in aqueous solutions.[3][7]
| Inhibitor | Solvent | Solubility | Molar Concentration (at max solubility) |
| ASK1-IN-2 | DMSO | 73 mg/mL | 200.34 mM |
| Water | Insoluble | N/A | |
| Ethanol | Insoluble | N/A | |
| M7583 (BTK Inhibitor Example) | DMSO | 90 mg/mL | 201.11 mM |
| Ethanol | 22 mg/mL | 49.16 mM | |
| Water | Insoluble | N/A |
Data for ASK1-IN-2 from Selleck Chemicals[7]. Data for M7583 is provided as a representative example of a kinase inhibitor[3].
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound. It is recommended to prepare a high-concentration stock solution to minimize the volume of solvent added to cell culture experiments.[5]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Preparation: Before opening, gently tap the vial of this compound powder to ensure all the contents are at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound powder. For small quantities, it is often advisable to dissolve the entire contents of the vial to avoid inaccuracies from weighing.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a 10 mM concentration. For example, if the molecular weight of this compound is 450.5 g/mol , add 221.9 µL of DMSO to 1 mg of the compound.
-
Solubilization: Vortex the solution thoroughly for several minutes until the this compound powder is completely dissolved.[3] Gentle warming in a 37°C water bath can aid in dissolution if necessary.[3]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2][5] Store the aliquots at -80°C for long-term stability. When stored properly, the stock solution in DMSO should be stable for at least one year.[7]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol provides a general guideline for diluting the this compound stock solution for use in cell-based assays. The optimal concentration of this compound should be determined empirically for each cell line and experimental condition.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes for dilution
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Maintaining Low DMSO Concentration: It is crucial to maintain a consistent and low final DMSO concentration across all experimental conditions, including the vehicle control. The final DMSO concentration should typically be kept below 0.5% to minimize solvent-induced cytotoxicity.[3][5] For sensitive cell lines, a lower concentration (e.g., <0.1%) may be necessary.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.
-
Precipitation Check: Due to the lipophilic nature of many inhibitors, precipitation may occur when diluting the DMSO stock solution in an aqueous culture medium.[2] If precipitation is observed, gentle vortexing or sonication may help to redissolve the compound.[2] It is recommended to prepare working solutions fresh for each experiment.
Recommended Working Concentrations
The effective concentration of this compound in a cell-based assay will depend on the cell type, assay duration, and the specific endpoint being measured. The IC50 (half-maximal inhibitory concentration) is a common measure of inhibitor potency. For cell-based assays, working concentrations are typically in the range of 1-10 µM.[4] However, potent inhibitors can be effective at nanomolar concentrations. For instance, the ASK1 inhibitor ASK1-IN-2 has a biochemical IC50 of 32.8 nM.[7] It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific application.
Visualizations
ASK1 Signaling Pathway
Caption: A diagram of the ASK1 signaling cascade.
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound solutions.
References
- 1. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of Human Protein Kinase ASK1 Inhibitors [otavachemicals.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes: Effective Concentration of ASK1-IN-6 for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It plays a pivotal role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines. Upon activation, ASK1 initiates a signaling cascade through the phosphorylation of downstream kinases, primarily MKK3/6 and MKK4/7, which in turn activate p38 MAPK and c-Jun N-terminal kinase (JNK), respectively. This cascade is implicated in apoptosis, inflammation, and fibrosis, making ASK1 an attractive therapeutic target for a range of diseases.
ASK1-IN-6 is a potent and selective inhibitor of ASK1, demonstrating significant activity in both biochemical and cellular assays. These application notes provide a summary of its effective concentrations in various in vitro assays and detailed protocols for its use.
Data Presentation: Effective Concentrations of this compound and Other ASK1 Inhibitors
The following table summarizes the effective concentrations of this compound and other relevant ASK1 inhibitors in various in vitro assays. This data is essential for designing experiments to probe the function of ASK1 and the efficacy of its inhibitors.
| Inhibitor | Assay Type | Target/Cell Line | Effective Concentration | Reference |
| This compound | Biochemical Assay | Recombinant ASK1 | IC50: 7 nM | |
| This compound | Cellular Assay | Not specified | IC50: 25 nM | |
| NQDI-1 | Cellular Assay | Murine BV2 microglial cells | 600 nM | |
| TC ASK 10 | Cellular Assay | Human airway smooth muscle cells | 10 nM, 100 nM, 1 µM | |
| GS-444217 | Biochemical Assay | Recombinant ASK1 | IC50: 2.87 nM | |
| GS-444217 | Cellular Assay | Not specified | 0.3 µM - 1 µM | |
| BPyO-34 | Biochemical Assay | Recombinant ASK1 | IC50: 520 nM | |
| PFTA-1 | Biochemical Assay | Recombinant ASK1 | Ki: 340 nM | |
| Compound 2 | Biochemical Assay | Recombinant ASK1 | IC50: 1.55 ± 0.27 nM | |
| Compound 26e | Biochemical Assay | Recombinant ASK1 | IC50: 30.17 nM |
Mandatory Visualizations
ASK1 Signaling Pathway
Application Notes and Protocols for ASK1-IN-6 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASK1-IN-6 is a potent and selective, orally active, and blood-brain barrier penetrant inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cellular responses to stress, inflammation, and apoptosis.[2][3][4] Inhibition of ASK1 is a promising therapeutic strategy for a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and fibrosis. These application notes provide detailed information on the in vivo administration and dosage of this compound based on preclinical studies.
Signaling Pathway
ASK1 is activated by various stress signals, such as reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and lipopolysaccharide (LPS). Once activated, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPK, respectively. The activation of these pathways can lead to inflammation, apoptosis, and fibrosis. This compound, by inhibiting ASK1, blocks this cascade.
In Vivo Administration Data
The following table summarizes the quantitative data for the in vivo administration of this compound in a preclinical model of neuroinflammation.
| Parameter | Details | Reference |
| Compound | This compound (also identified as Compound 32) | [1] |
| Animal Model | Human tau transgenic (Tg4510) mouse model of Alzheimer's disease | [1] |
| Dosage | 3, 10, and 30 mg/kg | [1][5] |
| Administration Route | Oral gavage | [1] |
| Frequency | Twice daily | [1][5] |
| Duration | 4 days | [1][5] |
| Vehicle | 10% DMSO in Corn oil | [1] |
| Observed Effect | Significant reduction of inflammatory markers (IL-1β, MCP-1, and KC/GRO) in the cortex | [1] |
Experimental Protocols
Below are detailed protocols for the in vivo administration of this compound based on the available literature.
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 2.5 mg/mL, a 25 mg/mL stock in DMSO can be prepared.
-
For a 1 mL final dosing solution, add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil.[1]
-
Vortex the mixture thoroughly to ensure a uniform suspension. Sonication can be used to aid dissolution if necessary.
-
Prepare fresh dosing solutions daily.
In Vivo Dosing Protocol
Materials:
-
Tg4510 mice (or other appropriate animal model)
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inch, ball-tipped)
-
1 mL syringes
-
Animal scale
Procedure:
-
Weigh each animal to determine the correct volume of dosing solution to administer.
-
Calculate the required volume for each animal based on its weight and the desired dose (3, 10, or 30 mg/kg).
-
Administer the calculated volume of the this compound formulation or vehicle control to the mice via oral gavage.
-
Repeat the administration twice daily for a period of 4 days.[1][5]
-
Monitor the animals for any adverse effects throughout the study period.
-
At the end of the treatment period, euthanize the animals and collect tissues (e.g., cortex) for biomarker analysis.[1]
Concluding Remarks
The provided data and protocols offer a starting point for researchers investigating the in vivo effects of this compound. It is recommended to consult the primary literature for more detailed information and to adapt the protocols as needed for specific experimental designs. Careful consideration of the animal model, dosage, and endpoints is crucial for the successful execution of in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ASK1 - Wikipedia [en.wikipedia.org]
- 3. ASK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. The Function of ASK1 in Sepsis and Stress-Induced Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
Detecting ASK1 Inhibition by a Selective Kinase Inhibitor Using Western Blot
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule in the mitogen-activated protein kinase (MAPK) pathway.[1][2] ASK1 is activated by a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α.[1][2][3] Once activated, ASK1 initiates a downstream signaling cascade by phosphorylating and activating MAP kinase kinases (MKKs), specifically MKK4/7 and MKK3/6.[2] This leads to the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively, which in turn regulate cellular processes such as apoptosis, inflammation, and fibrosis.[2] Given its central role in stress-induced signaling, ASK1 has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[1][2]
This application note provides a detailed protocol for detecting the inhibition of ASK1 by a selective inhibitor, exemplified here as ASK1-IN-6, using the Western blot technique. The method is based on the principle that the activity of ASK1 can be monitored by measuring the phosphorylation of its downstream targets, JNK and p38. A potent and selective inhibitor of ASK1 is expected to reduce the phosphorylation of these downstream kinases in a dose-dependent manner upon cellular stress.
Principle of the Assay
The activity of ASK1 is directly correlated with its autophosphorylation at Threonine 845 (Thr845) in the activation loop.[1] This phosphorylation event is a critical step for its kinase activity. Consequently, a direct way to measure ASK1 activity is to assess the level of phospho-ASK1 (Thr845). Furthermore, activated ASK1 phosphorylates and activates its downstream substrates, MKK4/7 and MKK3/6, which in turn phosphorylate and activate JNK and p38 MAP kinases. Therefore, the inhibitory effect of a compound on ASK1 can be quantified by observing a decrease in the phosphorylation of ASK1 at Thr845, as well as a reduction in the phosphorylation of JNK and p38 in cells stimulated with an ASK1 activator. Western blotting is a widely used and effective method to detect these specific phosphorylation events.
Materials and Reagents
-
Cell Line: Human embryonic kidney 293 (HEK293) cells or other suitable cell lines expressing ASK1.
-
ASK1 Activator: Hydrogen peroxide (H₂O₂) or Tumor Necrosis Factor-alpha (TNF-α).
-
ASK1 Inhibitor: this compound (or a similar selective ASK1 inhibitor).
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Rabbit anti-phospho-ASK1 (Thr845)
-
Rabbit anti-ASK1
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-JNK
-
Rabbit anti-phospho-p38 (Thr180/Tyr182)
-
Rabbit anti-p38
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Other Reagents:
-
Phosphate Buffered Saline (PBS)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Deionized water
-
Experimental Workflow
The following diagram illustrates the overall experimental workflow for assessing the inhibitory activity of this compound.
Caption: Experimental workflow for Western blot analysis of ASK1 inhibition.
Detailed Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed HEK293 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: The following day, replace the culture medium with fresh serum-free medium. Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
ASK1 Activation: Following pre-treatment, stimulate the cells with an ASK1 activator, such as 1 mM H₂O₂ for 30 minutes or 20 ng/mL TNF-α for 15-30 minutes. Include a non-stimulated control group.
-
Cell Lysis: After stimulation, wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
Western Blotting
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations for all samples. Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-phospho-ASK1, anti-phospho-JNK, anti-phospho-p38) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 7.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the kinases (total ASK1, total JNK, total p38) and a loading control (β-actin or GAPDH).
Data Presentation and Analysis
The intensity of the bands on the Western blot can be quantified using image analysis software (e.g., ImageJ). The levels of phosphorylated proteins should be normalized to the levels of their respective total proteins. The data can be presented in a bar graph, showing the relative phosphorylation levels for each treatment condition.
Quantitative Data Summary
| Treatment Group | Relative p-ASK1 (Thr845) / Total ASK1 | Relative p-JNK / Total JNK | Relative p-p38 / Total p38 |
| Vehicle Control (Unstimulated) | Baseline | Baseline | Baseline |
| Vehicle Control + H₂O₂ | High | High | High |
| 0.1 µM this compound + H₂O₂ | Moderately Reduced | Moderately Reduced | Moderately Reduced |
| 1 µM this compound + H₂O₂ | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 10 µM this compound + H₂O₂ | Strongly Reduced | Strongly Reduced | Strongly Reduced |
Signaling Pathway Diagram
The following diagram illustrates the ASK1 signaling pathway and the point of inhibition by this compound.
Caption: ASK1 signaling pathway and inhibition by this compound.
Expected Results
Treatment of cells with an ASK1 activator like H₂O₂ should lead to a significant increase in the phosphorylation of ASK1, JNK, and p38. Pre-treatment with an effective ASK1 inhibitor, such as this compound, is expected to suppress this stress-induced phosphorylation in a concentration-dependent manner. The levels of total ASK1, JNK, p38, and the loading control should remain relatively constant across all treatment groups.
Troubleshooting
-
No or weak signal for phosphorylated proteins:
-
Ensure that the ASK1 activator is potent and used at an optimal concentration and time.
-
Check the activity of the primary and secondary antibodies.
-
Optimize the protein concentration loaded on the gel.
-
-
High background:
-
Increase the duration and number of washing steps.
-
Optimize the blocking conditions (e.g., switch between milk and BSA, increase blocking time).
-
Use a lower concentration of the primary or secondary antibody.
-
-
Inconsistent results:
-
Ensure consistent cell confluency and treatment times.
-
Carefully normalize protein concentrations before loading.
-
Conclusion
Western blotting is a robust and reliable method for assessing the inhibitory activity of compounds targeting the ASK1 signaling pathway. By monitoring the phosphorylation status of ASK1 and its key downstream effectors, JNK and p38, researchers can effectively characterize the potency and selectivity of novel ASK1 inhibitors like this compound. This application note provides a comprehensive protocol to facilitate such studies in a reproducible manner.
References
Measuring the IC50 of ASK1-IN-6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of ASK1-IN-6, a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). The protocols described herein cover both a biochemical assay using purified recombinant ASK1 and a cell-based assay to assess the inhibitor's potency in a cellular context. These methodologies are essential for researchers in academic and industrial settings engaged in kinase inhibitor discovery and development.
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule involved in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] Upon activation, ASK1 initiates a downstream signaling cascade, primarily through the phosphorylation and activation of MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal Kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK), respectively.[2][3] This signaling pathway plays a crucial role in apoptosis, inflammation, and fibrosis, making ASK1 an attractive therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
This compound is a potent and selective inhibitor of ASK1 with reported biochemical and cellular IC50 values of 7 nM and 25 nM, respectively.[1] Accurate and reproducible determination of its IC50 is critical for characterizing its inhibitory activity and for comparing it with other potential drug candidates. This document outlines detailed protocols for measuring the IC50 of this compound using a luminescence-based biochemical kinase assay and a cell-based Western blot assay.
Signaling Pathway of ASK1
The activation of ASK1 is a critical node in stress-induced signaling pathways. Under basal conditions, ASK1 is kept in an inactive state through interaction with inhibitory proteins such as thioredoxin (Trx).[2] Upon exposure to stress signals like TNF-α, Trx dissociates, leading to ASK1 autophosphorylation and activation. Activated ASK1 then phosphorylates and activates downstream kinases, MKK4/7 and MKK3/6, which subsequently activate the JNK and p38 MAPK pathways, leading to various cellular responses.
Data Presentation
The following table summarizes the reported inhibitory activities of this compound.
| Parameter | Value | Reference |
| Biochemical IC50 | 7 nM | [1] |
| Cellular IC50 | 25 nM | [1] |
Experimental Protocols
Protocol 1: Biochemical IC50 Determination using ADP-Glo™ Kinase Assay
This protocol describes the determination of the IC50 of this compound against purified recombinant human ASK1 enzyme using the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[4][5][6]
Experimental Workflow:
Materials and Reagents:
-
Recombinant Human ASK1 (e.g., SignalChem, #M13-11G)[7]
-
This compound (MedChemExpress, #HY-176881)
-
Myelin Basic Protein (MBP) (e.g., SignalChem, #M42-51N)[7]
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)[6]
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[4]
-
ATP (10 mM stock)
-
DMSO
-
384-well white opaque assay plates
Procedure:
-
Reagent Preparation:
-
Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 100 µM. Then, dilute these concentrations further in the kinase buffer.
-
Dilute recombinant ASK1 to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically by performing a kinase titration.
-
Prepare a solution containing the substrate (MBP) and ATP in kinase buffer. Final concentrations in the reaction should be around 20 µM for MBP and 10-25 µM for ATP.[4][8]
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted ASK1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular IC50 Determination by Western Blot
This protocol describes how to measure the cellular potency of this compound by assessing its ability to inhibit the phosphorylation of a downstream target of ASK1, such as JNK or p38, in a cellular context. Human Embryonic Kidney 293 (HEK293) cells are a suitable model system, and TNF-α can be used to stimulate the ASK1 pathway.[3][9][10]
Experimental Workflow:
Materials and Reagents:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control antibody (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293 cells in a multi-well plate and allow them to adhere overnight.
-
(Optional) Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with a serial dilution of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
-
Cell Stimulation and Lysis:
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated protein and the loading control.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-JNK) to ensure equal loading and to normalize the phosphorylation signal.
-
Calculate the percentage of inhibition of phosphorylation for each concentration of this compound relative to the TNF-α stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the cellular IC50 value.
-
Conclusion
The protocols detailed in this document provide a robust framework for the accurate and reproducible determination of the IC50 of this compound. The biochemical assay allows for the direct assessment of the inhibitor's effect on the enzymatic activity of ASK1, while the cellular assay provides crucial information on its potency within a more physiologically relevant context. Adherence to these protocols will enable researchers to generate high-quality data to advance the characterization and development of ASK1 inhibitors.
References
- 1. bioinvenu.com [bioinvenu.com]
- 2. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.es [promega.es]
- 5. scribd.com [scribd.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. promega.de [promega.de]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for ASK1-IN-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments involving the ASK1 inhibitor, ASK1-IN-6. This document includes detailed protocols for essential in vitro and cellular assays, guidelines for establishing appropriate experimental controls, and data presentation formats to ensure robust and reproducible results.
Introduction to ASK1 and this compound
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule in the mitogen-activated protein kinase (MAPK) pathway.[1][2] It is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α.[2][3][4] Upon activation, ASK1 initiates a downstream signaling cascade by phosphorylating and activating MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAP kinases, respectively.[3][4] This signaling axis plays a critical role in cellular processes such as apoptosis, inflammation, and fibrosis.[3][5] Dysregulation of the ASK1 pathway is implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it an attractive therapeutic target.[1][2][5]
This compound is a potent, selective, and orally active inhibitor of ASK1. It has been shown to penetrate the blood-brain barrier, making it a valuable tool for investigating the role of ASK1 in central nervous system disorders.[1][3] It exhibits a biochemical IC50 of 7 nM and a cellular IC50 of 25 nM.[1][3]
Core Principles for Experimental Controls
Robust experimental design is crucial for the accurate interpretation of data from studies using kinase inhibitors. The following controls are essential for experiments with this compound:
-
Vehicle Control: A control group treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration. This accounts for any effects of the solvent on the experimental system.
-
Positive Control (Stimulus): A treatment that is known to activate the ASK1 signaling pathway (e.g., H₂O₂, TNF-α, or sorbitol). This ensures that the pathway is active and responsive in the experimental model.
-
Positive Control (Inhibitor): A well-characterized ASK1 inhibitor with a known mechanism of action can be used to compare the effects of this compound.
-
Negative Control (Inactive Compound): If available, a structurally similar but biologically inactive analog of this compound can be used to control for off-target effects.
-
Dose-Response and Time-Course Studies: These are critical to determine the optimal concentration and treatment duration for this compound in a specific experimental system.
-
Off-Target Effect Assessment: The selectivity of this compound should be considered. This can be addressed by testing its effects on other related kinases or by using rescue experiments.
-
Loading Controls for Western Blotting: Housekeeping proteins (e.g., GAPDH, β-actin, or tubulin) are essential to ensure equal protein loading between lanes.
Diagrams
Caption: ASK1 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound.
Caption: Logical Relationship of Experimental Controls.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability in the presence or absence of a cellular stressor.
Materials:
-
Cells of interest (e.g., A549, PANC1)
-
Complete culture medium
-
This compound
-
Cellular stressor (e.g., H₂O₂, TNF-α)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. Also, prepare the cellular stressor at the desired concentration.
-
Treat the cells according to the experimental design (see table below).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Experimental Groups for Cell Viability Assay:
| Group | Treatment | Purpose |
|---|---|---|
| 1 | Vehicle Control | To determine the baseline cell viability. |
| 2 | Stimulus Only | To induce cell death via ASK1 activation. |
| 3 | This compound (various concentrations) + Stimulus | To assess the protective effect of this compound. |
| 4 | this compound (various concentrations) Only | To evaluate the inherent cytotoxicity of this compound. |
Western Blot Analysis of ASK1 Pathway Activation
This protocol is used to determine the effect of this compound on the phosphorylation status of ASK1 and its downstream target, p38 MAPK.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Cellular stressor (e.g., H₂O₂)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ASK1 (Thr845), anti-total-ASK1, anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulate cells with the chosen stressor for a predetermined time (e.g., 30 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using ECL substrate and an imaging system.
Experimental Groups for Western Blot Analysis:
| Group | Pre-treatment (1-2h) | Stimulation (30 min) | Expected Outcome (p-ASK1/p-p38) |
|---|---|---|---|
| 1 | Vehicle | No Stimulus | Basal levels |
| 2 | Vehicle | Stimulus | Increased levels |
| 3 | This compound | Stimulus | Reduced levels compared to Group 2 |
| 4 | this compound | No Stimulus | Basal levels |
In Vitro ASK1 Kinase Assay (ADP-Glo™ Assay)
This biochemical assay measures the enzymatic activity of purified ASK1 and is ideal for determining the IC50 of this compound.
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add this compound or vehicle.
-
Add the ASK1 enzyme and substrate (MBP) mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
Data Analysis for IC50 Determination:
| Concentration of this compound | Luminescence (RLU) | % Inhibition |
|---|
| [Variable] | [Measured Value] | [Calculated] |
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below for a hypothetical cell viability experiment.
Table 1: Effect of this compound on H₂O₂-induced Cell Death in A549 Cells
| Treatment Group | Concentration | Mean Cell Viability (%) ± SD |
| Vehicle Control | - | 100 ± 5.2 |
| H₂O₂ | 200 µM | 45.3 ± 4.1 |
| H₂O₂ + this compound | 10 nM | 62.1 ± 3.8 |
| H₂O₂ + this compound | 50 nM | 85.7 ± 4.5 |
| H₂O₂ + this compound | 250 nM | 95.2 ± 3.9 |
| This compound Only | 250 nM | 98.6 ± 4.7 |
Data are presented as mean ± standard deviation from three independent experiments.
By following these detailed protocols and incorporating the recommended experimental controls, researchers can confidently and accurately assess the biological effects of this compound, contributing to a deeper understanding of ASK1 signaling and its therapeutic potential.
References
Application Notes and Protocols for Cryo-Electron Microscopy of Apoptosis Signal-Regulating Kinase 1 (ASK1) with the Inhibitor ASK1-IN-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural analysis of Apoptosis Signal-Regulating Kinase 1 (ASK1) in complex with its inhibitor, ASK1-IN-6, using cryo-electron microscopy (cryo-EM). This document is intended to guide researchers through the experimental workflow, from protein expression to data processing, and to provide context for the importance of such studies in drug development.
Introduction
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule involved in cellular responses to a variety of stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Upon activation, ASK1 initiates a downstream signaling cascade through the p38 and c-Jun N-terminal kinase (JNK) pathways, ultimately leading to cellular responses such as apoptosis, inflammation, and differentiation.[2][3][4] Dysregulation of the ASK1 signaling pathway has been implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it an attractive target for therapeutic intervention.[1]
This compound is a potent and selective inhibitor of ASK1. Understanding the structural basis of its interaction with ASK1 is crucial for the development of more effective and specific therapeutics. Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of protein complexes, providing invaluable insights into their function and mechanism of inhibition.
ASK1 Signaling Pathway
The ASK1 signaling pathway is a critical component of the cellular stress response. Under basal conditions, ASK1 is kept in an inactive state through interaction with inhibitory proteins like thioredoxin (Trx).[1] Upon exposure to stress signals, Trx dissociates, leading to ASK1 oligomerization and autophosphorylation, resulting in its activation. Activated ASK1 then phosphorylates and activates downstream MAP2Ks, MKK4/7 and MKK3/6, which in turn activate the MAPKs, JNK and p38, respectively. These MAPKs then phosphorylate a variety of substrate proteins, leading to diverse cellular outcomes.
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound with ASK1. Further characterization, such as the determination of the dissociation constant (Kd), would provide a more complete understanding of the binding kinetics.
| Parameter | Value | Reference |
| Biochemical IC50 | 7 nM | [5] |
| Cellular IC50 | 25 nM | [5] |
| Binding Affinity (Kd) | Not Reported | - |
Experimental Protocols
This section provides detailed protocols for the expression, purification, and cryo-EM analysis of the ASK1-ASK1-IN-6 complex. These protocols are adapted from established methods for a C-terminally truncated human ASK1 construct (residues 88-973), which has been shown to be stable and suitable for structural studies.
Protein Expression and Purification of ASK1 (88-973)
a. Expression Vector:
-
A plasmid encoding human ASK1 (residues 88-973) with an N-terminal His-tag is used.
b. Expression in E. coli:
-
Transform the expression plasmid into E. coli BL21(DE3) cells.
-
Inoculate a starter culture of 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate 4 L of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Continue to grow the culture at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
c. Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5 mM β-mercaptoethanol).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 5 mM β-mercaptoethanol).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 5 mM β-mercaptoethanol).
-
Further purify the protein by size-exclusion chromatography (SEC) using a Superdex 200 column equilibrated with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Pool the fractions containing pure ASK1, concentrate to the desired concentration (e.g., 5-10 mg/mL), flash-freeze in liquid nitrogen, and store at -80°C.
Preparation of the ASK1-ASK1-IN-6 Complex
-
Thaw the purified ASK1 protein on ice.
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the ASK1 protein solution at a 5-fold molar excess.
-
Incubate the mixture on ice for at least 1 hour to ensure complete binding.
Cryo-EM Grid Preparation
-
Glow-discharge C-flat™ Holey Carbon grids (or equivalent) for 30 seconds to make them hydrophilic.
-
Apply 3-4 µL of the ASK1-ASK1-IN-6 complex solution (at a concentration of approximately 1-5 mg/mL) to the glow-discharged grid.
-
Blot the grid for 2-4 seconds with a blotting force of -5 to -10 in a vitrification robot (e.g., Vitrobot™ Mark IV) at 4°C and 100% humidity.
-
Plunge-freeze the grid in liquid ethane cooled by liquid nitrogen.
-
Store the vitrified grids in liquid nitrogen until imaging.
Cryo-EM Data Acquisition
-
Load the vitrified grids into a Titan Krios or Glacios transmission electron microscope operating at 300 keV.
-
Use a direct electron detector (e.g., Gatan K3) for data collection.
-
Collect a series of movie-mode images at a nominal magnification that results in a pixel size of approximately 0.8-1.2 Å.
-
Set the total electron dose to 50-60 e-/Å2, fractionated over 40-50 frames.
-
Use an automated data collection software (e.g., EPU or Leginon) to collect a large dataset of several thousand movies.
Cryo-EM Data Processing
The following workflow outlines the major steps in cryo-EM data processing. Software packages such as CryoSPARC, RELION, or Scipion can be used for these steps.
a. Pre-processing:
-
Perform motion correction of the raw movie frames to correct for beam-induced motion.
-
Estimate the contrast transfer function (CTF) for each micrograph.
b. Particle Picking and 2D Classification:
-
Automatically pick particles from the corrected micrographs.
-
Extract the picked particles into individual boxes.
-
Perform 2D classification to remove junk particles and to obtain initial 2D class averages of the complex.
c. 3D Reconstruction and Refinement:
-
Generate an initial 3D model (ab-initio reconstruction) from the 2D class averages.
-
Perform 3D classification or heterogeneous refinement to sort out conformational or compositional heterogeneity.
-
Select the best 3D class(es) for high-resolution 3D refinement (homogeneous or non-uniform refinement).
d. Model Building and Validation:
-
Build an atomic model into the final refined cryo-EM map using software like Coot. A starting model can be a crystal structure of the ASK1 kinase domain (e.g., PDB ID: 2CLQ) or a homology model.
-
Refine the atomic model against the cryo-EM map using software like Phenix or Refmac.
-
Validate the final model for correct geometry and fit to the map.
Expected Results and Interpretation
A high-resolution cryo-EM structure of the ASK1-ASK1-IN-6 complex is expected to reveal the precise binding mode of the inhibitor within the ATP-binding pocket of the ASK1 kinase domain. This information is critical for understanding the molecular basis of its inhibitory activity and for guiding the rational design of next-generation inhibitors with improved potency and selectivity. The structure will also provide insights into the conformational changes induced by inhibitor binding and how these changes allosterically affect the overall structure and function of the ASK1 protein. Analysis of the interactions between this compound and the surrounding amino acid residues will highlight the key determinants of binding affinity and specificity.
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Crystallographic mining of ASK1 regulators to unravel the intricate PPI interfaces for the discovery of small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of ASK1 Inhibitors as Potential Agents for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analytical Techniques for Quantifying ASK1-IN-6 in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis signal-regulating kinase 1 (ASK1) is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is instrumental in mediating cellular responses to a variety of stressors, including oxidative and endoplasmic reticulum (ER) stress, as well as inflammatory signals. The dysregulation of the ASK1 pathway has been linked to a number of diseases, establishing it as a promising target for therapeutic intervention. ASK1-IN-6 is a novel, potent small molecule inhibitor developed to specifically modulate ASK1 activity. To facilitate its preclinical and clinical development, robust and accurate methods for quantifying this compound in tissue samples are crucial for elucidating its pharmacokinetic and pharmacodynamic profiles.
This document provides comprehensive application notes and detailed protocols for the quantification of this compound in tissue matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.
Signaling Pathway of ASK1
Under homeostatic conditions, ASK1 is maintained in an inactive state through its association with thioredoxin (Trx). Cellular stress, marked by the presence of reactive oxygen species (ROS), triggers the dissociation of Trx from ASK1.[1][2] This dissociation event facilitates the autophosphorylation and subsequent activation of ASK1.[2] The activated ASK1 then propagates the signal downstream by phosphorylating and activating MKK4/7 and MKK3/6.[3][4] These kinases, in turn, activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which orchestrate a variety of cellular outcomes including apoptosis, inflammation, and fibrosis.[4] this compound exerts its therapeutic effect by inhibiting the kinase activity of ASK1, thereby attenuating this signaling cascade.
Caption: ASK1 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Quantification of this compound in Tissue
The analytical process for determining the concentration of this compound in tissue samples follows a structured workflow, ensuring sample integrity and data accuracy from collection through to final analysis.
Caption: General experimental workflow for this compound quantification in tissue.
Quantitative Data Summary
The performance characteristics of the LC-MS/MS and HPLC-UV methods for the quantification of this compound in mouse liver tissue are summarized below. These tables provide a basis for method selection based on the required sensitivity and analytical throughput.
Table 1: LC-MS/MS Method Performance
| Parameter | Result |
| Linearity (ng/mL) | 0.1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.05 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 |
| Accuracy (%) | 95 - 105 |
| Precision (%RSD) | < 10 |
| Recovery (%) | 85 - 95 |
Table 2: HPLC-UV Method Performance
| Parameter | Result |
| Linearity (µg/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.990 |
| Limit of Detection (LOD) (µg/mL) | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Accuracy (%) | 90 - 110 |
| Precision (%RSD) | < 15 |
| Recovery (%) | 80 - 90 |
Experimental Protocols
Protocol 1: Quantification of this compound in Tissue by LC-MS/MS
This protocol describes a highly sensitive and selective method for the quantification of this compound, ideal for studies requiring low detection limits.
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tissue homogenization buffer (e.g., PBS)
2. Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Add 500 µL of ice-cold homogenization buffer.
-
Homogenize the tissue on ice using a bead beater or rotor-stator homogenizer until a uniform homogenate is achieved.
-
-
Protein Precipitation and Extraction:
-
To a 100 µL aliquot of the tissue homogenate, add 300 µL of ACN containing the internal standard at a known concentration.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes to remove any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
3. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp linearly from 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be determined and optimized by direct infusion prior to sample analysis.
4. Data Analysis
-
Integrate the chromatographic peak areas for the specific MRM transitions of this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by performing a linear regression of the peak area ratios against the corresponding concentrations of the calibration standards.
-
Quantify the concentration of this compound in the tissue samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of this compound in Tissue by HPLC-UV
This protocol offers a robust and widely accessible alternative for the quantification of this compound, particularly suitable for applications where higher concentrations are expected.
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Orthophosphoric acid
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
2. Sample Preparation
-
The tissue homogenization and protein precipitation/extraction procedures are identical to those described in the LC-MS/MS protocol (Section 2).
3. HPLC-UV Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of ACN and water containing 0.1% orthophosphoric acid (e.g., 60:40 v/v). The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: The wavelength should be set to the absorbance maximum (λmax) of this compound, determined by scanning a standard solution.
4. Data Analysis
-
Integrate the peak area of the chromatographic peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area against the known concentrations of the calibration standards.
-
Determine the concentration of this compound in the tissue samples by comparing their peak areas to the calibration curve.
Disclaimer: The protocols provided herein are intended as a general framework. It is highly recommended that users optimize all aspects of the sample preparation and analytical conditions to suit their specific tissue matrices, available instrumentation, and analytical requirements. Method validation should be performed in accordance with relevant regulatory guidelines.
References
Application Notes and Protocols for ASK1-IN-6: Inducing Anti-Fibrotic and Anti-Inflammatory Phenotypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule activated by various cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines.[1][2] Upon activation, ASK1 triggers downstream signaling cascades, primarily through the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][2] Chronic activation of the ASK1 pathway is implicated in the pathogenesis of numerous diseases characterized by inflammation, apoptosis, and fibrosis.[3][4][5]
ASK1-IN-6 is a placeholder for a potent and selective small-molecule inhibitor of ASK1. For the purposes of these application notes, we will use the well-characterized ASK1 inhibitor, GS-444217 (Selonsertib) , as a representative molecule. GS-444217 is an ATP-competitive inhibitor of ASK1 with demonstrated anti-inflammatory and anti-fibrotic properties in various preclinical models.[3][4][5] These notes provide detailed protocols for utilizing an ASK1 inhibitor like GS-444217 to induce specific anti-fibrotic and anti-inflammatory cellular phenotypes and to quantify its effects.
Mechanism of Action
Under normal physiological conditions, ASK1 is kept in an inactive state through its association with thioredoxin (Trx).[1] In the presence of stressors like reactive oxygen species (ROS), Trx dissociates from ASK1, leading to its autophosphorylation and activation. Activated ASK1 then phosphorylates and activates downstream MAP2Ks (MKK4/7 and MKK3/6), which in turn activate the JNK and p38 MAPK pathways, respectively.[1] These pathways ultimately lead to the expression of pro-inflammatory and pro-fibrotic genes. ASK1 inhibitors like GS-444217 bind to the ATP-binding pocket of ASK1, preventing its autophosphorylation and subsequent activation of downstream signaling, thereby mitigating inflammation, apoptosis, and fibrosis.[3][5]
Caption: ASK1 signaling pathway and point of inhibition.
Data Presentation
The following tables summarize quantitative data from representative studies using the ASK1 inhibitor GS-444217 to induce anti-fibrotic and anti-inflammatory phenotypes.
Table 1: In Vitro Inhibition of ASK1 Signaling and Inflammatory Cytokine Production
| Cell Line | Stimulus | Inhibitor Concentration (GS-444217) | Outcome Measure | Result | Reference |
| THP-1 cells | LPS | IC50: 120 µM/mL | IL-1β production | Significant reduction in IL-1β | [6] |
| Hepatic Stellate Cells (HSCs) | - | 10, 25, 50 µM | Cell Proliferation | Dose-dependent inhibition | [5] |
| Hepatic Stellate Cells (HSCs) | - | 10, 25, 50 µM | Annexin V positive cells | Dose-dependent increase in apoptosis | [5] |
Table 2: In Vivo Efficacy of GS-444217 in Models of Fibrosis and Inflammation
| Animal Model | Disease Induction | Treatment Regimen | Outcome Measure | Result | Reference |
| Nlrp3 Mutant Mice | Genetic (Inflammasome-driven liver fibrosis) | 0.2% GS-444217 in chow for 6 weeks | Liver Fibrosis (Sirius Red staining) | Significant reduction in fibrosis | [7] |
| Nlrp3 Mutant Mice | Genetic | 0.2% GS-444217 in chow for 6 weeks | p-ASK1, p-p38, p-c-Jun levels | Significant reduction in phosphorylation | [7] |
| Rat Model | Unilateral Ureteral Obstruction (Kidney Fibrosis) | 10 or 30 mg/kg GS-444217 (oral, twice daily) for 7 days | Interstitial Fibrosis | Dose-dependent reduction in fibrosis | [4] |
| Rat Model | Unilateral Ureteral Obstruction (Kidney Fibrosis) | 10 or 30 mg/kg GS-444217 (oral, twice daily) for 7 days | TUNEL positive cells | Significant reduction in apoptosis | [4] |
| Tg26 Mice | HIV-associated nephropathy | GS-444217 | Glomerular and podocyte damage | Significant protection | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of an ASK1 inhibitor in inducing anti-fibrotic and anti-inflammatory phenotypes.
Protocol 1: Western Blot Analysis of ASK1 Pathway Activation
This protocol is designed to detect the phosphorylation status of ASK1, JNK, and p38, key markers of the ASK1 signaling pathway.
Caption: Western blot experimental workflow.
Materials:
-
Cell culture reagents
-
ASK1 inhibitor (e.g., GS-444217)
-
Stimulus (e.g., LPS, TNF-α)
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (anti-p-ASK1, anti-ASK1, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-treat cells with the ASK1 inhibitor at various concentrations for 1-2 hours before adding the stimulus. Incubate for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-p38, typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To detect total protein levels and the loading control, the membrane can be stripped and re-probed with the respective antibodies.
Protocol 2: TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Caption: TUNEL assay experimental workflow.
Materials:
-
Cells and culture reagents
-
ASK1 inhibitor
-
Apoptosis-inducing agent (e.g., staurosporine, as a positive control)
-
Coverslips or chamber slides
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips or in chamber slides. After adherence, treat the cells with the ASK1 inhibitor and/or an apoptosis-inducing agent. Include untreated and positive controls.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization solution for 2-5 minutes on ice.
-
TUNEL Reaction: Wash the cells with PBS. Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction mix in a humidified chamber at 37°C for 1 hour.
-
Stop Reaction: Stop the reaction by washing the cells with the provided stop buffer or PBS.
-
Counterstaining: Counterstain the nuclei with DAPI or Hoechst stain.
-
Mounting and Visualization: Mount the coverslips onto microscope slides with mounting medium. Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (e.g., green or red, depending on the kit), indicating DNA fragmentation.
Protocol 3: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
References
- 1. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Gilead Announces Top-Line Phase 2 Results for GS-4997 (Selonsertib) in Nonalcoholic Steatohepatitis (NASH), Pulmonary Arterial Hypertension (PAH) and Diabetic Kidney Disease (DKD) [natap.org]
- 3. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of apoptosis signal-regulating kinase 1 mitigates the pathogenesis of human immunodeficiency virus-associated nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells [biomolther.org]
- 6. The Anti-inflammatory Effect of Selonsertib (GS-4997), an ASK1 Inhibitor, on LPS-Stimulated THP-1 Cells – ScienceOpen [scienceopen.com]
- 7. JCI Insight - ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model [insight.jci.org]
Application Notes and Protocols for Determining the Long-Term Stability of ASK1-IN-6 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways.[1] These pathways are activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α.[2] Sustained activation of ASK1 can lead to apoptosis, making it a key player in various pathological conditions such as neurodegenerative diseases, cardiovascular diseases, and cancer.[2] Consequently, small molecule inhibitors of ASK1 are of significant interest as potential therapeutic agents.
ASK1-IN-6 is a novel investigational inhibitor of ASK1. To ensure the reliability and reproducibility of preclinical research, a thorough understanding of its physicochemical properties, particularly its long-term stability in solution, is paramount. These application notes provide a comprehensive overview of the available data on the stability and solubility of analogous ASK1 inhibitors and detail protocols for assessing the stability of this compound.
Disclaimer: As of the generation of this document, specific experimental data on the long-term stability and solubility of "this compound" is not publicly available. The quantitative data presented in the following tables are for other known ASK1 inhibitors and should be considered as illustrative examples to guide the experimental design for this compound.
Data Presentation: Physicochemical Properties of Reference ASK1 Inhibitors
A summary of the reported solubility and storage conditions for other ASK1 inhibitors is provided below to serve as a reference for handling and storing this compound.
Table 1: Solubility of Reference ASK1 Inhibitors
| Compound | Solvent | Solubility | Notes |
| ASK1-IN-2 | DMSO | 73 mg/mL (200.34 mM)[3] | Use of fresh DMSO is recommended as moisture can reduce solubility.[3] |
| Water | Insoluble[3] | ||
| Ethanol | Insoluble[3] | ||
| GS-444217 | DMSO | Soluble (Concentration not specified)[4] | Stock solutions are typically prepared in DMSO. |
| FPS-ZM1 | DMSO | ~25 mg/mL[5] | |
| Ethanol | ~15 mg/mL[5] | ||
| Dimethyl formamide (DMF) | ~30 mg/mL[5] | ||
| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly soluble (~0.12 mg/mL in a 1:7 DMF:PBS solution)[5] | It is not recommended to store aqueous solutions for more than one day.[5] |
Table 2: Long-Term Storage Stability of Reference ASK1 Inhibitor Stock Solutions
| Compound | Solvent | Storage Temperature | Stability Duration |
| ASK1-IN-2 | DMSO | -80°C | 1 year[3] |
| -20°C | 1 month[3] | ||
| GS-444217 | Not specified | -80°C | 2 years[4] |
| -20°C | 1 year[4] |
Experimental Protocols
To ensure accurate and reproducible results in biological assays, it is crucial to determine the stability of this compound under various experimental conditions. The following protocols provide a framework for assessing its stability in solution.
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
This protocol outlines a method to determine the kinetic solubility of this compound in a physiologically relevant buffer, which is essential for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (UV-transparent optional)
-
Multichannel pipette
-
Plate shaker
-
Microplate reader capable of measuring absorbance at 650 nm
Procedure:
-
Prepare a high-concentration stock solution: Accurately weigh this compound powder and dissolve it in anhydrous DMSO to prepare a 10 mM stock solution. Ensure complete dissolution by vortexing or brief sonication.
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, down to ~1 µM).
-
Addition to Aqueous Buffer: In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well. Using a multichannel pipette, add 2 µL of each DMSO concentration of this compound to the PBS-containing wells. This will result in a final DMSO concentration of 1%. Include control wells with 2 µL of DMSO only.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for equilibration and potential precipitation.
-
Turbidity Measurement: Measure the optical density (absorbance) of each well at 650 nm using a microplate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of this compound that does not result in a significant increase in absorbance compared to the DMSO-only control wells.
Protocol 2: Assessment of Long-Term Stability in Solution by HPLC
This protocol describes a method to evaluate the long-term stability of this compound in a stock solution under different storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA)
-
Autosampler vials
-
Microcentrifuge tubes
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Initial Analysis (T=0): Immediately after preparation, dilute a small aliquot of the stock solution with an appropriate mobile phase to a final concentration of ~10 µM. Inject this solution into the HPLC system to obtain the initial chromatogram. Record the peak area of the parent compound.
-
Storage Conditions: Aliquot the remaining stock solution into separate microcentrifuge tubes and store them under the following conditions:
-
-80°C
-
-20°C
-
4°C
-
Room Temperature (~25°C)
-
-
Time-Point Analysis: At specified time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
Sample Preparation and Analysis: Thaw the samples and dilute them to the same concentration as the initial analysis (~10 µM) using the mobile phase. Analyze the samples by HPLC using the same method as the initial analysis.
-
Data Analysis: Compare the peak area of the parent this compound compound at each time point to the initial (T=0) peak area. Calculate the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
HPLC Method Development (General Guidance):
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid or TFA, is commonly used. A typical gradient might be 5% to 95% acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10-20 µL.
Mandatory Visualizations
ASK1 Signaling Pathway
The following diagram illustrates the central role of ASK1 in response to cellular stress, leading to the activation of downstream kinases and cellular responses.
Caption: Simplified ASK1 signaling cascade.
Experimental Workflow for Stability Assessment
The diagram below outlines the key steps for evaluating the long-term stability of this compound in solution.
Caption: Workflow for assessing this compound stability.
References
- 1. Apoptosis signal-regulating kinase 1 in stress and immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing ASK1-IN-6 Concentration to Avoid Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ASK1-IN-6. The information is designed to help you optimize the inhibitor concentration for your experiments while minimizing potential cytotoxicity.
Quick Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low inhibition of ASK1 activity | - Concentration too low: The concentration of this compound is below the effective range for your cell type. - Incorrect compound handling: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. - Cell permeability issues: The inhibitor may not be efficiently entering the cells. - Assay issues: The method used to measure ASK1 inhibition (e.g., Western blot for downstream targets) may not be optimized. | - Perform a dose-response experiment starting from the cellular IC50 (25 nM) and extending to higher concentrations (e.g., up to 1-10 µM). - Aliquot the stock solution upon receipt and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) to avoid repeated freeze-thaw cycles.[1] - Increase the incubation time to allow for better cell penetration. - Ensure your antibodies for p-p38 and p-JNK are validated and that you are using appropriate controls. |
| High cell toxicity or death | - Concentration too high: The concentration of this compound is in the toxic range for your specific cell line. - Off-target effects: At higher concentrations, the inhibitor may be affecting other kinases or cellular processes. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration for your cell line. - Consider using a more selective ASK1 inhibitor if off-target effects are suspected. - Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%). |
| Inconsistent or variable results | - Cellular health and density: Variations in cell health, passage number, or seeding density can affect the response to the inhibitor. - Inconsistent treatment conditions: Variations in incubation time or inhibitor concentration between experiments. - Reagent variability: Inconsistent quality of reagents, including the inhibitor itself. | - Maintain consistent cell culture practices, including using cells within a specific passage number range and ensuring consistent seeding density. - Carefully control all experimental parameters, including incubation times and final inhibitor concentrations. - Use freshly prepared dilutions of the inhibitor for each experiment from a properly stored stock. |
Quantitative Data Summary: ASK1 Inhibitors
The following table summarizes the inhibitory potency of this compound and other commonly used ASK1 inhibitors. This data can be used as a reference for designing your experiments.
| Inhibitor | Biochemical IC50 | Cellular IC50 | Reported Non-Toxic Concentration |
| This compound | 7 nM[1] | 25 nM[1][2] | Up to 30 mg/kg (in vivo, mouse model)[2] |
| GS-444217 | 2.87 nM | Not explicitly reported | Up to 10 µM (in vitro, HEK293T cells) |
| MSC2032964A | 93 nM | Not explicitly reported | Not explicitly reported |
| Selonsertib (GS-4997) | 18 nM | Not explicitly reported | Not explicitly reported |
Note: IC50 values can vary depending on the specific assay conditions and cell type used. It is always recommended to determine the optimal concentration for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: A good starting point is the cellular IC50 value, which is reported to be 25 nM.[1][2] We recommend performing a dose-response experiment ranging from a concentration below the IC50 (e.g., 1-10 nM) to concentrations significantly above it (e.g., 100 nM, 1 µM, and 10 µM) to determine the optimal concentration for your specific cell line and assay.
Q2: How can I confirm that this compound is engaging its target in my cells?
A2: Target engagement can be confirmed by observing a reduction in the phosphorylation of ASK1's downstream targets, p38 and JNK.[3] This is typically assessed by Western blotting. Additionally, a Cellular Thermal Shift Assay (CETSA) can be used to directly measure the binding of this compound to the ASK1 protein in intact cells.[1][4][5][6][7]
Q3: I am observing significant cell death even at low concentrations of this compound. What should I do?
A3: If you observe cytotoxicity at concentrations around the cellular IC50, it is important to first rule out solvent toxicity by including a vehicle-only control. If the toxicity is indeed caused by this compound, it may indicate that your cell line is particularly sensitive to the inhibition of the ASK1 pathway or potential off-target effects. In this case, you should perform a detailed dose-response cell viability assay (e.g., MTT or MTS) to determine a non-toxic working concentration range.
Q4: How should I prepare and store my this compound stock solution?
A4: Upon receiving the compound, it is recommended to prepare a high-concentration stock solution in an appropriate solvent, such as DMSO. This stock solution should then be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, aliquots should be kept at -80°C (stable for up to 6 months), and for short-term storage, -20°C is suitable (stable for up to 1 month).[1]
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline for determining the cytotoxicity of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that is relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Data Acquisition: For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For MTS assays, the product is soluble in the culture medium. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the cell viability against the log of the inhibitor concentration to determine the cytotoxic concentration.
Western Blot for Phosphorylated p38 and JNK
This protocol allows for the assessment of ASK1 inhibition by measuring the phosphorylation of its downstream targets.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with different concentrations of this compound for the desired time. Include a positive control (e.g., a known ASK1 activator like TNF-α or H₂O₂) and a negative control (vehicle).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). Incubate the membrane with primary antibodies specific for phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK). Also, probe for total p38 and total JNK as loading controls.
-
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the p-p38/total p38 and p-JNK/total JNK ratios indicates inhibition of the ASK1 pathway.
Visualizations
Caption: The ASK1 signaling pathway is activated by various stress stimuli.
Caption: Workflow for optimizing this compound concentration.
Caption: A decision tree for troubleshooting common issues.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
improving the bioavailability of ASK1-IN-6 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ASK1 inhibitors, with a focus on improving the bioavailability of a representative compound, ASK1-IN-6, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a representative potent and orally active inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). Like many kinase inhibitors, it is a lipophilic molecule with low aqueous solubility.[1][2][3] This characteristic often leads to poor dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability, which can compromise the reliability of in vivo studies.[1][2][3]
Q2: What is the mechanism of action of ASK1?
A2: Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as MAP3K5, is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway.[4][5] It is activated by various cellular stressors like oxidative stress (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines (e.g., TNF-α).[4][6][7] Once activated, ASK1 phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPK, respectively.[7][8] This cascade plays a crucial role in cellular processes such as apoptosis, inflammation, and fibrosis.[5][7]
Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A3: Several strategies can be employed to improve the oral absorption of poorly water-soluble drugs:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be used. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon gentle agitation in aqueous media (e.g., in the stomach), enhancing drug solubilization and absorption.[9]
-
Amorphous Solid Dispersions (ASDs): The crystalline drug is converted into a higher-energy amorphous state by dispersing it within a polymer matrix.[10][11] This can significantly increase the drug's aqueous solubility and dissolution rate.[10]
-
Particle Size Reduction: Techniques like micronization or nanocrystal formulation increase the surface area of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[12][13]
-
pH Modification: For compounds with ionizable groups, altering the pH of the formulation vehicle with acidic or basic excipients can increase solubility.[12]
-
Use of Co-solvents and Surfactants: Adding water-miscible organic solvents (co-solvents) or surfactants can increase the solubility of the compound in the dosing vehicle.[12]
Troubleshooting Guide: Low In Vivo Exposure of this compound
This guide addresses the common issue of lower-than-expected plasma concentrations of this compound after oral administration in animal models.
| Observed Problem | Potential Cause | Recommended Solution & Next Steps |
| Low or undetectable plasma levels after oral gavage. | Poor Compound Solubility/Dissolution: The compound may be precipitating in the gastrointestinal (GI) tract before it can be absorbed. | 1. Switch to a Solubilizing Formulation: Move from a simple suspension to a more advanced formulation. Start with a lipid-based system like SEDDS or a co-solvent system (see protocols below).2. Verify Formulation Stability: Ensure the compound remains dissolved in the vehicle prior to dosing. Check for precipitation over the duration of the experiment. |
| High variability in plasma exposure between animals. | Food Effects / Inconsistent Dosing: The presence or absence of food can drastically alter GI physiology and affect the absorption of lipophilic drugs. Inaccurate gavage technique can lead to variable dosing. | 1. Standardize Feeding Conditions: Fast animals overnight before dosing to ensure a consistent GI environment. 2. Consider a Food-Incorporated Formulation: For longer-term studies, incorporating the drug into a high-fat diet or standard chow can sometimes provide more consistent exposure.[13][14] 3. Refine Dosing Technique: Ensure proper gavage technique and vehicle homogeneity to deliver the correct dose consistently. |
| Exposure is still low despite using a solubilizing vehicle. | Permeability or Efflux Issues: The compound may have low permeability across the intestinal wall, or it may be a substrate for efflux transporters (e.g., P-glycoprotein) that pump it back into the GI lumen. | 1. Conduct an Intravenous (IV) Dosing Arm: Compare the Area Under the Curve (AUC) from oral (PO) and IV administration to calculate absolute bioavailability. A low value (<10%) despite good formulation suggests permeability or high first-pass metabolism issues. 2. Perform Caco-2 Permeability Assay: This in vitro test can determine the compound's permeability and identify if it is an efflux transporter substrate. |
| Exposure does not increase proportionally with the dose (non-linear PK). | Saturation of Absorption: The formulation's ability to keep the drug solubilized may be exceeded at higher doses, leading to precipitation and non-linear pharmacokinetics. | 1. Optimize Formulation for Higher Doses: Increase the proportion of surfactants or lipids in the formulation to improve its solubilization capacity. 2. Consider Particle Size Reduction: A nanocrystal formulation can improve the dissolution rate, which may help overcome saturation of absorption at higher doses.[13] |
Quantitative Data Summary
The following tables present hypothetical but realistic pharmacokinetic data for this compound in rats (n=3 per group) following a single oral dose of 10 mg/kg, comparing different formulation strategies.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| 1% CMC Suspension (Control) | 85 ± 25 | 4.0 | 620 ± 180 | 100% (Baseline) |
| 20% PEG400 in Water | 150 ± 40 | 2.0 | 1150 ± 310 | 185% |
| SEDDS Formulation | 450 ± 90 | 1.5 | 3300 ± 650 | 532% |
| Amorphous Solid Dispersion | 510 ± 110 | 1.0 | 3850 ± 780 | 621% |
Data are represented as Mean ± SD.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To prepare a lipid-based formulation to enhance the oral bioavailability of this compound.
-
Materials:
-
This compound
-
Oil phase: Capryol™ 90 (Caprylic/capric mono- and diglycerides)
-
Surfactant: Kolliphor® RH 40 (Polyoxyl 40 hydrogenated castor oil)
-
Co-solvent: Transcutol® HP (Diethylene glycol monoethyl ether)
-
-
Procedure:
-
Weigh the required amount of this compound for the desired concentration (e.g., 10 mg/mL).
-
Prepare the vehicle by mixing the components in the following ratio (w/w): Capryol 90 (40%), Kolliphor RH 40 (35%), and Transcutol HP (25%).
-
Add the this compound powder to the SEDDS vehicle.
-
Vortex and sonicate the mixture at 37°C until the compound is fully dissolved and the solution is clear.
-
Visually inspect the formulation for any precipitation before dosing.
-
For administration, draw the required volume into an oral gavage syringe.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound following oral administration of different formulations.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Procedure:
-
Fast the rats overnight (approx. 12-16 hours) with free access to water.
-
Acclimatize animals to handling before the study day.
-
On the study day, record the body weight of each animal to calculate the exact dosing volume.
-
Administer the prepared this compound formulation (e.g., 10 mg/kg) via oral gavage (PO).
-
Collect blood samples (approx. 200 µL) via the tail vein into EDTA-coated tubes at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples by centrifuging at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
-
Visualizations
Signaling Pathway
Caption: The ASK1 signaling pathway is activated by stress, leading to downstream JNK/p38 activation.
Experimental Workflow
Caption: Workflow for developing and testing formulations to improve oral bioavailability.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low oral exposure of this compound.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 3. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASK1 - Wikipedia [en.wikipedia.org]
- 5. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 8. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Small Molecule Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of small molecule inhibitors, such as the hypothetical ASK1-IN-6, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my small molecule inhibitor (e.g., this compound) precipitating in the cell culture media?
A1: Precipitation of hydrophobic small molecules in aqueous cell culture media is a common issue.[1][2] Several factors can contribute to this:
-
Low Aqueous Solubility: Many kinase inhibitors are hydrophobic and have limited solubility in aqueous solutions like cell culture media.[1][2]
-
High Final Concentration: The intended final concentration in your experiment may surpass the compound's solubility limit in the media.[1]
-
"Solvent Shock": Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous media can cause the compound to "crash out" of the solution.[1]
-
Improper Dissolution: The initial dissolution of the compound in the stock solvent may be incomplete.[1]
-
Media Components: Interactions with salts, proteins, and other components in the culture media can affect compound solubility.[3]
-
Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) and pH (due to the CO2 environment in an incubator) can alter a compound's solubility.[3][4]
Q2: What is the best solvent to use for my hydrophobic inhibitor?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic small molecules for in vitro assays due to its high solubilizing power.[5][6] However, it's crucial to use a high-purity, anhydrous grade of DMSO, as water content can affect the stability and solubility of some compounds.[5] If DMSO is not suitable, other organic solvents like ethanol, or co-solvent systems might be considered, but their compatibility with your specific cell line and assay must be validated.[7][8]
Q3: How can I prevent my inhibitor from precipitating when I add it to the media?
A3: To prevent precipitation, consider the following strategies:
-
Optimize Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent like DMSO. This minimizes the volume of organic solvent added to your cell culture.[9]
-
Stepwise Dilution: Avoid adding the concentrated stock directly to your final volume of media. Instead, perform serial dilutions. A good practice is to first create an intermediate dilution in a small volume of serum-free media, mix gently, and then add this to your final volume of complete media.[2] This gradual change in solvent polarity can help keep the compound in solution.
-
Pre-warm the Media: Before adding the compound, warm the cell culture media to the experimental temperature (e.g., 37°C).[3]
-
Vortexing/Mixing: When adding the inhibitor to the media, do so dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion.[1]
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture media as low as possible, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[2][5][10] Always include a vehicle control (media with the same final concentration of solvent) in your experiments.[5]
Q4: Can the serum in the media affect the solubility of my compound?
A4: Yes, proteins in serum, such as albumin, can sometimes bind to hydrophobic compounds and help to solubilize them.[1][11] If you are working in low-serum or serum-free conditions, you may be more likely to encounter solubility issues.[1]
Troubleshooting Guide: this compound Precipitation
Use this guide to troubleshoot precipitation issues encountered during your experiments.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the compound to the media. | The compound's concentration exceeds its solubility limit in the aqueous media.[3] | - Decrease the final concentration of the compound. - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume.[9] - Perform serial dilutions of the stock solution in the culture medium. |
| Precipitate forms over time in the incubator. | - Temperature shift: Changes in temperature can affect solubility.[3] - pH shift: The CO2 environment can alter the media's pH.[3] - Interaction with media components: The compound may interact with salts or proteins over time.[3] | - Pre-warm the cell culture media to 37°C before adding the compound.[3] - Ensure the media is properly buffered for the incubator's CO2 concentration. - Test the compound's stability in the specific cell culture medium over the intended duration of the experiment. |
| Inconsistent results between experiments. | - Incomplete initial dissolution: The stock solution may not be fully dissolved. - Precipitation in some wells but not others. | - Ensure the stock solution is completely dissolved before use. Gentle warming (to 37°C) or brief sonication may help.[12] - Mix the final working solution thoroughly before aliquoting to your culture plates. |
Experimental Protocol: Preparation of a Hydrophobic Inhibitor for Cell-Based Assays
This protocol provides a general methodology for preparing a hydrophobic small molecule inhibitor, such as a hypothetical this compound, for use in cell culture experiments.
Materials:
-
Hydrophobic small molecule inhibitor (e.g., this compound)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Complete cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM):
-
Calculate the amount of inhibitor and DMSO needed to prepare the desired stock concentration.
-
Carefully weigh the inhibitor and add the calculated volume of DMSO.
-
Vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals to aid dissolution.[12]
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[9]
-
-
Prepare an Intermediate Dilution (e.g., 1 mM):
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
In a sterile tube, dilute the 10 mM stock 1:10 in pre-warmed, serum-free cell culture medium to create a 1 mM intermediate stock.
-
Vortex the intermediate dilution gently and immediately.
-
-
Prepare the Final Working Solution (e.g., 10 µM):
-
Add the 1 mM intermediate stock to the pre-warmed complete cell culture medium at a 1:100 dilution to achieve the final desired concentration (e.g., 10 µM).
-
Crucially, add the intermediate stock dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion.[1]
-
-
Dosing the Cells:
-
Remove the existing medium from your cell culture plates.
-
Add the final working solution of the inhibitor-containing medium to the cells.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.[5]
-
Visual Guides
Caption: Troubleshooting workflow for precipitation issues.
Caption: General experimental workflow for inhibitor preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. file.selleckchem.com [file.selleckchem.com]
how to confirm target engagement of ASK1-IN-6 in cells
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the cellular target engagement of ASK1-IN-6, a potent inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).
Frequently Asked Questions (FAQs)
Q1: What is target engagement and why is it critical to confirm it in cells?
A1: Target engagement is the binding of a drug or compound (like this compound) to its intended biological target (ASK1) within a cellular environment.[1] Confirming target engagement is a critical step in drug discovery for several reasons:
-
Validates Mechanism of Action: It provides direct evidence that the compound interacts with its intended target in a complex biological system, linking the compound's chemical structure to its biological activity.[2]
-
Distinguishes On-Target vs. Off-Target Effects: Observed cellular phenotypes can result from the compound acting on its intended target or on other, unintended proteins ("off-targets").[3] Target engagement assays help differentiate these effects.
-
Optimizes Dosing: Understanding the concentration of the compound required to bind to its target in cells helps in determining effective doses for further preclinical and clinical studies.
Q2: What are the primary methods to confirm that this compound is engaging ASK1 in my cells?
A2: There are two main approaches to confirm target engagement:
-
Direct Measurement of Binding: These methods biophysically confirm the interaction between this compound and the ASK1 protein. Key techniques include the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.[4][5]
-
Indirect Measurement of Target Inhibition: This approach measures the functional consequence of this compound binding to ASK1, which is the inhibition of its kinase activity. This is typically done by using Western blotting to measure the phosphorylation of downstream proteins in the ASK1 signaling cascade, such as MKK4, JNK, and p38.[6][7]
Q3: How do I choose the best method for my experiment?
A3: The choice of method depends on your specific research question, available resources, and desired throughput.
| Method | Principle | Endpoint | Pros | Cons |
| Western Blot | Measures inhibition of downstream protein phosphorylation.[7] | Decrease in p-MKK4, p-JNK, p-p38 levels. | Uses standard lab equipment; measures functional outcome. | Indirect; lower throughput; antibody quality is crucial. |
| CETSA | Ligand binding increases the thermal stability of the target protein.[4][8] | Shift in ASK1's melting temperature (Tagg). | Directly measures target binding; label-free; works with endogenous protein.[4] | Can be low-throughput; requires a good antibody for ASK1. |
| NanoBRET™ Assay | Measures compound displacement of a fluorescent tracer from a NanoLuc®-tagged target.[1] | Decrease in BRET signal. | High-throughput; quantitative affinity data in live cells.[5] | Requires overexpression of a fusion protein; specific reagents needed. |
Q4: What is the signaling pathway of ASK1?
A4: ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[9] It is activated by various cellular stresses, such as reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[10][11] Once activated, ASK1 phosphorylates and activates downstream MAPK kinases (MAP2Ks), specifically MKK4/7 and MKK3/6.[6] These, in turn, phosphorylate and activate the MAPKs, JNK and p38, respectively, leading to cellular responses like apoptosis and inflammation.[9][10]
Figure 1. Simplified ASK1 signaling pathway. This compound directly inhibits ASK1 kinase activity.
Experimental Protocols & Troubleshooting Guides
Method 1: Western Blot for Downstream Signaling
This method indirectly confirms target engagement by measuring the inhibition of ASK1's downstream signaling. A reduction in the phosphorylation of substrates like MKK4 and JNK upon treatment with this compound indicates successful target inhibition.[7][12]
References
- 1. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 2. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 6. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic targets in the ASK1-dependent stress signaling pathways [jstage.jst.go.jp]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Mitigating Compensatory Signaling Pathways with ASK1-IN-6
This technical support center is designed for researchers, scientists, and drug development professionals utilizing ASK1-IN-6 in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure the successful application of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and orally active inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).[1] Under cellular stress conditions, such as the presence of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, or inflammatory cytokines, ASK1 becomes activated through autophosphorylation.[2] Activated ASK1 then initiates a downstream signaling cascade by phosphorylating and activating MAP kinase kinases (MKKs), specifically MKK3/6 and MKK4/7. These, in turn, activate the p38 and c-Jun N-terminal kinase (JNK) MAP kinases, respectively.[3][4] The activation of these pathways can lead to cellular responses such as inflammation, apoptosis, and fibrosis.[3] this compound exerts its effect by preventing the autophosphorylation and activation of ASK1, thereby blocking these downstream signaling events.[2]
Q2: What are the reported IC50 values for this compound?
A2: this compound has been shown to be a potent inhibitor of ASK1 with the following IC50 values:
-
Biochemical IC50: 7 nM
-
Cellular IC50: 25 nM[1]
Q3: What are the potential applications of this compound in research?
A3: Given its role in stress-induced signaling pathways, this compound is a valuable tool for studying and potentially treating a variety of conditions. Its anti-inflammatory properties make it relevant for research into neurodegenerative diseases like Alzheimer's disease.[1] More broadly, ASK1 inhibitors are being investigated for their therapeutic potential in cardiovascular diseases, liver diseases, kidney diseases, and some cancers.[3][5]
Q4: How does inhibiting ASK1 help in mitigating compensatory signaling pathways?
A4: In some signaling networks, inhibiting a single downstream effector, such as p38, can lead to the compensatory upregulation of a parallel pathway, like the JNK pathway.[6] Since ASK1 is an upstream activator of both the p38 and JNK pathways, its inhibition can simultaneously suppress both of these major stress-activated cascades. This upstream point of intervention may prevent the cell from readily compensating through the alternative pathway, offering a more complete blockade of the intended stress response.
Troubleshooting Guide
Problem 1: No observable effect on downstream p38 or JNK phosphorylation after treatment with this compound.
-
Possible Cause 1: Inhibitor Instability or Degradation.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. When preparing working dilutions in cell culture media, use them immediately.
-
-
Possible Cause 2: Insufficient Inhibitor Concentration or Incubation Time.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. The cellular IC50 of 25 nM is a starting point, but the effective concentration can vary. Similarly, optimize the incubation time. A time-course experiment (e.g., 1, 2, 6, 12, 24 hours) can reveal the kinetics of pathway inhibition.
-
-
Possible Cause 3: Poor Cell Permeability.
-
Solution: While this compound is described as orally active, which implies cell permeability, issues can arise in specific cell lines. If permeability is suspected, consider using a cell line known to be responsive to similar compounds or consult literature for methods to enhance compound uptake.
-
-
Possible Cause 4: Suboptimal Cell Health or Experimental Conditions.
-
Solution: Ensure that cells are healthy, within a low passage number, and in the logarithmic growth phase. Stressed or senescent cells may exhibit altered signaling responses. Standardize cell seeding density and other culture conditions.
-
Problem 2: Unexpected cell toxicity or off-target effects are observed.
-
Possible Cause 1: High Inhibitor Concentration.
-
Solution: High concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity. It is crucial to perform a dose-response curve to determine the therapeutic window for your cell line. Use the lowest effective concentration that achieves the desired level of ASK1 pathway inhibition. A cell viability assay (e.g., MTT or MTS) should be performed in parallel with your functional assays.
-
-
Possible Cause 2: Off-Target Kinase Inhibition.
-
Solution: this compound is a selective inhibitor, but like many kinase inhibitors, it may have off-target activities at higher concentrations. Quinoxaline-based kinase inhibitors have been known to interact with other kinases. If off-target effects are suspected, consult kinome profiling data for this compound if available, or compare its effects with a structurally different ASK1 inhibitor.
-
-
Possible Cause 3: Activation of Compensatory Survival Pathways.
-
Solution: Inhibition of the ASK1-p38/JNK axis may lead to the activation of pro-survival pathways, such as the PI3K/Akt pathway, as a compensatory response.[1] To investigate this, probe for markers of Akt activation (e.g., phosphorylated Akt) in your Western blots. If a compensatory pathway is activated, co-treatment with an inhibitor of that pathway may be necessary to achieve the desired cellular outcome.
-
Problem 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Practices.
-
Solution: Maintain consistency in all aspects of cell culture, including media composition, serum concentration and lot, cell passage number, and seeding density.
-
-
Possible Cause 2: Variability in Reagent Preparation.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a reliable stock. Ensure all other reagents are within their expiration dates and properly stored.
-
-
Possible Cause 3: Technical Variability in Assays.
-
Solution: Standardize all assay protocols, including incubation times, antibody concentrations, and washing steps. For Western blotting, ensure equal protein loading by quantifying protein concentration and using a reliable loading control.
-
Data Presentation
Table 1: Potency of this compound
| Parameter | Value | Reference |
| Biochemical IC50 | 7 nM | [1] |
| Cellular IC50 | 25 nM | [1] |
Signaling and Experimental Workflow Diagrams
Caption: ASK1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis.
Caption: Troubleshooting Logic for Unexpected Results with this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of p38 and JNK Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on the phosphorylation of its downstream targets, p38 and JNK.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Stress-inducing agent (e.g., H2O2, TNF-α, Anisomycin)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-p38, anti-phospho-JNK (Thr183/Tyr185), anti-JNK, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
PVDF membrane
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO). Pre-incubate for 1-2 hours.
-
Stress Induction: Add the stress-inducing agent to the wells at a pre-determined optimal concentration and for a specific duration (e.g., 100 µM H2O2 for 30 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Normalize all samples to the loading control to ensure equal loading.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well and mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium only). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value for cytotoxicity.
References
- 1. Compensatory signaling: a mechanism of resistance to MAP kinase pathway inhibitors and a guide to combination therapy - MAPK [program.eventact.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Compensatory pathways induced by MEK inhibition are effective drug targets for combination therapy against castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ASK1-IN-6 Treatment Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting ASK1-IN-6 treatment time for optimal experimental results. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to address common issues encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial treatment time for this compound in cell-based assays?
A1: For initial experiments, a treatment time of 1 to 6 hours is recommended. This range is based on typical time courses for the activation of the ASK1 signaling pathway and the observed effects of ASK1 inhibitors on downstream targets.[1][2] However, the optimal time can vary significantly depending on the cell type, the stimulus used to activate the ASK1 pathway, and the specific downstream readout being measured. A time-course experiment is highly recommended to determine the optimal treatment duration for your specific experimental system.
Q2: How does treatment time influence the effect of this compound on downstream signaling?
A2: The effect of this compound is time-dependent. Inhibition of ASK1 is expected to lead to a decrease in the phosphorylation of its downstream targets, p38 and JNK.[3][4] The kinetics of this dephosphorylation can vary. Short-term treatment (e.g., 30 minutes to 2 hours) is often sufficient to observe a reduction in the phosphorylation of immediate downstream targets.[2] Longer treatment times may be necessary to observe effects on downstream gene expression or cellular phenotypes like apoptosis.[1][5]
Q3: Can long treatment times with this compound lead to cytotoxicity or off-target effects?
A3: As with many small molecule inhibitors, prolonged exposure to this compound at high concentrations can potentially lead to cytotoxicity or off-target effects.[6] It is crucial to perform a dose-response and time-course experiment to identify a concentration and duration that effectively inhibits ASK1 without causing significant cell death or other confounding effects. If you observe unexpected phenotypes, consider the possibility of off-target effects.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of p38/JNK phosphorylation is observed. | Treatment time is too short: The inhibitor may not have had enough time to engage the target and affect downstream signaling. | Increase the treatment time. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h, 6h) to identify the optimal incubation period. |
| ASK1 is not activated in your system: this compound is an inhibitor, so for its effects to be observed, the ASK1 pathway must first be activated by a relevant stimulus (e.g., oxidative stress, TNF-α).[8][9] | Confirm ASK1 pathway activation. Include a positive control where cells are treated with a known ASK1 activator (e.g., H₂O₂, TNF-α) and measure the phosphorylation of p38 and JNK. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Cell density, passage number, and overall cell health can influence the cellular response to inhibitors.[10] | Standardize your cell culture protocol. Ensure consistent seeding density, use cells within a defined passage number range, and monitor cell health. |
| Inhibitor instability: The inhibitor may be degrading in the culture medium over long incubation times. | Prepare fresh inhibitor solutions for each experiment. For very long incubations, consider replenishing the medium with fresh inhibitor. | |
| High levels of cell death observed. | Treatment time is too long or concentration is too high: Prolonged exposure can lead to on-target or off-target toxicity. | Reduce the treatment time and/or concentration. Perform a cytotoxicity assay (e.g., MTS or LDH assay) to determine the maximum non-toxic concentration and incubation time. |
| Solvent toxicity: The vehicle used to dissolve the inhibitor (e.g., DMSO) may be causing toxicity at the concentration used. | Ensure the final solvent concentration is non-toxic. Typically, DMSO concentrations should be kept below 0.5%.[6] Include a vehicle-only control in your experiments. |
Data Presentation
The following tables provide examples of expected results from a time-course experiment designed to determine the optimal treatment time for an ASK1 inhibitor. The data is hypothetical but representative of typical experimental outcomes.
Table 1: Time-Dependent Inhibition of p-p38 by an ASK1 Inhibitor
| Treatment Time | Vehicle Control (Normalized p-p38 levels) | ASK1 Inhibitor (1 µM) (Normalized p-p38 levels) | % Inhibition |
| 0 min | 1.00 | 1.00 | 0% |
| 30 min | 0.98 | 0.65 | 34% |
| 1 hour | 1.02 | 0.40 | 61% |
| 2 hours | 0.99 | 0.25 | 75% |
| 4 hours | 1.01 | 0.22 | 78% |
| 6 hours | 0.97 | 0.23 | 76% |
Table 2: Time-Dependent Inhibition of p-JNK by an ASK1 Inhibitor
| Treatment Time | Vehicle Control (Normalized p-JNK levels) | ASK1 Inhibitor (1 µM) (Normalized p-JNK levels) | % Inhibition |
| 0 min | 1.00 | 1.00 | 0% |
| 30 min | 1.01 | 0.70 | 31% |
| 1 hour | 0.99 | 0.45 | 55% |
| 2 hours | 1.03 | 0.30 | 71% |
| 4 hours | 0.98 | 0.28 | 71% |
| 6 hours | 1.00 | 0.29 | 71% |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal this compound Treatment Time
This protocol describes a method to determine the optimal treatment time of this compound by measuring the phosphorylation of downstream targets p38 and JNK via Western blotting.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
ASK1 pathway activator (e.g., H₂O₂, TNF-α)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.
-
Serum Starvation (Optional): Depending on the cell line and experimental goals, you may wish to serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound at the desired concentration (e.g., 1 µM) or vehicle control for various time points (e.g., 30 min, 1h, 2h, 4h, 6h).
-
Stimulation: After the pre-treatment period, add the ASK1 pathway activator at a pre-determined optimal concentration and incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the inhibitor-treated samples to the vehicle-treated controls to determine the extent of inhibition at each time point.
Visualizations
References
- 1. Deletion of Apoptosis Signal-Regulating Kinase 1 (ASK1) Protects Pancreatic Beta-Cells from Stress-Induced Death but Not from Glucose Homeostasis Alterations under Pro-Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ASK1/p38 axis inhibition blocks the release of mitochondrial “danger signals” from hepatocytes and suppresses progression to cirrhosis and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Apoptosis Signal-Regulating Kinase 1 (ASK1) by Tumor Necrosis Factor Receptor-Associated Factor 2 Requires Prior Dissociation of the ASK1 Inhibitor Thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting ASK1 Inhibitors
This guide is designed to help researchers, scientists, and drug development professionals troubleshoot issues when an Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitor, such as the hypothetical compound "ASK1-IN-6," does not produce the expected effect in a cell line.
Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information for a compound designated "this compound." Therefore, this guide provides a generalized framework for troubleshooting any novel or uncharacterized ASK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is ASK1 and what is its function?
A1: Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key enzyme in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] It acts as a sensor for various cellular stresses, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory signals like TNF-α.[2][3] Upon activation, ASK1 triggers a signaling cascade by phosphorylating and activating downstream kinases (MKK3/6 and MKK4/7), which in turn activate p38 and JNK.[3][4][5] This pathway is critically involved in cellular responses such as apoptosis (programmed cell death), inflammation, and fibrosis.[5][6]
Q2: How is the ASK1 pathway typically activated in a lab setting?
A2: In cell culture experiments, the ASK1 pathway can be activated by exposing cells to various stressors. Common methods include treatment with hydrogen peroxide (H₂O₂) to induce oxidative stress, tunicamycin or thapsigargin for ER stress, or inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7][8] The choice of stimulus depends on the specific biological question being investigated.
Q3: What is the expected outcome of successful ASK1 inhibition?
A3: Successful inhibition of ASK1 should block the transmission of stress signals to its downstream effectors. The primary measurable outcome is a reduction in the phosphorylation of JNK and p38 kinases following stimulation with an ASK1 activator.[9] This should consequently lead to a decrease in the biological endpoint being studied, such as stress-induced apoptosis or the production of inflammatory cytokines.
Troubleshooting Guide: Why is my ASK1 inhibitor not working?
This section provides a step-by-step logical guide to diagnose why this compound may be ineffective in your cell line.
Step 1: Verify Compound Integrity and Experimental Setup
The first step is to rule out issues with the inhibitor itself and the general experimental protocol.
Q: Is the inhibitor stock solution correctly prepared and stored?
A: Small molecules can degrade if not stored properly (e.g., exposure to light, improper temperature, repeated freeze-thaw cycles). Ensure the compound was dissolved in an appropriate solvent (like DMSO) and stored as recommended by the manufacturer. Consider preparing a fresh stock solution.
Q: Is the inhibitor being used at an effective concentration and for a sufficient duration?
A: The effective concentration of an inhibitor can vary significantly between cell lines.
-
Action: Perform a dose-response experiment using a wide range of concentrations (e.g., from 10 nM to 50 µM).
-
Action: Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration. For kinase inhibitors, a pre-incubation period of 1-2 hours before adding the stress stimulus is common.
Q: Is there an issue with the assay used to measure the effect?
A: The readout assay (e.g., Western blot, cell viability assay, ELISA) must be optimized and include proper controls.
-
Action: Ensure your positive control (stress stimulus alone) robustly activates the ASK1 pathway (e.g., shows strong p-p38/p-JNK signal).
-
Action: Ensure your negative control (vehicle-treated, unstressed cells) shows low basal pathway activation.
-
Action: If using a cell viability assay, be aware that high concentrations of the inhibitor or the solvent (DMSO) can cause non-specific toxicity.[10][11]
Step 2: Investigate the Biological System (Your Cell Line)
If the compound and basic setup are sound, the issue may lie within the specific biology of your cell line.
Q: Does my cell line express the target protein, ASK1?
A: An inhibitor cannot work if its target is not present. ASK1 expression can vary between different cell types.
-
Action: Check for ASK1 protein expression using Western blotting.
-
Action: Check for MAP3K5 mRNA expression using qRT-PCR.
Q: Is the ASK1 signaling pathway functional and inducible in my cell line?
A: Even if ASK1 is expressed, the pathway may not be responsive to the stimulus you are using.
-
Action: Treat your cells with a known ASK1 activator (e.g., H₂O₂ or TNF-α).
-
Action: Measure the phosphorylation of downstream targets p38 and JNK via Western blot. A strong increase in phosphorylation confirms the pathway is intact and responsive. If there is no increase, the lack of inhibitor effect is expected, and a different stimulus or cell line may be needed.[8]
Q: Is the inhibitor able to enter the cells and engage its target?
A: Poor cell permeability is a common reason for the failure of small molecules in cellular assays.[12][13]
-
Action (Direct): If equipment is available, use LC-MS/MS to measure the intracellular concentration of the inhibitor.[12]
-
Action (Indirect): Perform a target engagement assay. A Cellular Thermal Shift Assay (CETSA) can determine if the inhibitor binds to and stabilizes ASK1 inside the cell.[14] An increase in the thermal stability of ASK1 in the presence of the inhibitor indicates successful target engagement.
Step 3: Explore Potential Resistance Mechanisms
If the target is present, the pathway is active, and you have evidence of target engagement, the cells may have intrinsic resistance mechanisms.
Q: Is the inhibitor being actively removed from the cell by efflux pumps?
A: Many cancer cell lines overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), which pump foreign compounds out of the cell, preventing them from reaching their target.[15][16][17]
-
Action: Check literature for known ABC transporter expression in your cell line.
-
Action: Test the effect of your inhibitor in the presence of a known efflux pump inhibitor (e.g., verapamil or cyclosporine A for P-gp).[18] If this compound becomes effective in the presence of such an agent, efflux is a likely cause.
Q: Is the inhibitor being metabolized or inactivated by the cells?
A: Cells can metabolize small molecules into inactive forms, often through the action of cytochrome P450 (CYP) enzymes.[19][20][21]
-
Action: This is more complex to test directly. However, if the inhibitor effect diminishes over a longer time course despite evidence of initial target engagement, rapid metabolism could be the cause.
Q: Are there mutations in the ASK1 kinase domain that prevent inhibitor binding?
A: Acquired or intrinsic mutations in the target kinase can prevent an inhibitor from binding effectively. A common mechanism is a "gatekeeper" mutation, which alters the shape of the ATP-binding pocket where the inhibitor binds.[22][23][24][25]
-
Action: Sequence the MAP3K5 gene in your cell line to check for mutations, particularly within the kinase domain.
Q: Is there pathway redundancy or bypass signaling?
A: Cells can sometimes compensate for the inhibition of one pathway by activating parallel or "bypass" signaling routes to produce the same biological outcome.[26] For example, p38 and JNK can be activated by other MAP3Ks besides ASK1.
-
Action: Use a structurally unrelated ASK1 inhibitor. If a different ASK1 inhibitor also fails, it points towards a cell-specific resistance mechanism rather than an issue with your specific compound (like off-target effects).[10][11]
Data Presentation
While specific data for this compound is unavailable, the following table provides representative data for a well-characterized ASK1 inhibitor, Selonsertib (GS-4997), to illustrate the kind of potency values researchers might expect.
| Compound | Target | Assay Type | IC₅₀ Value | Cell Line | Notes |
| Selonsertib (GS-4997) | ASK1 | Biochemical (Enzyme) Assay | 26 nM | N/A | Demonstrates high potency against the isolated enzyme. |
| Selonsertib (GS-4997) | p-JNK Inhibition | Cellular Assay | 130 nM | U937 Cells | Cellular potency is often lower than biochemical potency. |
| Selonsertib (GS-4997) | Apoptosis Inhibition | Cellular Assay | 230 nM | U937 Cells | Effect on a biological endpoint. |
Data is illustrative and compiled from publicly available sources.
Mandatory Visualizations
Diagrams
Experimental Protocols
Protocol 1: Western Blot for ASK1 Pathway Activation
This protocol verifies that your stimulus activates the ASK1 pathway and that your inhibitor can block this activation.
-
Cell Seeding: Plate your cells in 6-well plates and grow them to 80-90% confluency.
-
Inhibitor Pre-treatment: Pre-treat cells with this compound (at various concentrations) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Stimulation: Add the ASK1 stimulus (e.g., 500 µM H₂O₂ for 30 minutes, or 20 ng/mL TNF-α for 15 minutes). Include an unstimulated, vehicle-treated control well.
-
Cell Lysis: Aspirate media, wash cells once with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies against:
-
Phospho-p38 (Thr180/Tyr182)
-
Total p38
-
Phospho-JNK (Thr183/Tyr185)
-
Total JNK
-
ASK1 (to confirm expression)
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: A successful inhibitor will show a dose-dependent decrease in the ratio of phospho-p38/total p38 and phospho-JNK/total JNK in stimulated cells.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to ASK1 inside intact cells.
-
Cell Treatment: Treat a suspension of your cells (e.g., 10-20 million cells per condition) with either this compound (at a high concentration, e.g., 10-20 µM) or vehicle control for 1 hour.
-
Heating: Aliquot the cell suspension into several PCR tubes for each condition. Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured protein (pellet).
-
Analysis by Western Blot:
-
Collect the supernatants from all samples.
-
Analyze the amount of soluble ASK1 remaining at each temperature using the Western blot protocol described above (Protocol 1).
-
-
Interpretation: In the vehicle-treated samples, the amount of soluble ASK1 will decrease as the temperature increases. If this compound binds to ASK1, it will stabilize the protein, resulting in more soluble ASK1 remaining at higher temperatures compared to the vehicle control. This shift in the melting curve indicates target engagement.[14]
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. resources.biomol.com [resources.biomol.com]
- 14. benchchem.com [benchchem.com]
- 15. Identification of Important Compounds Isolated from Natural Sources that Have Activity Against Multidrug-resistant Cancer Cell Lines: Effects on Proliferation, Apoptotic Mechanism and the Efflux Pump Responsible for Multi-resistance Phenotype | Anticancer Research [ar.iiarjournals.org]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting metabolic vulnerabilities of cancer: Small molecule inhibitors in clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Small molecule inhibitors for cancer metabolism: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Research reveals why cancers stop responding to kinase-blocking drugs a [m3india.in]
- 24. Research shows why cancer stops responding to kinase-blocking drugs and comes back stronger | NSF - U.S. National Science Foundation [nsf.gov]
- 25. How Tumor Cells Acquire Resistance to Kinase Inhibitors | PLOS Medicine [journals.plos.org]
- 26. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Experiments with ASK1-IN-6: A Technical Support Guide
Technical Support Center for Researchers Utilizing ASK1-IN-6
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. Our aim is to help reduce experimental variability and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a potent, selective, and orally active inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] Under cellular stress conditions such as oxidative stress, endoplasmic reticulum (ER) stress, or inflammatory signals, ASK1 becomes activated and, in turn, activates the downstream p38 and c-Jun N-terminal kinase (JNK) pathways.[4][5][6] This cascade can lead to cellular responses like apoptosis (programmed cell death) and inflammation.[5][7] this compound works by inhibiting the kinase activity of ASK1, thereby blocking these downstream signaling events.[8] The primary mechanism for many ASK1 inhibitors is competitive binding at the ATP-binding site of the kinase.[9]
2. What are the key properties of this compound?
This compound has been characterized by its high potency and ability to penetrate the blood-brain barrier, making it a valuable tool for in vivo studies, particularly in the context of neurodegenerative diseases.[1]
| Property | Value | Reference |
| Biochemical IC50 | 7 nM | [1] |
| Cellular IC50 | 25 nM | [1] |
| Activity | Orally active, blood-brain barrier penetrant | [1] |
3. How should I prepare and store this compound stock solutions?
For in vitro experiments, it is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). A 10 mM stock solution in DMSO is a common starting point.[1] For other similar inhibitors like ASK1-IN-2, high solubility has been reported in DMSO (73 mg/mL), while it is insoluble in water and ethanol.[10] To prepare the stock solution, vortex vigorously for 1-2 minutes and, if necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[11] It is advisable to visually inspect the solution to confirm the absence of particulates.[11] To maintain stability and avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[11] For long-term storage, keep the stock solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1]
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells in Cell-Based Assays
High variability can obscure the true effects of this compound. Below are potential causes and solutions.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure pipettes are regularly calibrated. For viscous solutions, consider using reverse pipetting techniques. Maintain a consistent tip immersion depth when dispensing liquids. |
| Inadequate Mixing | Gently but thoroughly mix all reagents after addition, particularly the inhibitor and any stimulating agents. Avoid introducing bubbles during mixing. |
| Edge Effects in Assay Plates | The outer wells of microplates are more susceptible to evaporation and temperature fluctuations. It is best to avoid using these wells for experimental samples. Instead, fill them with a buffer or sterile water to create a humidity barrier. |
| Temperature Gradients | Ensure the entire assay plate maintains a uniform temperature during incubation. Avoid placing plates on surfaces that are not at the desired temperature. |
Issue 2: Precipitation of this compound in Cell Culture Media
Precipitation of small molecule inhibitors in aqueous media is a frequent challenge.
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | This compound, like many kinase inhibitors, is a hydrophobic molecule with limited solubility in aqueous solutions such as cell culture media.[11] |
| High Final Concentration | The desired final concentration of this compound in the media may surpass its solubility limit. Perform a dose-response experiment to identify the highest concentration that remains in solution while still producing the desired biological effect. |
| "Solvent Shock" | Rapidly diluting a concentrated DMSO stock into the aqueous cell culture medium can cause the compound to precipitate. To mitigate this, first, dilute the stock solution in a serum-free medium before adding it to the final culture wells. |
| Media Components | Interactions with salts and proteins in the culture medium can lead to precipitation.[11] If using serum-free or low-serum media, solubility issues may be more prominent as serum proteins can aid in solubilizing hydrophobic compounds.[11] |
| Temperature and pH Fluctuations | Verify that the pH of your cell culture medium is within the optimal range (typically 7.2-7.4).[11] Avoid repeated warming and cooling of the media containing the inhibitor. |
Issue 3: Inconsistent IC50 Values
Fluctuations in the calculated IC50 value for this compound can be caused by several factors.
| Potential Cause | Recommended Solution |
| Variable Enzyme Activity | Ensure the quality and consistent activity of the recombinant ASK1 enzyme if performing biochemical assays. Use a fresh aliquot of the enzyme for each experiment if possible. |
| ATP Concentration | For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration in the assay.[12] For comparative studies, it is crucial to use a consistent ATP concentration, ideally at or near the Km value for ATP for the specific kinase. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to ensure simultaneous starting and stopping of reactions. |
| Data Analysis | Use a consistent data analysis method. When fitting data to a concentration-response curve, a two-parameter fit to determine the IC50 with a fixed slope (Hill slope = 1) is often a robust starting point.[13] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-p38 and p-JNK Inhibition
This protocol outlines the steps to assess the inhibition of ASK1 downstream targets, phosphorylated p38 and JNK, in a cellular context.
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Stimulation: Induce cellular stress to activate the ASK1 pathway. A common method is to treat cells with a stressor like H₂O₂ or TNF-α for a specific duration (e.g., 30-60 minutes).
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation and SDS-PAGE: Prepare protein samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38 (p-p38) and phospho-JNK (p-JNK) overnight at 4°C.[4][14]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against total p38, total JNK, or a loading control like β-actin or GAPDH.[4]
Protocol 2: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell viability by measuring metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
Data Analysis: Subtract the background absorbance from the readings and express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: ASK1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Experimental workflow for Western blot analysis of ASK1 pathway inhibition.
References
- 1. Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystallographic mining of ASK1 regulators to unravel the intricate PPI interfaces for the discovery of small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASK1 inhibits proliferation and migration of lung cancer cells via inactivating TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASK1 - Wikipedia [en.wikipedia.org]
- 7. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchem.org.ua [medchem.org.ua]
- 10. selleckchem.com [selleckchem.com]
- 11. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. ASK1 inhibitor treatment suppresses p38/JNK signalling with reduced kidney inflammation and fibrosis in rat crescentic glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JNK and p38 gene and protein expression during liver ischemia-reperfusion in a rat model treated with silibinin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
potential resistance mechanisms to ASK1-IN-6
Welcome to the technical support center for ASK1-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and understanding resistance mechanisms that may be encountered during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5). ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] It is activated by various cellular stresses, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory signals like TNF-α and lipopolysaccharide (LPS).[1][2][3] Upon activation, ASK1 phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively.[1][2] These pathways are involved in a variety of cellular processes, including apoptosis, inflammation, and differentiation.[1][2] this compound is designed to bind to ASK1 and inhibit its kinase activity, thereby blocking downstream signaling.
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential reasons?
A2: Acquired resistance to kinase inhibitors is a common phenomenon. Potential mechanisms for reduced sensitivity to this compound include:
-
Activation of bypass signaling pathways: Cells may upregulate parallel signaling pathways to circumvent the inhibition of ASK1.
-
Alterations in the ASK1 signaling pathway: This could involve mutations in ASK1 or changes in the expression or activity of upstream regulators or downstream effectors.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Changes in apoptosis or autophagy regulation: As the ASK1 pathway is linked to cell death mechanisms, alterations in these processes can confer resistance.[4][5]
Q3: How can I determine if my resistant cells have developed a bypass pathway?
A3: To investigate the activation of bypass pathways, you can perform a series of molecular and cellular analyses. A common approach is to use phospho-protein arrays or perform western blot analysis for key signaling nodes of alternative pathways known to crosstalk with the ASK1 pathway, such as the PI3K/AKT and NF-κB pathways.[6] Additionally, transcriptomic analysis (e.g., RNA-seq) can reveal upregulation of genes in pro-survival pathways.
Troubleshooting Guides
Issue 1: Decreased efficacy of this compound in long-term cell culture.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. Confirm Resistance: Perform a dose-response curve with this compound on the suspected resistant cells and compare it to the parental, sensitive cell line. 2. Investigate Bypass Pathways: Analyze the phosphorylation status of key proteins in alternative survival pathways such as AKT, ERK, and NF-κB using western blotting. An increase in phosphorylation of these proteins in the resistant cells compared to parental cells would suggest the activation of bypass pathways. 3. Sequence ASK1 Gene: Isolate genomic DNA from resistant and parental cells and sequence the coding region of the MAP3K5 gene to identify potential mutations that might interfere with inhibitor binding.[1] 4. Assess Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) to compare its accumulation in resistant and parental cells via flow cytometry. Reduced accumulation in resistant cells could indicate increased efflux. Co-treatment with an ABC transporter inhibitor can also be used to see if sensitivity to this compound is restored.[7] |
| Inhibitor Instability | 1. Check Inhibitor Integrity: Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. 2. Verify Activity: Test the activity of the current batch of this compound on a known sensitive cell line. |
Issue 2: Unexpected or off-target effects observed.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Specificity | 1. Titrate Inhibitor Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits ASK1 signaling without causing widespread cellular changes. 2. Use a Secondary Inhibitor: Confirm the observed phenotype using a structurally different ASK1 inhibitor. 3. Rescue Experiment: If possible, perform a rescue experiment by overexpressing a wild-type or a drug-resistant mutant of ASK1 to see if the phenotype is reversed. |
| Cell Line Specific Context | 1. Characterize Basal Signaling: Analyze the basal activity of the ASK1-p38/JNK pathway and other relevant signaling pathways in your specific cell line. The cellular context can influence the response to ASK1 inhibition.[1] |
Potential Resistance Mechanisms to this compound
| Mechanism Category | Specific Mechanism | Experimental Approach to Investigate |
| Target Pathway Alterations | Somatic mutations in ASK1 | Sanger or next-generation sequencing of the MAP3K5 gene. |
| Upregulation of positive feedback loops | qPCR or western blot to measure expression of positive regulators (e.g., TRAF2, TRAF6).[1] | |
| Downregulation of negative feedback loops | qPCR or western blot for negative regulators like PP5.[8][9] Investigate the interaction between ASK1 and PP5 via co-immunoprecipitation.[8][9] | |
| Activation of downstream p38/JNK isoforms | Western blot analysis using isoform-specific antibodies for p38 (α, β, γ, δ) and JNK.[10][11] | |
| Bypass Pathway Activation | Upregulation of PI3K/AKT signaling | Western blot for phosphorylated AKT and its downstream targets. |
| Activation of the NF-κB pathway | Western blot for phosphorylated IκBα and nuclear translocation of NF-κB subunits. | |
| Activation of other MAPKs (e.g., ERK) | Western blot for phosphorylated ERK1/2.[11] | |
| Drug Efflux | Overexpression of ABC transporters (e.g., ABCB1) | qPCR or western blot for ABCB1. Functional assays using fluorescent substrates and inhibitors.[7] |
| Apoptosis/Autophagy Dysregulation | Altered expression of Bcl-2 family proteins | Western blot for pro- and anti-apoptotic Bcl-2 family members.[5] |
| Changes in autophagy markers | Western blot for LC3-II and p62. |
Signaling Pathways and Experimental Workflows
Caption: The ASK1 signaling pathway is activated by various stresses, leading to the activation of p38 and JNK and subsequent cellular responses. This compound inhibits the active form of ASK1.
Caption: Overview of potential mechanisms by which cells can acquire resistance to this compound, including target mutations, activation of bypass pathways, increased drug efflux, and altered feedback regulation.
References
- 1. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation mechanisms of ASK1 in response to various stresses and its significance in intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 5. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Negative feedback regulation of ASK1 by protein phosphatase 5 (PP5) in response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Negative feedback regulation of ASK1 by protein phosphatase 5 (PP5) in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Assessing the Metabolic Stability of ASK1-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the metabolic stability of ASK1-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it important for a drug candidate like this compound?
A1: Metabolic stability refers to the susceptibility of a compound to be broken down by enzymes in the body, a process known as biotransformation.[1] This is a critical parameter in drug development because it influences the drug's half-life, bioavailability, and potential for forming toxic metabolites.[1][2] A compound with very low metabolic stability may be cleared from the body too quickly to exert its therapeutic effect, while a very stable compound might accumulate and cause toxicity.
Q2: Which in vitro systems are most commonly used to assess the metabolic stability of a compound?
A2: The most common in vitro systems are liver microsomes, liver S9 fractions, and hepatocytes (fresh or cryopreserved).[3][4][5] Liver microsomes are a subcellular fraction containing many key drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[4][6] Hepatocytes, being intact liver cells, contain a broader range of phase I and phase II metabolic enzymes and cofactors, offering a more comprehensive picture of metabolic fate.[2][3]
Q3: What are the key parameters calculated from a metabolic stability assay?
A3: The primary parameters determined are the half-life (t½) and the intrinsic clearance (CLint).[7][8]
-
Half-life (t½): The time it takes for 50% of the initial compound concentration to be metabolized.[8]
-
Intrinsic Clearance (CLint): The rate of metabolism by the in vitro system (e.g., liver microsomes), independent of physiological factors. It is typically expressed in units of µL/min/mg of microsomal protein or per million cells for hepatocytes.[6][8]
Q4: How can in vitro metabolic stability data for this compound be used to predict in vivo pharmacokinetics?
A4: In vitro intrinsic clearance (CLint) data can be scaled to predict in vivo hepatic clearance.[3][6] This prediction helps in estimating the human dose and understanding potential drug-drug interactions. However, it's important to remember that other factors like absorption, distribution, and extrahepatic metabolism also influence in vivo pharmacokinetics.[9]
Troubleshooting Guide for Microsomal Stability Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound appears too stable (little to no degradation) | 1. Inactive microsomes or NADPH cofactor.[8] 2. Incorrect assay conditions (e.g., wrong pH, insufficient protein concentration).[8] 3. The compound is genuinely very stable.[8] | 1. Prepare a fresh NADPH solution and use a new batch of microsomes stored at -80°C.[8] 2. Run a positive control with a known substrate (e.g., midazolam, testosterone) to verify microsomal activity.[2][8] 3. Confirm the buffer pH is 7.4 and consider increasing the microsomal protein concentration.[8] 4. If the positive control is metabolized as expected, the result for this compound is likely accurate.[8] |
| This compound degrades too quickly (disappears at or before the first time point) | 1. Non-enzymatic degradation of the compound in the assay buffer.[8] 2. Very rapid metabolism. | 1. Run a control incubation without NADPH to assess non-enzymatic degradation.[8][9] 2. If degradation is still rapid with NADPH, use shorter incubation times (e.g., 0, 1, 2, 5, 10, and 15 minutes) to accurately determine the half-life.[8] 3. Consider using a lower microsomal protein concentration.[8] |
| High variability between replicate wells | 1. Pipetting errors. 2. Inconsistent mixing. 3. Temperature fluctuations in the incubator. | 1. Use calibrated pipettes and ensure proper mixing at each step.[8] 2. Gently vortex the microsomal stock before aliquoting.[8] 3. Ensure the incubator maintains a stable 37°C.[8] |
| No metabolism is observed even with the positive control | 1. Degraded NADPH solution.[8] 2. Inactive microsomes due to improper storage or handling.[8] 3. Presence of an inhibitor in the reaction mixture. | 1. Prepare a fresh NADPH solution.[8] 2. Use a new batch of microsomes and ensure they have been stored at -80°C.[8] 3. Review all reagents for potential contaminants. |
Experimental Protocols
Protocol 1: Human Liver Microsomal Stability Assay
This protocol outlines the assessment of the metabolic stability of this compound by measuring its disappearance over time when incubated with human liver microsomes.
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent like DMSO.[3]
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[4]
-
Human Liver Microsomes (HLM): Thaw HLM on ice and dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.[8]
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[10]
2. Incubation Procedure:
-
Add the diluted this compound solution to the wells of a 96-well plate to achieve a final concentration of 1 µM.[4][8]
-
Add the diluted microsome solution to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.[8]
-
Initiate the reaction by adding the NRS solution.[8]
3. Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[4][8]
-
The 0-minute time point is typically taken immediately after adding the NRS.
4. Sample Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of this compound at each time point using LC-MS/MS.[4][7]
5. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[3]
Visualizations
Signaling Pathway
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 4. mercell.com [mercell.com]
- 5. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: ASK1-IN-6 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ASK1-IN-6 in in vivo experiments. As specific toxicity data for this compound is not publicly available, this guide leverages information from the broader class of Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors to provide guidance on minimizing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5)[1]. Under cellular stress conditions, such as oxidative stress, endoplasmic reticulum (ER) stress, or inflammatory signals, ASK1 becomes activated[2][3]. Activated ASK1 then phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways[2][3][4]. These pathways are involved in cellular responses leading to inflammation, apoptosis, and fibrosis[4]. This compound, by inhibiting ASK1, is designed to block these downstream signaling events.
Q2: What are the potential therapeutic applications of inhibiting ASK1?
A2: The ASK1 signaling pathway is implicated in the pathophysiology of a wide range of diseases. Consequently, ASK1 inhibitors are being investigated for various therapeutic applications, including:
-
Fibrotic Diseases: Such as non-alcoholic steatohepatitis (NASH) and diabetic kidney disease[5].
-
Neurodegenerative Diseases: Including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS)[4].
-
Cardiovascular Diseases: Due to the role of ASK1 in cardiac apoptosis and remodeling.
-
Inflammatory Conditions: Given the involvement of the ASK1 pathway in inflammatory responses.
-
Oncology: Where ASK1 has been implicated in tumor growth and progression[4].
Q3: What are the potential side effects of ASK1 inhibitors in vivo?
A3: While specific side effects for this compound are not documented, information from other small molecule kinase inhibitors and ASK1 inhibitors like Selonsertib (GS-4997) and GS-444217 can provide insights into potential class-wide effects. Researchers should be vigilant for:
-
Hepatotoxicity: As many small molecule kinase inhibitors are metabolized in the liver, monitoring liver function is crucial[6].
-
Cardiovascular Effects: Off-target effects on other kinases could potentially lead to cardiovascular toxicities[7].
-
Gastrointestinal Issues: General gastrointestinal upset can occur with orally administered small molecules.
-
Immunosuppression: As the ASK1 pathway is involved in immune responses, its inhibition could potentially increase susceptibility to infections.
It is important to note that ASK1 knockout mice have been reported to be healthy and long-lived, suggesting that specific inhibition of ASK1 may have a favorable safety profile compared to broader inhibition of the p38/JNK pathways[5].
Troubleshooting Guide: Minimizing In Vivo Side Effects
This guide provides actionable steps to mitigate potential side effects during in vivo studies with this compound.
| Potential Issue | Troubleshooting/Mitigation Strategy | Experimental Protocol/Monitoring |
| Unexpected Toxicity or Mortality | 1. Dose-Range Finding Study: Conduct a preliminary dose-range finding study to determine the Maximum Tolerated Dose (MTD). 2. Vehicle Control: Ensure the vehicle used for drug administration is well-tolerated and does not cause adverse effects. 3. Route of Administration: Consider alternative routes of administration (e.g., intraperitoneal vs. oral gavage) that may alter the pharmacokinetic and toxicity profile. | Protocol: See "Protocol for Dose-Range Finding Study" below. Monitoring: Daily clinical observation for signs of toxicity (weight loss, lethargy, ruffled fur), and regular monitoring of food and water intake. |
| Hepatotoxicity (Elevated Liver Enzymes) | 1. Dose Adjustment: Reduce the dose of this compound. 2. Co-administration with Hepatoprotectants: While not a standard approach, in specific experimental contexts, the use of hepatoprotective agents could be explored, but this may confound results. | Monitoring: Perform baseline and periodic blood collection for clinical chemistry analysis, specifically monitoring ALT, AST, and bilirubin levels. Protocol: See "Protocol for Blood Collection and Analysis" below. |
| Off-Target Effects | 1. Selectivity Profiling: If possible, obtain or perform kinase selectivity profiling for this compound to understand its potential off-target activities. 2. Use of Multiple Inhibitors: Corroborate findings with another structurally distinct ASK1 inhibitor to ensure the observed phenotype is due to on-target inhibition. | Monitoring: Comprehensive toxicological assessment including histopathology of major organs to identify any unexpected tissue damage. |
| Poor Efficacy at Non-Toxic Doses | 1. Pharmacokinetic (PK) Analysis: Determine the PK profile of this compound in the chosen animal model to ensure adequate exposure at the target tissue. 2. Pharmacodynamic (PD) Analysis: Measure the inhibition of downstream targets (e.g., phosphorylated p38 or JNK) in the target tissue to confirm target engagement. | Protocol: See "Protocol for Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis" below. |
Experimental Protocols
Protocol for Dose-Range Finding Study
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in mice.
Methodology:
-
Animal Model: Use a small cohort of the same mouse strain, age, and sex as planned for the main efficacy study.
-
Dose Groups: Establish at least 3-4 dose groups with a vehicle control group (n=3-5 mice per group). Doses should be escalated, for example, 10, 30, 100 mg/kg.
-
Administration: Administer this compound via the intended route for the efficacy study (e.g., oral gavage) once daily for 5-7 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming).
-
Monitor food and water consumption.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-20% loss in body weight.
-
Necropsy: At the end of the study, perform a gross necropsy to examine for any visible organ abnormalities.
Protocol for Blood Collection and Analysis
Objective: To monitor for hematological and biochemical signs of toxicity.
Methodology:
-
Blood Collection: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at baseline and at selected time points during the study. For terminal endpoints, cardiac puncture under anesthesia is recommended for maximum volume.
-
Sample Processing:
-
For hematology , collect blood in EDTA-coated tubes.
-
For clinical chemistry , collect blood in serum separator tubes, allow to clot, and centrifuge to separate serum.
-
-
Analysis:
-
Hematology: Analyze for complete blood count (CBC) including red blood cells, white blood cells, platelets, and hemoglobin.
-
Clinical Chemistry: Analyze serum for markers of liver function (ALT, AST, ALP, bilirubin), kidney function (BUN, creatinine), and other relevant parameters. Diluting plasma may be a viable option to maximize the number of analytes measured from a small sample volume[8][9][10].
-
Protocol for Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Objective: To correlate the concentration of this compound with its biological effect.
Methodology:
-
PK Analysis:
-
Administer a single dose of this compound to a cohort of animals.
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
PD Analysis:
-
Administer this compound and sacrifice animals at time points corresponding to expected peak and trough drug concentrations.
-
Collect the target tissue (e.g., liver, kidney, brain).
-
Analyze tissue lysates by Western blot or other methods for levels of phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK) to assess the extent of target inhibition.
-
Visualizations
Caption: ASK1 signaling pathway and the point of intervention for this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 5. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cardiovascular Toxicities of Small Molecule Tyrosine Kinase Inhibitors: An Opportunity for Systems-Based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of clinical chemistry analytes from a single mouse using diluted plasma: effective way to reduce the number of animals in toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of clinical chemistry analytes from a single mouse using diluted plasma: effective way to reduce the number of animals in toxicity studies | Semantic Scholar [semanticscholar.org]
- 10. evaluation-of-clinical-chemistry-analytes-from-a-single-mouse-using-diluted-plasma-effective-way-to-reduce-the-number-of-animals-in-toxicity-studies - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Overcoming Poor Solubility of ASK1-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of ASK1-IN-6, a selective and orally active inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer for in vitro assays. What is the recommended solvent?
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
A2: This is a common issue known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower.[2] Here are several troubleshooting steps:
-
Lower the Final Concentration: Try working with a lower final concentration of this compound in your assay.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration below 1% is a general guideline, you may need to test even lower concentrations (e.g., 0.5% or 0.1%) to maintain solubility.
-
Use a Surfactant: Consider adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to your aqueous buffer to help maintain the solubility of the compound.
-
Sonication: After diluting the stock solution, briefly sonicate the final solution to help break down any small precipitates and improve dissolution.[2]
-
pH Adjustment: The solubility of some compounds is pH-dependent. If your experimental conditions allow, you could test the solubility of this compound in buffers with slightly different pH values.[2]
Q3: How should I prepare this compound for in vivo animal studies?
A3: For in vivo oral administration, a common and effective formulation for this compound is a suspension in a vehicle composed of 10% DMSO and 90% corn oil. This formulation has been shown to achieve a solubility of at least 2.5 mg/mL. It is crucial to ensure the suspension is homogenous before each administration.
Quantitative Data: Solubility of this compound
| Solvent/Vehicle | Solubility | Notes |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for in vivo oral administration. |
| DMSO | High (exact value not specified) | Recommended for preparing high-concentration stock solutions.[1] |
| Water | Insoluble | Direct dissolution in aqueous buffers is not recommended.[1] |
| Ethanol | Insoluble | Not a suitable solvent for this compound.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol is adapted from the formulation used in preclinical studies of this compound.
Materials:
-
This compound powder
-
DMSO (high purity, anhydrous)
-
Corn oil
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 25 mg/mL stock solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 25 mg/mL. For example, to prepare 1 mL of stock solution, dissolve 25 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to dissolve the compound. If necessary, gentle warming (e.g., in a 37°C water bath) and/or brief sonication can be used to aid dissolution.
-
-
Prepare the final formulation (10% DMSO / 90% Corn Oil):
-
In a sterile tube, add 9 volumes of corn oil. For example, to prepare 1 mL of the final formulation, add 900 µL of corn oil.
-
Add 1 volume of the 25 mg/mL this compound stock solution in DMSO. For the 1 mL example, add 100 µL of the stock solution.
-
This will result in a final this compound concentration of 2.5 mg/mL.
-
-
Homogenize the Suspension:
-
Vortex the mixture vigorously for several minutes to ensure a uniform suspension.
-
Visually inspect the suspension to ensure there are no large clumps of precipitate.
-
-
Administration:
-
Before each oral administration, vortex the suspension again to ensure homogeneity.
-
Visualizations
ASK1 Signaling Pathway
Caption: The ASK1 signaling cascade and the inhibitory action of this compound.
Troubleshooting Workflow for Poor Solubility of this compound
Caption: A stepwise guide to resolving precipitation issues with this compound.
References
validating ASK1-IN-6 activity in a new experimental setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of ASK1-IN-6 in a new experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective and orally active inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is activated by various cellular stressors such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK3/6 and MKK4/7, which in turn activate p38 and c-Jun N-terminal kinase (JNK), respectively.[2] This signaling cascade plays a crucial role in cellular responses like apoptosis, inflammation, and fibrosis.[3] this compound works by competitively binding to the ATP-binding site of ASK1, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.[3]
Q2: What are the reported IC50 values for this compound?
A2: The reported potency of this compound is summarized in the table below.
| Assay Type | IC50 |
| Biochemical | 7 nM |
| Cellular | 25 nM |
Q3: How can I confirm that this compound is active in my cell-based assay?
A3: The most common method to confirm the activity of this compound is to measure the phosphorylation status of its downstream targets, p38 and JNK, using Western blotting. A successful experiment will show a dose-dependent decrease in the levels of phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK) in cells treated with this compound upon stimulation with a known ASK1 activator (e.g., H₂O₂, TNF-α).
Q4: Is it necessary to measure the phosphorylation of ASK1 (p-ASK1) directly?
A4: While measuring p-ASK1 (typically at Threonine 845) directly would be ideal, it is often challenging due to the low abundance of the protein and the transient nature of its phosphorylation. Therefore, assessing the phosphorylation of the more abundant downstream targets, p38 and JNK, is a widely accepted and reliable surrogate for determining ASK1 activity.[4]
Q5: What are potential off-target effects of this compound?
A5: While this compound is reported to be a selective inhibitor, like all small molecules, it may have off-target effects, especially at higher concentrations.[5] It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize such effects.[6] Potential off-target effects can be investigated by screening against a panel of other kinases or by observing cellular phenotypes that are inconsistent with ASK1 inhibition. One study on a different ASK1 inhibitor, GS444217, noted that a higher concentration led to less inhibition of IL-6 production compared to a lower concentration, suggesting potential off-target effects at the higher dose.[5]
Experimental Protocols & Troubleshooting
Western Blotting to Validate this compound Activity
This protocol describes how to assess the inhibitory effect of this compound on the ASK1 signaling pathway by measuring the phosphorylation of p38 and JNK.
Experimental Workflow
References
- 1. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 4. Deletion of Apoptosis Signal-Regulating Kinase 1 (ASK1) Protects Pancreatic Beta-Cells from Stress-Induced Death but Not from Glucose Homeostasis Alterations under Pro-Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to ASK1-IN-6 and Other Known ASK1 Inhibitors for Researchers
For researchers and professionals in drug development, the landscape of apoptosis signal-regulating kinase 1 (ASK1) inhibitors is one of dynamic evolution. This guide provides an objective comparison of a newer entrant, ASK1-IN-6, with other well-characterized ASK1 inhibitors such as Selonsertib (GS-4997), GS-444217, and NQDI-1. The comparison focuses on quantitative performance data, supported by detailed experimental methodologies, to aid in the selection of the most appropriate compound for preclinical research.
Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] It plays a pivotal role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum stress, and inflammatory cytokines.[3] Upon activation, ASK1 triggers downstream signaling cascades involving c-Jun N-terminal kinase (JNK) and p38 MAPK, which can lead to inflammation, apoptosis, and fibrosis.[2][3] Consequently, the inhibition of ASK1 has emerged as a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and fibrotic diseases.[2][4] This guide will delve into a comparative analysis of this compound and other prominent ASK1 inhibitors.
Quantitative Comparison of ASK1 Inhibitors
The potency of a kinase inhibitor is a primary determinant of its utility in research and potential for therapeutic development. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following tables summarize the available quantitative data for this compound and other selected ASK1 inhibitors.
| Inhibitor | Type | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| This compound | Selective, orally active, blood-brain barrier penetrant | 7[4] | 25[4] |
| Selonsertib (GS-4997) | Orally bioavailable | ~5[5][6] | Not specified |
| GS-444217 | ATP-competitive | 2.87[1][7][8][9][10][11] | Not specified |
| ASK1-IN-2 | Orally active | 32.8[1][12][13][14][15][16] | Not specified |
| NQDI-1 | Selective | 3000 (Ki: 500)[17][18] | Not specified |
Note: The pIC50 of 8.3 for Selonsertib was converted to an approximate IC50 value of 5 nM.
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors' actions, it is crucial to visualize the ASK1 signaling pathway and the general workflow for their characterization.
References
- 1. ASK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. medkoo.com [medkoo.com]
- 10. GS-444217 | MAPK | Apoptosis | ASK | TargetMol [targetmol.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ASK1-IN-2 | MAPK | Apoptosis | ASK | TargetMol [targetmol.com]
- 14. glpbio.com [glpbio.com]
- 15. selleckchem.com [selleckchem.com]
- 16. 404 | BioChemPartner [m.biochempartner.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. apexbt.com [apexbt.com]
A Researcher's Guide to Validating ASK1 Inhibitor Specificity and Selectivity
An objective comparison of methodologies and data for assessing the performance of Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors, with a focus on publicly disclosed compounds such as Selonsertib and GS-444217.
Introduction
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the MAPK signaling cascade.[1] Activated by a variety of cellular stressors including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines, ASK1 initiates downstream signaling through p38 MAPK and c-Jun N-terminal Kinase (JNK).[2] This pathway is integral to cellular decisions on apoptosis, inflammation, and fibrosis.[1] Consequently, ASK1 has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and fibrotic conditions.[3]
The development of potent and effective ASK1 inhibitors is a key focus in drug discovery. However, a crucial challenge lies in ensuring the specificity and selectivity of these compounds.[4] Given the highly conserved nature of the ATP-binding pocket across the human kinome, the potential for off-target effects is substantial.[5] These off-target activities can lead to undesired side effects or confound experimental results, making rigorous validation of inhibitor specificity and selectivity paramount.
This guide provides an objective comparison of experimental methods used to validate the performance of ASK1 inhibitors. While the initial topic of interest was "ASK1-IN-6," no publicly available data could be found for a compound with this specific designation. Therefore, this guide will focus on general principles and utilize data from well-characterized, publicly disclosed ASK1 inhibitors, such as Selonsertib (GS-4997) and GS-444217, to illustrate the validation process.
The ASK1 Signaling Pathway
Under basal conditions, ASK1 is kept in an inactive state through interaction with inhibitory proteins like thioredoxin (Trx).[2] Upon exposure to stress signals, these inhibitory interactions are disrupted, leading to ASK1 oligomerization and autophosphorylation, resulting in its activation. Activated ASK1 then phosphorylates and activates MAP2K proteins (MKK3/6 and MKK4/7), which in turn activate the downstream p38 and JNK pathways, respectively, culminating in a cellular response.
Figure 1. Simplified ASK1 signaling pathway under cellular stress.
Experimental Methodologies for Specificity and Selectivity Validation
A multi-faceted approach is essential for robustly characterizing a novel kinase inhibitor. This typically involves a combination of biochemical assays, cell-based target engagement assays, and downstream functional readouts.
Biochemical Kinase Assays
Biochemical assays are the first step in determining an inhibitor's potency (e.g., IC50) against the target kinase and its selectivity across the kinome.
-
Protocol: ADP-Glo™ Kinase Assay for ASK1 Activity
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT). Serially dilute the test inhibitor in the kinase buffer with DMSO.
-
Kinase Reaction: In a 384-well plate, add 1 µl of the inhibitor dilution, followed by 2 µl of a mix containing the ASK1 enzyme and its substrate (e.g., Myelin Basic Protein, MBP).
-
Initiation: Start the reaction by adding 2 µl of an ATP solution. The final reaction volume is 5 µl. Incubate for 60 minutes at room temperature.
-
Termination and ADP Detection: Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µl of Kinase Detection Reagent to convert the generated ADP into ATP and then into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity correlates with the amount of ADP produced and thus, the kinase activity. Calculate IC50 values from the dose-response curves.
-
-
Kinome-wide Selectivity Screening (e.g., KINOMEscan™): To assess selectivity, the inhibitor is tested against a large panel of kinases (often over 400). This is typically performed by specialized vendors. The output is often reported as the dissociation constant (Kd) or percent of control, allowing for the calculation of selectivity scores.
Cellular Target Engagement Assays
These assays confirm that the inhibitor binds to its intended target within the complex environment of a living cell.
-
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Culture cells (e.g., HEK293) to confluency. Treat the cells with the ASK1 inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Thermal Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of soluble ASK1 protein remaining at each temperature by Western Blot or ELISA. Ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm) compared to the vehicle control.
-
Downstream Signaling Pathway Analysis
This functional assay verifies that target engagement by the inhibitor leads to the expected biological effect, i.e., the inhibition of the downstream signaling cascade.
-
Protocol: Western Blot for Phospho-p38 and Phospho-JNK
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or primary cells) and allow them to adhere. Pre-treat the cells with various concentrations of the ASK1 inhibitor for 1-2 hours.
-
Stimulation: Induce ASK1 activity by treating the cells with a stressor, such as H₂O₂ (e.g., 1 mM for 15-30 minutes) or TNFα.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A selective ASK1 inhibitor should reduce the levels of p-p38 and p-JNK in a dose-dependent manner without affecting the total protein levels.
-
A Typical Workflow for Inhibitor Validation
The validation of a potential ASK1 inhibitor follows a logical progression from initial biochemical characterization to cellular and functional confirmation.
Figure 2. General workflow for validating the specificity and selectivity of an ASK1 inhibitor.
Comparative Data for Selected ASK1 Inhibitors
While comprehensive, publicly available kinome-wide screening data is limited for many inhibitors, we can compile potency and key selectivity information from various sources to guide researchers.
| Inhibitor | Primary Target IC50 / pIC50 | Known Off-Targets / Selectivity Profile | Reference |
| Selonsertib (GS-4997) | pIC50 = 8.3 | Described as a "highly selective" inhibitor. It has been noted to interact with ABC transporters ABCB1 and ABCG2, which can confer multidrug resistance.[4] | [6] |
| GS-444217 | IC50 = 2.87 nM | Described as a "potent, selective... and ATP-competitive inhibitor of ASK1".[7] | [7] |
| Compound 21 (CNS-penetrant) | Biochemical IC50 = 138 nM | Profiled against a panel of 468 kinases and found to be "moderately selective" with a selectivity score (S-score(10)) of 0.07. | [8] |
Note: The selectivity score (S-score) is a method to quantify selectivity, where a lower score indicates higher selectivity.
Conclusion
The rigorous validation of an ASK1 inhibitor's specificity and selectivity is a non-negotiable step in both basic research and drug development. Relying solely on a potent IC50 value against the primary target is insufficient. A combination of broad biochemical screening, confirmation of target engagement in a cellular context, and verification of downstream pathway modulation is required to build a robust profile of an inhibitor's performance. As demonstrated by the available data for compounds like Selonsertib and GS-444217, achieving high selectivity is a key objective. Researchers should critically evaluate the available data and, where necessary, perform their own validation experiments to ensure that their findings are directly attributable to the inhibition of ASK1.
References
- 1. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Selonsertib | C24H24FN7O | CID 71245288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights into the Mechanism of Inhibitor Selectivity toward the Dark Kinase STK17B against Its High Homology STK17A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma [frontiersin.org]
- 7. Identification of novel ASK1 inhibitors using virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Selonsertib (GS-4997) Cross-Reactivity with Other Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the kinase selectivity of Selonsertib (GS-4997), a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). Due to the absence of publicly available information for a compound specifically named "ASK1-IN-6," this guide focuses on Selonsertib as a well-characterized and clinically evaluated ASK1 inhibitor.[1] Understanding the cross-reactivity profile of a kinase inhibitor is crucial for interpreting its biological effects and anticipating potential off-target activities. This document summarizes the available data on Selonsertib's interaction with other kinases, details relevant experimental methodologies, and provides visual representations of the associated signaling pathway and experimental workflows.
Selonsertib (GS-4997) Kinase Selectivity Profile
Selonsertib has been described as a highly selective and potent inhibitor of ASK1.[2][3] Biochemical assays have determined its half-maximal inhibitory concentration (IC50) and pIC50 against ASK1, indicating strong target engagement.
Table 1: Potency of Selonsertib against ASK1
| Parameter | Value | Assay Type | Reference |
| pIC50 | 8.3 | Not Specified | [2][3] |
| IC50 | 3.2 nM | Not Specified | [4] |
| IC50 | 5.012 nM | HTRF assay | [2] |
ASK1 Signaling Pathway
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key component of the MAPK signaling cascade. It is activated by various stress signals, including reactive oxygen species (ROS), and subsequently activates downstream kinases such as MKK4/7 and MKK3/6, leading to the activation of JNK and p38 MAPK, respectively. This pathway is implicated in cellular processes like apoptosis, inflammation, and fibrosis.
Experimental Protocols for Kinase Inhibition Assays
The inhibitory activity of compounds like Selonsertib against various kinases is typically determined using in vitro biochemical assays. Below is a generalized protocol for a common type of kinase inhibition assay, the LanthaScreen™ Eu Kinase Binding Assay, which is a time-resolved fluorescence resonance energy transfer (TR-FRET) method.
Objective: To determine the IC50 value of a test compound (e.g., Selonsertib) against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Europium (Eu)-labeled anti-tag antibody specific to the kinase
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)
-
Test compound (Selonsertib) serially diluted in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Experimental Workflow:
Procedure:
-
Compound Preparation: Prepare a serial dilution of Selonsertib in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations.
-
Reagent Preparation:
-
Prepare a working solution of the kinase and the Eu-labeled anti-tag antibody in the assay buffer.
-
Prepare a working solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.
-
-
Assay Assembly:
-
Add the diluted Selonsertib or DMSO (for control wells) to the wells of a 384-well plate.
-
Add the kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding the tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium, ~615 nm) and acceptor (Alexa Fluor™ 647, ~665 nm) wavelengths.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
The percentage of inhibition is calculated relative to the high (DMSO control) and low (no kinase or excess unlabeled ATP competitor) signal controls.
-
Plot the percentage of inhibition against the logarithm of the Selonsertib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Selonsertib (GS-4997) is a potent and reportedly highly selective inhibitor of ASK1. While specific quantitative data on its cross-reactivity with a broad panel of kinases is not publicly available, the provided information on its potency against ASK1 is a key indicator of its primary mechanism of action. The detailed experimental protocol for a kinase inhibition assay offers a framework for how such selectivity data can be generated. For researchers and drug developers, understanding both the on-target potency and the potential for off-target interactions is critical for the continued investigation and development of kinase inhibitors.
References
Efficacy of ASK1 Inhibition: A Comparative Analysis in Wild-Type versus ASK1 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibition in wild-type cells versus ASK1 knockout cells. The data presented herein, derived from preclinical research, highlights the specific role of ASK1 in mediating cellular stress responses and the targeted effect of its inhibitors. While direct comparative data for a specific compound named "ASK1-IN-6" is not publicly available, this guide utilizes data from studies on other selective ASK1 inhibitors and ASK1 knockout models to illustrate the principles of on-target efficacy.
ASK1 Signaling Pathway
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key component of the MAPK signaling cascade.[1] It is activated by a variety of cellular stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines.[1] Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[1] This signaling cascade ultimately leads to cellular responses such as apoptosis, inflammation, and fibrosis.[2][3]
References
- 1. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the ASK1 Inhibitor GS-444217 (ASK1-IN-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] It plays a pivotal role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Dysregulation of the ASK1 pathway has been implicated in a range of diseases, making it an attractive therapeutic target. This guide provides a detailed overview of the potent and selective ASK1 inhibitor, GS-444217. It is important to note that while the designation ASK1-IN-6 was specified, the predominant and formally recognized name for this compound in scientific literature and commercial sources is GS-444217, with ASK1-IN-1 also used as a synonym.[2][3] This guide will therefore focus on the extensive data available for GS-444217.
Mechanism of Action
GS-444217 is a potent, selective, and orally available ATP-competitive inhibitor of ASK1.[4][5] By binding to the ATP-binding site of ASK1, it prevents the autophosphorylation and subsequent activation of the kinase.[4] This, in turn, blocks the downstream signaling cascade that involves the phosphorylation of MKK3/6 and MKK4/7, and ultimately the activation of p38 and JNK MAP kinases.[4] The inhibition of these pathways mitigates cellular responses such as apoptosis, inflammation, and fibrosis.
Signaling Pathway
The following diagram illustrates the ASK1 signaling pathway and the point of inhibition by GS-444217.
Caption: The ASK1 signaling pathway is activated by various cellular stressors, leading to the activation of downstream kinases and cellular responses. GS-444217 inhibits the active form of ASK1.
Quantitative Performance Data
The following tables summarize the key performance metrics of GS-444217 based on published experimental data.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Assay Type | Reference |
| IC50 | 2.87 nM | Cell-free ASK1 kinase assay | [4][5] |
| Selectivity | Selective over 442 other kinases | KinomeScan at 1 µM | [2] |
| Mechanism | ATP-competitive | Enzyme kinetics | [4] |
Table 2: Cellular Activity
| Parameter | Effective Concentration | Cell Line | Assay Type | Reference |
| Inhibition of ASK1, MKK3/6, MKK4, p38, and JNK phosphorylation | ≥ 0.3 µM | HEK293T cells expressing human ASK1 | Western Blot | [4] |
| Inhibition of cytokine production | 1-25 µM | Human Microvascular Endothelial Cells (HMVECs) | Cytokine Assay | [6] |
Table 3: In Vivo Efficacy
| Parameter | Dose | Animal Model | Key Findings | Reference |
| Inhibition of ASK1, p38, and JNK activation in the kidney | 30 mg/kg | Rat model of oxidative stress | Significant reduction in phosphorylation of target kinases | [7] |
| In vivo EC50 for ASK1 pathway inhibition | ~1.6 µM | Rodent kidney | Correlation of plasma concentration with p-p38 inhibition | [7] |
| Reduction of renal fibrosis and proteinuria | 0.3% w/w in diet | db/db eNOS-/- mouse model of diabetic kidney disease | Attenuation of disease progression | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize GS-444217.
In Vitro ASK1 Kinase Assay (IC50 Determination)
A common method for determining the potency of a kinase inhibitor is a biochemical assay that measures the enzymatic activity of the target kinase. The ADP-Glo™ Kinase Assay is a frequently used platform.
Experimental Workflow:
Caption: A generalized workflow for determining the IC50 of an ASK1 inhibitor using a luminescence-based kinase assay.
Protocol Details:
-
Reaction Setup: The kinase reaction is typically performed in a multi-well plate. Each well contains the active ASK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a buffered solution.
-
Inhibitor Addition: A serial dilution of GS-444217 is added to the wells to achieve a range of concentrations.
-
Incubation: The reaction is incubated at room temperature to allow for the phosphorylation of the substrate by ASK1.
-
ADP Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured. In the ADP-Glo™ assay, remaining ATP is first depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal.
-
Data Analysis: The luminescence is plotted against the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
Cell-Based Phosphorylation Assay
To assess the activity of GS-444217 in a cellular context, Western blotting is used to measure the phosphorylation status of ASK1 and its downstream targets.
Protocol Details:
-
Cell Culture and Treatment: A suitable cell line, such as HEK293T cells overexpressing human ASK1, is cultured. The cells are pre-treated with various concentrations of GS-444217 for a specified time.
-
Stimulation: The ASK1 pathway is activated by treating the cells with a stress-inducing agent (e.g., H2O2 or TNF-α).
-
Cell Lysis: The cells are lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated forms of ASK1, p38, and JNK. Total protein levels of these kinases are also measured as a loading control.
-
Detection and Analysis: The protein bands are visualized using a secondary antibody conjugated to a detection enzyme, and the band intensities are quantified to determine the extent of phosphorylation inhibition.
In Vivo Efficacy in a Rodent Model of Kidney Disease
Animal models are essential for evaluating the therapeutic potential of a drug candidate. GS-444217 has been tested in models of diabetic kidney disease.
Protocol Details:
-
Animal Model: A relevant animal model, such as the db/db eNOS-/- mouse which develops pathology similar to human diabetic kidney disease, is used.[2]
-
Drug Administration: GS-444217 is administered to the animals, often formulated in their chow, for a specified duration.[2]
-
Endpoint Analysis: At the end of the study, various parameters are assessed to determine the effect of the treatment. These can include:
-
Biochemical analysis: Measurement of proteinuria and markers of renal function in urine and blood.
-
Histological analysis: Examination of kidney tissue sections for changes in fibrosis, inflammation, and cellular apoptosis.
-
Molecular analysis: Western blotting or immunohistochemistry of kidney lysates to measure the phosphorylation of ASK1 pathway proteins.
-
Conclusion
GS-444217 is a highly potent and selective inhibitor of ASK1 with demonstrated efficacy in both in vitro and in vivo models. Its ability to modulate the ASK1 signaling pathway highlights its potential as a therapeutic agent for diseases driven by oxidative stress, inflammation, and fibrosis. The comprehensive data presented in this guide provide a valuable resource for researchers and drug development professionals interested in the therapeutic targeting of ASK1.
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of ASK1-IN-6 with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ASK1-IN-6 and other apoptosis signal-regulating kinase 1 (ASK1) inhibitors, with a focus on utilizing small interfering RNA (siRNA) to validate on-target effects. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams to elucidate signaling pathways and workflows.
Introduction to ASK1 Inhibition
Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a key signaling molecule activated by various cellular stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines. Upon activation, ASK1 triggers downstream signaling cascades, primarily through the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. These pathways play crucial roles in apoptosis, inflammation, and fibrosis, making ASK1 a compelling therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and nonalcoholic steatohepatitis (NASH).
Small molecule inhibitors targeting ASK1 have emerged as promising therapeutic agents. Verifying that the observed cellular effects of these inhibitors are a direct result of their interaction with ASK1 is critical. A widely accepted method for this validation is the use of siRNA to specifically silence the expression of the ASK1 gene (MAP3K5). If the phenotypic effects of the inhibitor are recapitulated by ASK1 siRNA, it provides strong evidence of on-target activity.
Comparison of ASK1 Inhibitors
Several small molecule inhibitors targeting ASK1 have been developed. This section compares this compound with other notable inhibitors based on their potency and selectivity.
| Inhibitor | Synonym(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Profile | Key Cellular Effects |
| This compound | GS-444217 | 2.87[1] | 25[2] | Highly selective for ASK1.[3] | Reduces oxidative stress-induced ASK1 signaling, inhibits acute renal tubular injury, and reduces inflammatory markers in the brain.[2][4] |
| Selonsertib | GS-4997 | Not explicitly stated in provided abstracts, but is a selective ASK1 inhibitor.[5][6][7] | Not explicitly stated in provided abstracts. | Selective ASK1 inhibitor.[5][6][7] | Reduces liver fibrosis and inflammation in NASH models.[6][8] However, Phase III trials in NASH did not meet primary endpoints.[7][9] |
| MSC2032964A | 93[10] | Not explicitly stated in provided abstracts. | High selectivity for ASK1.[10] | Attenuates neuroinflammation and demyelination in a mouse model of multiple sclerosis.[10] | |
| NQDI-1 | Not explicitly stated in provided abstracts. | Not explicitly stated in provided abstracts. | An identified inhibitor of ASK1. | Attenuates acute ischemic renal injury. |
Confirming On-Target Effects with siRNA
The core principle of using siRNA for target validation is to compare the phenotype induced by the small molecule inhibitor with the phenotype resulting from the specific knockdown of the target protein. A successful confirmation will show a similar biological outcome, thereby attributing the inhibitor's effect to its intended target.
Experimental Workflow
The following diagram illustrates a typical workflow for confirming the on-target effects of an ASK1 inhibitor using siRNA.
Caption: Experimental workflow for validating this compound on-target effects.
Experimental Protocols
siRNA Transfection of HeLa Cells
This protocol is adapted for a 6-well plate format.
Materials:
-
HeLa cells
-
ASK1 siRNA (and non-targeting control siRNA)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 10-50 nM of siRNA into 100 µL of Opti-MEM™ I Medium. Mix gently. b. In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the media from the cells and wash once with PBS. b. Add the 200 µL of siRNA-lipid complex to each well. c. Add 800 µL of complete growth medium to each well. d. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
RNA Extraction and RT-qPCR for ASK1 mRNA Levels
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for human ASK1 and a housekeeping gene (e.g., GAPDH)
Primer Sequences:
-
Human ASK1 (Forward): 5'-AGAGGCTTGCTGGCATAAACCC-3'[11]
-
Human ASK1 (Reverse): 5'-GCTGCTTTTCCGTAGCCTCTTG-3'[11]
-
Human GAPDH (Forward): 5'-TGCACCACCAACTGCTTAGC-3'[12]
-
Human GAPDH (Reverse): 5'-GGCATGGACTGTGGTCATGAG-3'[12]
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells according to the manufacturer's protocol of your chosen kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 10 µM each), and cDNA template. b. Run the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). c. Analyze the data using the ΔΔCt method to determine the relative expression of ASK1 mRNA, normalized to the housekeeping gene.
Western Blot for ASK1 and Phospho-JNK
Materials:
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ASK1 (Thr845) (1:1000 dilution)[13]
-
Rabbit anti-ASK1 (total)
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-JNK (total)
-
Mouse anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Cell Lysis Buffer (RIPA):
-
150 mM NaCl
-
1% NP-40 or Triton X-100
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
50 mM Tris, pH 8.0
-
Add protease and phosphatase inhibitor cocktails immediately before use.
Procedure:
-
Protein Extraction: a. Wash cells with ice-cold PBS and lyse with RIPA buffer. b. Scrape the cells and transfer the lysate to a microfuge tube. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration.
-
SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and detect the signal using a chemiluminescent substrate.
Signaling Pathway
The following diagram illustrates the ASK1 signaling pathway and the points of intervention for ASK1 inhibitors and siRNA.
Caption: ASK1 signaling pathway and points of inhibition.
Conclusion
The combined use of potent and selective small molecule inhibitors like this compound and specific gene silencing with siRNA provides a robust methodology for validating the on-target effects of drug candidates. The experimental protocols and comparative data presented in this guide offer a framework for researchers to confidently assess the therapeutic potential of targeting the ASK1 signaling pathway. The convergence of phenotypic outcomes between pharmacological inhibition and genetic knockdown is a cornerstone of rigorous drug discovery and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynamic phosphorylation of apoptosis signal regulating kinase 1 (ASK1) in response to oxidative and electrophilic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. thno.org [thno.org]
- 13. Phospho-ASK1 (Thr845) Antibody | Cell Signaling Technology [cellsignal.com]
ASK1-IN-6 vs. p38 Inhibitors: A Comparative Guide for Researchers
A strategic analysis of targeting upstream versus downstream nodes in the MAPK signaling cascade for therapeutic intervention.
In the landscape of drug discovery for inflammatory, neurodegenerative, and other stress-related diseases, the mitogen-activated protein kinase (MAPK) signaling pathways have been a focal point of intense research. Within this network, both Apoptosis Signal-Regulating Kinase 1 (ASK1) and p38 MAPK have emerged as critical therapeutic targets. This guide provides a detailed comparison of ASK1-IN-6, a representative ASK1 inhibitor, and prominent p38 inhibitors that have undergone significant preclinical and clinical evaluation. We delve into their mechanism of action, potency, selectivity, and the strategic implications of targeting different nodes of the same signaling cascade.
Mechanism of Action: A Tale of Upstream vs. Downstream Inhibition
The fundamental difference between this compound and p38 inhibitors lies in their position within the MAPK signaling cascade. ASK1, a member of the MAP3K family, acts as an upstream activator of both the p38 and c-Jun N-terminal kinase (JNK) pathways in response to various stress signals, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2] In contrast, p38 MAPKs are serine/threonine kinases that function further downstream, mediating cellular responses such as inflammation, apoptosis, and cell differentiation.[3][4]
By inhibiting ASK1, this compound can theoretically block the activation of both the p38 and JNK pathways, offering a broader impact on stress-induced signaling.[1][5] Conversely, p38 inhibitors provide a more focused intervention by selectively blocking the activity of p38 kinases.[5][6]
Potency and Selectivity: A Quantitative Comparison
The efficacy and safety of a kinase inhibitor are largely determined by its potency against the intended target and its selectivity over other kinases. The following tables summarize the available biochemical and cellular potency data for this compound and several well-characterized p38 inhibitors.
Table 1: Biochemical Potency of this compound and Select p38 Inhibitors
| Compound | Primary Target | IC₅₀ (nM) | Other Notable Targets (IC₅₀/Kᵢ/Kₐ in nM) |
| This compound | ASK1 | 7 (biochemical) | Data on broader kinase selectivity is limited. |
| VX-745 (Neflamapimod) | p38α | 10 | p38β (220)[7][8] |
| BIRB-796 (Doramapimod) | p38α | 38 | p38β (65), p38γ (200), p38δ (520), B-Raf (83), JNK2 (100)[4][9] |
| Ralimetinib (LY2228820) | p38α / p38β | 5.3 / 3.2 | EGFR (significantly less potent but drives anticancer activity)[10][11] |
Table 2: Cellular Potency of this compound and Select p38 Inhibitors
| Compound | Cellular Assay | IC₅₀ (nM) |
| This compound | ASK1 autophosphorylation | 25[12] |
| VX-745 (Neflamapimod) | IL-1β and TNFα production in PBMCs | 45 and 51, respectively[8] |
| BIRB-796 (Doramapimod) | LPS-induced TNFα production in human PBMCs | 21[13] |
| Ralimetinib (LY2228820) | Phospho-MAPKAPK-2 (pMK2) in RAW 264.7 cells | 34.3[14] |
Experimental Protocols
A comprehensive understanding of the quantitative data requires insight into the methodologies used for their generation. Below are summaries of typical experimental protocols for assessing inhibitor potency.
Biochemical Kinase Inhibition Assays
These assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Principle: The assay quantifies the phosphorylation of a specific substrate by the target kinase in the presence of varying concentrations of the inhibitor.
-
Typical Protocol (e.g., ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Dilute recombinant active kinase (e.g., ASK1 or p38α), substrate (e.g., a generic substrate like myelin basic protein or a specific substrate like ATF2 for p38), and ATP to desired concentrations in kinase assay buffer.
-
Compound Addition: Serially dilute the test inhibitor in an appropriate solvent (e.g., DMSO) and add to the wells of a microplate.
-
Kinase Reaction: Add the kinase to the wells containing the inhibitor and pre-incubate. Initiate the reaction by adding the substrate and ATP mixture. Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ assay, for instance, converts ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Cellular Assays for Target Engagement and Downstream Signaling
These assays assess the ability of an inhibitor to engage its target within a cellular context and modulate downstream signaling events.
-
Principle: Cells are treated with a stimulus to activate the target pathway, followed by treatment with the inhibitor. The phosphorylation status of the target kinase or its downstream substrates is then measured.
-
Typical Protocol (e.g., Western Blotting):
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, HeLa, or relevant primary cells) and grow to a suitable confluency. Pre-treat cells with various concentrations of the inhibitor for a specific duration. Stimulate the cells with an appropriate agonist (e.g., H₂O₂, TNF-α, or anisomycin) to activate the ASK1/p38 pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose). Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-ASK1, phospho-p38, phospho-MK2, phospho-HSP27).
-
Detection: Use a labeled secondary antibody and a suitable detection reagent (e.g., chemiluminescence) to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
-
Discussion and Future Perspectives
The choice between targeting an upstream kinase like ASK1 versus a downstream effector like p38 has significant therapeutic implications.
Advantages of Targeting ASK1:
-
Broader Impact: Inhibition of ASK1 can simultaneously block both p38 and JNK signaling, which may be beneficial in diseases where both pathways contribute to pathology.[1]
-
Potential for Overcoming Resistance: In scenarios where downstream signaling pathways have redundant activation mechanisms, targeting a common upstream node like ASK1 could be more effective.
-
Favorable Clinical Experience (to date): While the development of many p38 inhibitors has been hampered by toxicity and lack of efficacy in clinical trials, some ASK1 inhibitors have shown a more promising safety and efficacy profile in early human studies for certain indications.[15]
Advantages of Targeting p38:
-
Greater Specificity of Effect: For diseases where p38 is the primary driver of pathology and JNK signaling may have beneficial or benign roles, a selective p38 inhibitor would be preferable to avoid off-target effects associated with JNK inhibition.
-
More Mature Field: The extensive research on p38 inhibitors has led to a deep understanding of their structure-activity relationships and potential liabilities, which can inform the design of next-generation inhibitors.
Challenges and Considerations:
-
Selectivity: As with any kinase inhibitor, achieving high selectivity is crucial to minimize off-target effects. The selectivity profile of this compound against a broad panel of kinases is not as extensively published as those for many p38 inhibitors.
-
Clinical Translation: Despite the challenges, research into p38 inhibitors continues, with a focus on developing isoform-selective inhibitors and exploring new therapeutic areas. The clinical journey for ASK1 inhibitors is also ongoing, and their long-term efficacy and safety remain to be fully established.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inh...: Ingenta Connect [ingentaconnect.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. rndsystems.com [rndsystems.com]
- 14. selleckchem.com [selleckchem.com]
- 15. ASK1 inhibitor treatment suppresses p38/JNK signalling with reduced kidney inflammation and fibrosis in rat crescentic glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
ASK1-IN-6: A Comparative Guide to a Novel ASK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. Its activation under cellular stress, such as oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals, triggers downstream pathways involving c-Jun N-terminal kinase (JNK) and p38 MAPK. This cascade plays a pivotal role in orchestrating cellular responses like apoptosis, inflammation, and fibrosis. Consequently, ASK1 has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.
This guide provides a comparative analysis of ASK1-IN-6, a novel inhibitor of ASK1, in the context of other well-characterized ASK1 inhibitors. We will delve into its performance, supported by available experimental data, and provide insights into its potential applications in various cell types.
Performance Comparison of ASK1 Inhibitors
The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Below is a summary of the reported biochemical and cellular IC50 values for this compound and a selection of other notable ASK1 inhibitors. It is important to note that direct comparative studies of these inhibitors in the same experimental settings are limited.
| Inhibitor | Type/Class | Biochemical IC50 (nM) | Cellular IC50 (nM) | Key Features |
| This compound | Not specified | 7 | 25 | Selective, orally active, and blood-brain barrier penetrant.[1] |
| Selonsertib (GS-4997) | Imidazopyridine | Not specified | Not specified | Orally bioavailable; has been evaluated in clinical trials for NASH. |
| GS-444217 | Triazolopyridine | 2.87 | Not specified | Highly potent and selective ATP-competitive inhibitor. |
| MSC2032964A | Pyrazolopyrimidine | 93 | Not specified | Orally active. |
Differential Effects of ASK1 Inhibition in Various Cell Types
The cellular context is paramount in determining the outcome of ASK1 inhibition. The effects on apoptosis and inflammation can vary significantly between different cell types due to the intricate network of signaling pathways at play.
Effects on Apoptosis
-
Cancer Cells: In lung cancer cell lines A549 and NCI-H1975, overexpression of ASK1 has been shown to impair cell proliferation and migration, suggesting a tumor-suppressive role. This effect was found to be independent of p38 activation and was mediated through the inactivation of the transcriptional co-activator TAZ.
-
Pancreatic β-cells: In MIN6 pancreatic β-cells, silencing of ASK1 offered partial protection from apoptosis induced by ER stress (thapsigargin) and lipotoxicity (palmitate). In isolated islets, ASK1 deficiency completely prevented cytokine-induced activation of pro-apoptotic caspases 3 and 7 in the short term.
-
Neuronal Cells: In neuronal cultures, ASK1 deficiency has been shown to provide significant protection against beta-amyloid-induced cell death, with the ASK1-JNK pathway being a primary effector of this process.[2]
Effects on Inflammation
-
Endothelial Cells: In human microvascular endothelial cells (HMVECs), ASK1 inhibition by GS-444217 and MSC2032964A reduced the production of pro-inflammatory cytokines following LPS stimulation. Interestingly, this effect was mediated through the inhibition of JNK phosphorylation, while p38 phosphorylation remained unaffected. This suggests a specific role for the ASK1-JNK axis in endothelial inflammation.
-
Macrophages: In macrophages, ASK1 is involved in the induction of inflammatory cytokines such as IL-6 in response to viral infection.[3]
-
Glial Cells: In a model of experimental autoimmune encephalomyelitis (EAE), ASK1 deficiency or inhibition with MSC2032964A attenuated neuroinflammation.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for key experiments used to characterize ASK1 inhibitors.
In Vitro Kinase Assay (Biochemical IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified ASK1 by 50%.
Materials:
-
Recombinant human ASK1 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., MKK6)
-
ASK1 inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the ASK1 inhibitor in DMSO.
-
Add the diluted inhibitor to the wells of a 384-well plate.
-
Add the ASK1 enzyme and substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for ASK1 Inhibition (Cellular IC50 Determination)
Objective: To measure the potency of an inhibitor in a cellular context by assessing its ability to block ASK1-mediated downstream signaling.
Materials:
-
A relevant cell line (e.g., HEK293T, U2OS)
-
Cell culture medium and supplements
-
ASK1 activator (e.g., H2O2, sorbitol)
-
ASK1 inhibitor (e.g., this compound)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the ASK1 inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the cells with an ASK1 activator to induce downstream signaling.
-
Lyse the cells and collect the lysates.
-
Perform Western blotting to detect the levels of phosphorylated p38 or JNK.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Plot the percentage of inhibition of phosphorylation against the inhibitor concentration to calculate the cellular IC50.
Cell Viability/Apoptosis Assay
Objective: To evaluate the effect of ASK1 inhibition on cell survival and apoptosis in response to a pro-apoptotic stimulus.
Materials:
-
A relevant cell line
-
Cell culture medium and supplements
-
Pro-apoptotic stimulus (e.g., TNF-α, staurosporine)
-
ASK1 inhibitor (e.g., this compound)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate.
-
Treat the cells with the ASK1 inhibitor at various concentrations.
-
Induce apoptosis by adding the pro-apoptotic stimulus.
-
Incubate for a specified time (e.g., 24-48 hours).
-
Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Conclusion
This compound is a potent, selective, and brain-penetrant inhibitor of ASK1 with promising therapeutic potential. While direct comparative data with other inhibitors in various cell types is still emerging, the available information suggests it is a valuable tool for investigating the role of ASK1 in health and disease. The differential effects of ASK1 inhibition observed across various cell lines underscore the importance of context-specific investigations. The experimental protocols outlined in this guide provide a framework for researchers to further characterize this compound and other novel ASK1 inhibitors, ultimately contributing to the development of new therapeutic strategies for a multitude of stress-related disorders.
References
Validating the Therapeutic Window of ASK1 Inhibition: A Comparative Guide to Selonsertib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of selonsertib (GS-4997), a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), against other therapeutic strategies targeting the ASK1 signaling pathway. The objective is to facilitate an understanding of the therapeutic window of ASK1 inhibition by presenting supporting experimental data, detailed methodologies, and visual representations of key biological and experimental frameworks.
The Role of ASK1 in Disease Pathophysiology
Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a key enzyme in the mitogen-activated protein kinase (MAPK) pathway.[1][2] It plays a crucial role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals.[2][3][4][5] Under normal physiological conditions, ASK1 is kept in an inactive state by inhibitory proteins like thioredoxin (Trx).[1][4] However, upon exposure to stress signals, ASK1 becomes activated, initiating a signaling cascade that involves the phosphorylation of downstream kinases MKK4/7 and MKK3/6.[2][4][6] This in turn leads to the activation of c-Jun N-terminal kinases (JNKs) and p38 MAPKs, respectively.[2][3][4][6]
The sustained activation of the ASK1 pathway is implicated in the pathogenesis of numerous diseases by promoting apoptosis, inflammation, and fibrosis.[3][4][7] Consequently, inhibiting ASK1 has emerged as a promising therapeutic strategy for a range of conditions, including cardiovascular, neurodegenerative, and kidney diseases, as well as non-alcoholic steatohepatitis (NASH).[4][5][8]
ASK1 Signaling Pathway
The following diagram illustrates the central role of ASK1 in response to cellular stress and its downstream signaling to JNK and p38 MAPKs.
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 5. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are the new molecules for ASK1 inhibitors? [synapse.patsnap.com]
A Comparative In Vivo Efficacy Analysis: ASK1 Inhibition Versus Angiotensin-Converting Enzyme Inhibition
An Objective Comparison of Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors and the Angiotensin-Converting Enzyme (ACE) Inhibitor, Enalapril, for Therapeutic Intervention in Cardiovascular and Fibrotic Diseases.
Introduction
In the landscape of therapeutic strategies for cardiovascular and fibrotic diseases, two distinct pathways have garnered significant attention: the renin-angiotensin-aldosterone system (RAAS) and the apoptosis signal-regulating kinase 1 (ASK1) signaling cascade. Enalapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, represents a cornerstone in the management of hypertension and heart failure by targeting the RAAS.[1][2] Concurrently, the inhibition of ASK1, a key mediator of cellular stress and inflammation, has emerged as a promising approach for a range of conditions, including cardiovascular, renal, and liver diseases.[3] This guide provides a comparative overview of the in vivo efficacy of representative ASK1 inhibitors, selonsertib (GS-4997) and GS-444217, with the established ACE inhibitor, enalapril. It is important to note that the initially specified "ASK1-IN-6" does not correspond to a publicly documented ASK1 inhibitor; therefore, this comparison utilizes data from well-characterized inhibitors of the same class.
Mechanism of Action: A Tale of Two Pathways
Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[1] Enalaprilat competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[1][2] This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[1]
ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is activated by various stress signals, including reactive oxygen species (ROS), inflammatory cytokines, and endoplasmic reticulum stress.[4][5] Activated ASK1 subsequently activates downstream signaling cascades, primarily the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which play crucial roles in apoptosis, inflammation, and fibrosis.[4][5] ASK1 inhibitors, such as selonsertib and GS-444217, are ATP-competitive small molecules that block the kinase activity of ASK1, thereby mitigating these downstream pathological effects.
Figure 1: Simplified ASK1 Signaling Pathway and Point of Inhibition.
Figure 2: Enalapril's Role in the Renin-Angiotensin System.
Quantitative In Vivo Efficacy Comparison
The following tables summarize key in vivo efficacy data for representative ASK1 inhibitors and enalapril across various preclinical and clinical models.
Table 1: In Vivo Efficacy of ASK1 Inhibitors
| Compound | Disease Model | Species | Dose | Key Findings | Reference |
| Selonsertib (GS-4997) | Nonalcoholic Steatohepatitis (NASH) with F2-F3 Fibrosis | Human | 6 mg or 18 mg daily | Reduction in fibrosis stage in 30% (6mg) and 43% (18mg) of patients after 24 weeks. | [5][6] |
| GS-444217 | Diabetic Kidney Disease (db/db eNOS-/- mice) | Mouse | 0.2% in chow | Reduced glomerular scarring, podocyte death, and renal fibrosis; preserved glomerular filtration rate. | |
| GS-444217 | Monocrotaline-induced Pulmonary Arterial Hypertension | Mouse | 0.2% in chow | Reduced pulmonary pressure and right ventricle hypertrophy. | |
| Unnamed ASK1 Inhibitor | Human Tau Transgenic (Tg4510) Mouse Model (Neuroinflammation) | Mouse | 3, 10, and 30 mg/kg, BID/PO for 4 days | Robust reduction of inflammatory markers (e.g., IL-1β) in the cortex. |
Table 2: In Vivo Efficacy of Enalapril
| Compound | Disease Model | Species | Dose | Key Findings | Reference |
| Enalapril | Essential Hypertension | Human | 10-40 mg daily | ~70% of patients respond with a ≥10 mmHg decrease in diastolic blood pressure. | [1] |
| Enalapril | Congestive Heart Failure | Human | 5 mg twice daily | Significant improvement in functional class and exercise duration. | [4] |
| Enalapril | Spontaneously Hypertensive Rat (SHR) | Rat | 25-30 mg/kg/day in drinking water | Significant reduction in systolic blood pressure. | [1] |
| Enalapril | Chronic Heart Failure | Human | 5 mg twice daily | Reduced left ventricular dimensions and increased left ventricular shortening fraction. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for assessing the efficacy of ASK1 inhibitors and enalapril.
ASK1 Inhibitor In Vivo Efficacy Protocol (NASH Model)
Figure 3: Clinical Trial Workflow for Selonsertib in NASH.
Protocol Details:
-
Study Design: A multicenter, open-label, randomized phase 2 trial.[6]
-
Patient Population: Patients with a liver biopsy-confirmed diagnosis of NASH, stage 2 or 3 fibrosis, and a nonalcoholic fatty liver disease activity score (NAS) of 5 or higher.[6]
-
Treatment Groups: Patients were randomized to receive 24 weeks of treatment with selonsertib (6 mg or 18 mg orally once daily) or a control group.[6]
-
Efficacy Endpoints: The primary endpoint was the proportion of patients with a one or more stage reduction in fibrosis as assessed by paired liver biopsies.[5][6] Secondary endpoints included changes in liver stiffness (measured by magnetic resonance elastography), liver fat content (measured by MRI-proton density fat fraction), and serum biomarkers of apoptosis and necrosis.[5]
Enalapril In Vivo Efficacy Protocol (Spontaneously Hypertensive Rat Model)
Figure 4: Preclinical Study Workflow for Enalapril in SHR.
Protocol Details:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats as controls.[1]
-
Treatment: Enalapril maleate was administered in the drinking water at a dose of 25 to 30 mg/kg per day from 4 to 20 weeks of age.[1]
-
Measurements: Systolic blood pressure was measured weekly using the tail-cuff method.[1] At the end of the study, animals were euthanized, and hearts were excised to determine left ventricular weight and other cardiovascular structural properties.[1]
-
Statistical Analysis: Comparisons of blood pressure and structural parameters were made between the enalapril-treated and control groups.
Conclusion
Enalapril and ASK1 inhibitors represent two distinct yet potentially complementary therapeutic approaches. Enalapril is a well-established and effective treatment for hypertension and heart failure, primarily through its action on the RAAS. ASK1 inhibitors, while still under investigation for various indications, show promise in mitigating cellular stress, inflammation, and fibrosis, which are underlying pathological processes in many cardiovascular and metabolic diseases. The in vivo data presented here highlight the different but significant therapeutic potential of both classes of drugs. Direct comparative in vivo studies would be invaluable to fully elucidate the relative and combined efficacy of these agents in specific disease contexts. Researchers and drug development professionals should consider the distinct mechanisms and demonstrated in vivo effects when designing future studies and therapeutic strategies.
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. Caspase recruitment domain 6 protects against hepatic ischemia/reperfusion injury by suppressing ASK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 4. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic phosphorylation of apoptosis signal regulating kinase 1 (ASK1) in response to oxidative and electrophilic stress - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to ASK1 Inhibitor Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Apoptosis Signal-regulating Kinase 1 (ASK1) has emerged as a critical therapeutic target in a range of diseases characterized by stress-induced inflammation and fibrosis. As a key upstream regulator of the p38 and JNK signaling pathways, its inhibition offers a promising strategy to mitigate cellular damage. While ASK1 inhibitors have shown therapeutic promise as monotherapies, their true potential may lie in synergistic combinations with other targeted agents. This guide provides a comparative overview of the preclinical and clinical evidence for the synergistic effects of two prominent ASK1 inhibitors, Selonsertib (GS-4997) and GS-444217, when combined with other drugs.
ASK1 Signaling Pathway Under Stress
Under cellular stress conditions, such as the presence of reactive oxygen species (ROS), an inhibitory protein called thioredoxin (Trx) dissociates from ASK1. This dissociation triggers the autophosphorylation and activation of ASK1, initiating a downstream signaling cascade. Activated ASK1 phosphorylates and activates MAP kinase kinases (MKKs) 4/7 and 3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively. The activation of these pathways ultimately leads to cellular responses such as apoptosis, inflammation, and fibrosis. ASK1 inhibitors work by blocking the kinase activity of ASK1, thereby preventing the activation of this downstream cascade.
Comparative Analysis of ASK1 Inhibitor Combination Therapies
The following tables summarize the key findings from preclinical and clinical studies investigating the synergistic effects of Selonsertib and GS-444217 in combination with other therapeutic agents.
Table 1: Selonsertib (GS-4997) in Combination with Simtuzumab for Nonalcoholic Steatohepatitis (NASH)
| Parameter | Selonsertib (18 mg) + Simtuzumab | Selonsertib (18 mg) Monotherapy | Simtuzumab Monotherapy |
| Drug Target | ASK1 and LOXL2 | ASK1 | LOXL2 |
| Indication | Nonalcoholic Steatohepatitis (NASH) with F2-F3 Fibrosis | Nonalcoholic Steatohepatitis (NASH) with F2-F3 Fibrosis | Nonalcoholic Steatohepatitis (NASH) with F2-F3 Fibrosis |
| Study Phase | Phase 2 Clinical Trial | Phase 2 Clinical Trial | Phase 2 Clinical Trial |
| Primary Efficacy Endpoint | Improvement in Liver Fibrosis by ≥1 Stage | Improvement in Liver Fibrosis by ≥1 Stage | Improvement in Liver Fibrosis by ≥1 Stage |
| Results | 30% of patients showed fibrosis improvement.[1] | 43% of patients showed fibrosis improvement.[1] | 20% of patients showed fibrosis improvement.[1] |
| Progression to Cirrhosis | 7% of patients.[1] | 3% of patients (1 patient).[1][2] | 20% of patients.[1][2] |
Note: Data is from a Phase 2 open-label trial in patients with NASH and moderate to severe liver fibrosis.[2][3][4] The study concluded that no significant differences were observed between the combination therapy and selonsertib monotherapy.[4]
Table 2: GS-444217 in Combination with Enalapril for Diabetic Kidney Disease (Preclinical)
| Parameter | GS-444217 + Enalapril | GS-444217 Monotherapy | Enalapril Monotherapy |
| Drug Target | ASK1 and Angiotensin-Converting Enzyme (ACE) | ASK1 | Angiotensin-Converting Enzyme (ACE) |
| Indication | Diabetic Kidney Disease | Diabetic Kidney Disease | Diabetic Kidney Disease |
| Model System | Rodent models of kidney injury and fibrosis | Rodent models of kidney injury and fibrosis | Rodent models of kidney injury and fibrosis |
| Key Findings | Greater reduction in proteinuria and regression of glomerulosclerosis compared to monotherapy. | Reduced progressive inflammation and fibrosis in the kidney and halted the decline of glomerular filtration rate. | Standard of care for reducing proteinuria. |
Note: This data is based on preclinical studies in rodent models. The combination of GS-444217 with an ACE inhibitor showed enhanced therapeutic effects.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Assessment of Liver Fibrosis in NASH Clinical Trial (Selonsertib)
Study Design: A multicenter, open-label Phase 2 trial was conducted in patients with a confirmed diagnosis of NASH and stage 2 or 3 liver fibrosis.[3] Patients were randomized to receive selonsertib alone, simtuzumab alone, or a combination of both for 24 weeks.[2][3]
Biopsy Analysis: Liver biopsies were obtained at baseline and at week 24. The primary endpoint was the histological improvement in fibrosis by at least one stage according to the NASH Clinical Research Network (CRN) scoring system, without worsening of NASH.[2][3] A central pathologist, blinded to the treatment group, evaluated the biopsies.[2]
Imaging: Liver stiffness was measured by magnetic resonance elastography (MRE), and liver fat content was assessed using magnetic resonance imaging-proton density fat fraction (MRI-PDFF).[4]
Evaluation of Renal Function in Preclinical Kidney Disease Models (GS-444217)
Animal Models: Rodent models of diabetic kidney disease were utilized to assess the in vivo efficacy of GS-444217.[5] These models were designed to replicate the key pathological features of human diabetic nephropathy, including progressive inflammation, fibrosis, and a decline in glomerular filtration rate.[5]
Drug Administration: GS-444217 was administered to the animals, and its effects were compared to a control group and a group receiving an ACE inhibitor (enalapril). A combination group receiving both GS-444217 and enalapril was also included.
Efficacy Assessment: The therapeutic efficacy was evaluated by measuring changes in proteinuria, a key indicator of kidney damage. Histological analysis of kidney tissue was performed to assess the degree of glomerulosclerosis, inflammation, and fibrosis. The glomerular filtration rate was also monitored to evaluate overall kidney function.[5]
Conclusion
The available data, though limited for some combinations, suggests that targeting the ASK1 pathway in conjunction with other relevant molecular targets can offer enhanced therapeutic benefits. In the case of NASH, while the combination of selonsertib and simtuzumab did not show a clear synergistic effect on fibrosis improvement over selonsertib monotherapy in the initial Phase 2 trial, the study provided valuable insights into the complexity of treating fibrotic diseases.[1][4] In contrast, preclinical data for GS-444217 in combination with an ACE inhibitor for diabetic kidney disease demonstrated a promising synergistic effect, warranting further investigation.[5] These findings underscore the importance of rationally designed combination therapies and highlight the need for further research to identify the most effective synergistic partners for ASK1 inhibitors across various disease indications. Researchers are encouraged to consider the underlying disease mechanisms to select combination agents that target complementary pathways, potentially leading to more profound and durable clinical responses.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. gilead.com [gilead.com]
- 3. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gilead.com [gilead.com]
- 5. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of ASK1-IN-6's Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of ASK1-IN-6 against other known inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1). The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tools for their studies in areas such as neurodegenerative diseases, inflammation, and fibrosis.
Introduction to ASK1 Inhibition
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key upstream regulator of the p38 and c-Jun N-terminal kinase (JNK) signaling pathways.[1] These pathways are activated in response to various cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Dysregulation of the ASK1 signaling cascade has been implicated in the pathogenesis of numerous diseases, making it an attractive therapeutic target. The development of small molecule inhibitors targeting ASK1 is an active area of research aimed at mitigating the downstream effects of ASK1 activation, such as apoptosis, inflammation, and fibrosis.[1]
Comparative Inhibitory Activity
The inhibitory potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or cellular process by 50%. The following table summarizes the reported biochemical and cellular IC50 values for this compound and a selection of other commercially available ASK1 inhibitors. It is important to note that these values are compiled from various sources and experimental conditions may differ, which can influence the absolute IC50 values.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Notes |
| This compound | 7[2] | 25[2] | Selective, orally active, and blood-brain barrier penetrant.[2] |
| ASK1-IN-1 | 21[2] | 138[2] | CNS-penetrant.[2] |
| ASK1-IN-2 | 32.8[2] | Not Reported | Potent and orally active.[2] |
| ASK1-IN-3 | 33.8[2] | Not Reported | Also inhibits several cell cycle regulating kinases.[2] |
| ASK1-IN-4 | 200[2] | Not Reported | Interacts with the ATP-binding site of ASK1.[2] |
| ASK1-IN-8 | 1.8[2] | Not Reported | Orally active.[2] |
| Selonsertib (GS-4997) | Not Reported | Not Reported | Extensively studied in clinical trials for various diseases.[3] |
| GS-444217 | 2.87 | Not Reported | Selective ATP-competitive inhibitor. |
| MSC2032964A | 93[4] | Not Reported | Orally bioavailable and brain permeable.[4] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and how their activity is measured, the following diagrams illustrate the ASK1 signaling pathway and a general workflow for an in vitro kinase inhibition assay.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of ASK1-IN-6
For laboratory professionals engaged in groundbreaking research and development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of the apoptosis signal-regulating kinase 1 (ASK1) inhibitor, ASK1-IN-6. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Disclaimer: This document provides general guidance based on standard laboratory practices for chemical waste disposal. It is not a substitute for the official Safety Data Sheet (SDS) for this compound. Always consult the SDS provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
All handling and preparation for the disposal of this compound, particularly in its powdered form or when preparing solutions, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and its associated waste must follow a systematic approach to minimize risks and ensure environmental protection.
-
Segregation of Waste:
-
Properly segregate waste containing this compound from other laboratory waste streams.[1][2][3]
-
Use designated, clearly labeled hazardous waste containers that are compatible with the chemical and any solvents used.[3]
-
Do not mix incompatible waste types. For instance, organic solvent waste should be collected separately from aqueous waste.[1][3]
-
-
Disposal of Unused or Expired this compound (Solid):
-
Unused or expired solid this compound should be disposed of in its original container if possible, ensuring the label is intact and legible.[3]
-
If the original container is not available, transfer the solid waste to a suitable, sealed, and clearly labeled hazardous waste container.
-
The container should be labeled with "Hazardous Waste," the chemical name ("this compound"), and any associated hazard warnings.
-
-
Disposal of this compound Solutions:
-
Solutions of this compound, typically prepared in solvents like Dimethyl Sulfoxide (DMSO)[4][5][6][7][8], should be collected as liquid hazardous waste.
-
Collect all solutions in a designated, leak-proof, and sealed container.
-
The waste container must be clearly labeled with the contents, including the chemical name ("this compound") and the solvent(s) used (e.g., "this compound in DMSO").
-
Never dispose of this compound solutions down the drain.[2][9]
-
-
Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for incineration.[2]
-
Glassware: Contaminated glassware (e.g., vials, pipettes) should be triple-rinsed with a suitable solvent.[3][10] The first rinsate must be collected as hazardous waste.[10] Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your institution's EHS guidelines.[10] After rinsing, the glassware can typically be disposed of in a designated glass waste container.
-
Consumables: Contaminated consumables such as gloves, bench paper, and pipette tips should be collected in a designated solid hazardous waste container.
-
-
Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA).[1]
-
Ensure containers are kept closed except when adding waste.[3][9]
-
Store containers in secondary containment to prevent spills from reaching drains.[9]
-
Arrange for the timely collection of full waste containers by your institution's hazardous waste management service.[1]
-
Experimental Protocols Referenced
While specific experimental protocols for this compound disposal are not publicly available, the procedures outlined above are based on established guidelines for the management of laboratory chemical waste.[1][2][3][9][10] The principle of triple rinsing empty containers is a standard practice to ensure that residual hazardous material is properly managed.[3][10]
Quantitative Data Summary
There is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. For permissible exposure limits and other quantitative safety data, refer to the manufacturer's Safety Data Sheet (SDS).
| Parameter | Value | Source |
| Permissible Exposure Limit (PEL) | Not Available | Consult SDS |
| Waste Concentration Limits | Not Available | Consult Institutional EHS |
Diagrams and Workflows
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for this compound waste segregation.
Caption: Triple rinse procedure for contaminated glassware.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ASK1-IN-1 | ASK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. vumc.org [vumc.org]
- 10. olseh.iisc.ac.in [olseh.iisc.ac.in]
Essential Safety and Operational Guidance for Handling ASK1-IN-6
For researchers, scientists, and drug development professionals working with the selective ASK1 inhibitor, ASK1-IN-6, adherence to strict safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is required to minimize exposure and ensure personal safety. The following table summarizes the necessary PPE.
| Protection Type | Required Equipment |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or creating solutions. Use in a well-ventilated area or under a chemical fume hood. |
| Body Protection | A laboratory coat should be worn at all times. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is advised. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. |
Safe Handling and Storage
This compound is a potent, selective, and orally active inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), with a biochemical IC50 of 7 nM and a cellular IC50 of 25 nM.[1] Due to its potency, careful handling is necessary to avoid accidental exposure.
Operational Plan:
-
Preparation of Stock Solutions:
-
Before handling, ensure all required PPE is correctly worn.
-
Weigh the powdered compound in a chemical fume hood to prevent inhalation of dust.
-
Prepare stock solutions by dissolving this compound in a suitable solvent, such as DMSO.[1] For in vivo experiments, further dilution in vehicles like corn oil may be necessary.[1]
-
Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1]
-
-
Storage:
-
Store the solid compound and stock solutions at appropriate temperatures to maintain stability.
-
Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Disposal Plan:
All waste materials contaminated with this compound, including empty vials, pipette tips, and gloves, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vitro Kinase Assay:
The following diagram illustrates a typical workflow for an in vitro experiment to assess the inhibitory activity of this compound.
ASK1 Signaling Pathway:
ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by various cellular stresses.[2][3] The diagram below outlines the core ASK1 signaling pathway.
Under normal conditions, ASK1 is kept in an inactive state through binding with reduced thioredoxin (Trx).[3] Upon exposure to cellular stressors such as reactive oxygen species (ROS), TNFα, or LPS, Trx is oxidized and dissociates from ASK1.[3] This allows ASK1 to autophosphorylate and become active, subsequently activating downstream kinases MKK3/6 and MKK4/7, which in turn activate p38 and JNK, respectively.[3] This cascade ultimately leads to various cellular responses, including apoptosis and inflammation.[3] this compound exerts its effect by directly inhibiting the active form of ASK1, thereby blocking the downstream signaling cascade.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
